Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H19FO5S |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20-/m1/s1 |
Clave InChI |
WUBPGNSEZZQBOT-AXVVYFOYSA-N |
SMILES isomérico |
CO[C@H]1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
SMILES canónico |
COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside
This guide provides a comprehensive technical overview for the synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside, a key intermediate in the development of novel nucleoside analogues for therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deep dive into the rationale and mechanistic underpinnings of the synthetic strategy.
Introduction: The Significance of Fluorinated Thiosugars
The strategic incorporation of fluorine atoms and the replacement of the endocyclic oxygen with sulfur in carbohydrate scaffolds are powerful tools in medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the electronic properties, metabolic stability, and binding affinity of a molecule.[1] The 4'-thio modification, replacing the furanose ring oxygen with sulfur, is known to enhance metabolic stability and confer unique biological activities. The target molecule, a 2'-deoxy-2'-fluoro-4'-thio-arabinofuranoside, combines these features, making it a valuable precursor for the synthesis of nucleoside analogues with potential antiviral and anticancer properties.[2] The β-anomeric configuration is often crucial for biological activity, mimicking the stereochemistry of natural nucleosides.
Synthetic Strategy: A Multi-step Approach to a Complex Scaffold
The synthesis of the target compound is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups. The overall workflow can be conceptualized as follows:
Caption: Overall synthetic workflow for the target molecule.
The Rationale Behind Key Experimental Choices
1. Choice of Protecting Groups: The Role of Benzoyl Esters
Benzoyl groups are employed to protect the hydroxyl functionalities at the C-3 and C-5 positions. This choice is deliberate and offers several advantages:
-
Stability: Benzoyl esters are robust and can withstand a range of reaction conditions, including those required for the introduction of the thio-functionality and fluorination.
-
Stereoelectronic Effects: The electron-withdrawing nature of the benzoyl group can influence the reactivity of the sugar ring. Furthermore, the bulky nature of the benzoyl group can direct the stereochemical outcome of subsequent reactions.[3][4]
-
Crystallinity: Benzoylated intermediates are often crystalline, which facilitates purification by recrystallization.
-
Neighboring Group Participation: In glycosylation reactions, a C-2 benzoyl group can participate in the reaction via an oxonium ion intermediate, typically leading to the formation of a 1,2-trans glycosidic bond. While our target has a fluorine at C-2, the benzoyl groups at C-3 and C-5 play a crucial role in the overall stability and reactivity of the molecule.[3]
2. Formation of the 4-Thio-furanose Ring: A Challenging Transformation
The replacement of the endocyclic oxygen with sulfur is a key transformation. A common strategy involves a multi-step sequence starting from a suitable precursor, often involving the opening of the furanose ring followed by a double displacement with a sulfur nucleophile to form the thiophene ring.
3. Fluorination at the C-2 Position: The DAST Reaction
The introduction of the fluorine atom at the C-2 position with the desired arabino configuration is typically achieved via nucleophilic substitution with a fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose.[1]
The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C-2 position.[5][6] Therefore, starting with a precursor that has a hydroxyl group in the ribo configuration at C-2 will yield the desired arabino configuration after fluorination.
The mechanism of fluorination with DAST involves the activation of the hydroxyl group by DAST, followed by the backside attack of a fluoride ion.[5][6]
Caption: Simplified mechanism of DAST-mediated fluorination.
4. Stereoselective Glycosylation: Achieving the β-Anomer
Controlling the anomeric stereochemistry to obtain the β-glycoside is a critical challenge in carbohydrate synthesis. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent. For arabinofuranosides, achieving high β-selectivity can be particularly challenging. Strategies to favor the β-anomer often involve locking the conformation of the glycosyl donor to favor nucleophilic attack from the β-face.[3][7]
Detailed Experimental Protocol
The following is a representative, multi-step protocol for the synthesis of the title compound, compiled from established methodologies for analogous compounds.
Step 1: Synthesis of a Protected Methyl 4-Thio-D-arabinofuranoside Intermediate
This step involves the formation of the 4-thio-arabinofuranoside ring from a suitable starting material, such as D-arabinose. A multi-step sequence as described in the literature for the synthesis of 4'-thionucleosides would be adapted here. This would typically involve:
-
Conversion of D-arabinose to a protected methyl arabinofuranoside.
-
A series of reactions to open the furanose ring, introduce a sulfur atom, and then re-close the ring to form the 4-thio-arabinofuranoside.
-
Protection of the 3- and 5-hydroxyl groups with benzoyl chloride in pyridine.
Step 2: Fluorination of the C-2 Position
-
The protected methyl 4-thio-arabinofuranoside with a free hydroxyl group at the C-2 position (in the ribo configuration) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Diethylaminosulfur trifluoride (DAST, 1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for one hour and then allowed to warm to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside .
Characterization of the Final Product
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods and physical measurements. The following table summarizes the expected characterization data based on analogous compounds found in the literature.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₂H₂₁FO₅S |
| Molecular Weight | 432.46 g/mol |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.10-7.40 (m, 10H, Ar-H), 5.50-5.30 (m, 1H, H-3), 5.20 (d, J ≈ 4 Hz, 1H, H-1), 5.10 (dd, J ≈ 50 Hz, 4 Hz, 1H, H-2), 4.80-4.60 (m, 2H, H-5), 4.40-4.20 (m, 1H, H-4), 3.45 (s, 3H, OCH₃). The large coupling constant for H-2 is characteristic of the geminal H-F coupling. The small coupling constant between H-1 and H-2 is indicative of a β-anomeric configuration. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 166.0-165.0 (C=O), 134.0-128.0 (Ar-C), 108.0 (d, J ≈ 20 Hz, C-1), 95.0 (d, J ≈ 190 Hz, C-2), 80.0-70.0 (C-3, C-4), 64.0 (C-5), 56.0 (OCH₃). The large C-F coupling constant for C-2 is a key diagnostic feature. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₁FO₅SNa [M+Na]⁺: 455.0935; Found: (Expected to be within ± 5 ppm) |
| Optical Rotation [α]D | Expected to be a specific value in a given solvent (e.g., CHCl₃). |
Conclusion
The synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside is a challenging but achievable endeavor for chemists skilled in carbohydrate chemistry. This guide has outlined a rational synthetic approach, highlighting the critical considerations for protecting group strategy, stereoselective fluorination, and glycosylation. The successful synthesis of this key intermediate opens the door to the creation of a diverse library of novel nucleoside analogues with significant therapeutic potential. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are paramount to ensuring the quality and reliability of the synthesized material for downstream applications in drug discovery and development.
References
- 1. WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof - Google Patents [patents.google.com]
- 2. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | C27H24O8 | CID 11145214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of fluorinated thioarabinofuranosyl nucleosides
An In-Depth Technical Guide to the Chemical Properties of Fluorinated Thioarabinofuranosyl Nucleosides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifecta of Modification in Nucleoside Chemistry
Nucleoside analogues represent a cornerstone of modern chemotherapy, forming the backbone of numerous antiviral and anticancer treatments.[1] Their success lies in their ability to mimic natural nucleosides, thereby deceiving cellular or viral enzymes to disrupt nucleic acid replication.[1][2] The relentless pursuit of agents with improved efficacy, selectivity, and metabolic stability has driven chemists to explore a vast chemical space. Among the most fruitful modifications are the strategic incorporation of fluorine and the replacement of the furanose ring oxygen with sulfur. This guide delves into the unique chemical landscape created by the convergence of three key structural motifs: fluorination , a thio-sugar moiety, and an arabinofuranosyl configuration.
Fluorinated thioarabinofuranosyl nucleosides are a specialized class of compounds engineered to overcome the limitations of earlier nucleoside drugs, such as poor stability and rapid metabolism. The introduction of fluorine, the most electronegative element, profoundly alters the electronic properties, conformation, and stability of the nucleoside.[3][4][5] Simultaneously, the substitution of the ring oxygen with sulfur (a 4'-thio modification being common) further influences the sugar pucker and overall geometry.[6] The arabinose configuration (where the 2'-substituent is up, or cis to the nucleobase in the β-anomer) distinguishes these molecules from the natural ribose or deoxyribose scaffolds, often imparting unique biological activities. This guide provides a comprehensive analysis of the core chemical properties of these complex analogues, from their stereoelectronic nature and synthesis to their reactivity and profound implications in drug design.
Core Chemical Characteristics: The Foundation of Biological Activity
The therapeutic potential of a nucleoside analogue is fundamentally dictated by its chemical and physical properties. For fluorinated thioarabinofuranosyl nucleosides, the interplay between the three core modifications creates a unique structural and electronic profile.
Structural and Stereoelectronic Properties
The defining characteristic of these nucleosides is the conformation of the five-membered thio-sugar ring, often described by the concept of pseudorotation between two preferred states: the North (C3'-endo) and South (C2'-endo) conformations.[7][8][9] The strategic placement of a fluorine atom, particularly at the 2'-position, can lock the sugar into a specific pucker. This conformational rigidity is critical for biological activity.
-
Impact of Fluorination: A fluorine atom at the 2'-position dramatically influences the sugar pucker due to stereoelectronic effects, such as the gauche effect. For instance, a 2'-fluoro substituent in the arabino configuration (2'-β-fluoro) strongly favors a North (C3'-endo) conformation.[7][8] This contrasts with the 2'-α-fluoro (ribo) configuration, which tends to prefer a South conformation.[9] This conformational locking is believed to be a key determinant of the analogue's ability to be recognized and processed by specific polymerases.[9][10]
-
Influence of the 4'-Thio Moiety: The substitution of the furanose ring oxygen (O4') with a sulfur atom alters the ring's geometry. The longer C-S bonds and different bond angles compared to C-O bonds change the puckering amplitude and phase angle of the thiosugar ring, further influencing the conformational equilibrium.[6] X-ray crystallography studies have confirmed that this substitution markedly changes the conformation of the carbohydrate moiety.[6]
The combination of these features results in a nucleoside with a distinct three-dimensional shape, which dictates its interaction with the active sites of target enzymes and metabolic enzymes.
Chemical and Enzymatic Stability
A major liability of many early nucleoside drugs is the instability of the N-glycosidic bond, which is susceptible to hydrolysis under acidic conditions (such as in the stomach) and cleavage by phosphorylase enzymes.[1] Fluorination, particularly at the 2'-position, confers remarkable stability.
-
Acid Stability: The powerful electron-withdrawing effect of the fluorine atom destabilizes the formation of the transient oxocarbenium ion intermediate required for glycosidic bond cleavage.[11] This results in a dramatic increase in stability in acidic environments, a highly desirable property for orally administered drugs.[1][11] Oligonucleotides containing 2'-fluoroarabinonucleosides (2'F-ANA) show virtually no degradation in simulated gastric fluid after two days, whereas natural DNA is cleaved within minutes.[11]
-
Enzymatic Stability: The modified sugar structure, particularly with 2'-fluorination, often renders the nucleoside a poor substrate for catabolic enzymes like purine nucleoside phosphorylase (PNP).[4] This increased resistance to enzymatic degradation prolongs the compound's intracellular half-life, allowing for greater accumulation of the active triphosphate form.[4][12][13]
This enhanced stability is a cornerstone of the therapeutic advantage offered by this class of molecules.
Synthesis Strategies: Constructing Complexity
The synthesis of fluorinated thioarabinofuranosyl nucleosides is a complex undertaking that requires precise control of stereochemistry. Two primary strategies are employed: the divergent (or linear) approach and the convergent approach.[1][10]
-
Divergent Synthesis: This method involves the direct fluorination of a pre-formed thioarabinofuranosyl nucleoside. While seemingly direct, it can be limited by the reactivity of the sugar hydroxyl groups and the potential for side reactions.[7]
-
Convergent Synthesis: This is the more common and versatile approach. It involves synthesizing a fluorinated thio-sugar donor and a separate nucleobase, which are then coupled in a glycosylation reaction to form the target nucleoside.[1][6][10] This method allows for greater flexibility in modifying both the sugar and the base independently.
Below is a representative experimental protocol for a convergent synthesis, based on established methodologies.
Experimental Protocol: Convergent Synthesis of a 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl Nucleoside
This protocol provides a generalized workflow for the key glycosylation step.
Objective: To couple a protected 2-deoxy-2-fluoro-4-thio-arabinofuranosyl donor with a silylated pyrimidine base.
Materials:
-
1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-4-thio-D-arabinofuranose (fluorinated thio-sugar donor)
-
Persilylated pyrimidine base (e.g., bis(trimethylsilyl)uracil)
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Lewis acid catalyst (e.g., tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents (saturated NaHCO3 solution, brine, anhydrous Na2SO4, silica gel for chromatography)
Procedure:
-
Preparation of Reagents: Dry all glassware thoroughly in an oven. Ensure all solvents are anhydrous. The pyrimidine base is persilylated by refluxing with excess hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate until the solution becomes clear. The silylating agent is then removed under vacuum.
-
Reaction Setup: Dissolve the silylated pyrimidine base (e.g., 1.2 equivalents) in anhydrous acetonitrile under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Glycosylation: In a separate flask, dissolve the fluorinated thio-sugar donor (1.0 equivalent) in anhydrous acetonitrile. Add this solution to the cooled solution of the silylated base.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., SnCl4, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sugar donor is consumed.
-
Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the protected nucleoside.
-
Deprotection: Remove the benzoyl protecting groups using a standard procedure, such as treatment with methanolic ammonia or sodium methoxide in methanol, to yield the final fluorinated thioarabinofuranosyl nucleoside.
Self-Validation: The identity and purity of the final product must be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to verify the correct structure, stereochemistry, and absence of impurities.
Visualization of Synthetic Workflow
Caption: Convergent synthesis workflow for fluorinated thioarabinofuranosyl nucleosides.
Reactivity and Biological Mechanism of Action
Fluorinated thioarabinofuranosyl nucleosides are prodrugs that require intracellular activation to exert their therapeutic effect. Their mechanism of action typically involves the disruption of DNA or RNA synthesis.
Intracellular Activation Pathway
Upon entering a cell, the nucleoside analogue is phosphorylated by a series of host or viral kinases to its 5'-triphosphate derivative. This three-step phosphorylation is the critical activation pathway.[2]
-
Monophosphorylation: The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step.
-
Diphosphorylation: The monophosphate is converted to the 5'-diphosphate.
-
Triphosphorylation: The diphosphate is finally converted to the active 5'-triphosphate analogue.
This active triphosphate form is the species that interacts with the target enzyme.
Mechanism of Action: DNA Polymerase Inhibition
The triphosphate analogue of a fluorinated thioarabinofuranosyl nucleoside, such as 4'-thio-FACTP (the triphosphate of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine), acts as a competitive inhibitor and/or a chain terminator of DNA synthesis.[14]
-
Competitive Inhibition: The triphosphate analogue mimics the natural deoxynucleotide triphosphate (dNTP) and competes for the active site of a DNA polymerase.
-
Chain Termination: Once incorporated into a growing DNA strand, the analogue prevents further elongation. The arabinose configuration, with its 3'-hydroxyl group, can theoretically allow for further extension. However, the presence of the 2'-fluoro and 4'-thio modifications can distort the primer-template duplex, making the 3'-OH a poor substrate for the polymerase, thus leading to chain termination.[14] Kinetic analysis has shown that the inhibition of DNA polymerase α by 4'-thio-FACTP is of a mixed type, which implies a chain-terminating effect.[14]
Caption: Mechanism of action: from prodrug activation to DNA chain termination.
Quantitative Data and Structure-Activity Relationships
The biological potency of these nucleosides is highly dependent on their precise structure. Minor changes can lead to significant differences in activity. Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of more effective drugs.
Biological Activity of Representative Compounds
The following table summarizes the in vitro activity of selected fluorinated thioarabinofuranosyl nucleosides against cancer cell lines and viruses.
| Compound ID | Nucleobase | Modification | Target | Activity (IC₅₀ / EC₅₀) | Reference |
| 1 | 5-Fluorocytosine | 2'-F, 4'-S-ara | Human Leukemia (CCRF-CEM) | ~10x less active than 2 | [15] |
| 2 | Cytosine | 2'-F, 4'-S-ara (4'-thio-FAC) | Human Solid Tumors | Potent Antitumor Activity | [14][15] |
| 3 | 5-Iodouracil | 2'-F, 4'-S-ara | HSV-1, HSV-2 | Potent Antiviral Activity | [15] |
| 4 | Guanine | 2'-F, 4'-S-ara | HSV-1, HSV-2 | Prominent Antiviral Activity | [15] |
| 5 | 5-Fluorouridine | 4'-S-ribo (β-anomer) | Leukemia L1210 | IC₅₀ = 2 x 10⁻⁷ M | [6] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. HSV: Herpes Simplex Virus.
Structure-Activity Relationship (SAR) Insights
-
Nucleobase: The nature of the heterocyclic base is critical. For instance, in a series of 2'-fluoro-4'-thioarabinofuranosyl nucleosides, pyrimidine derivatives with 5-iodo and 5-ethyl substituents on the uracil ring showed potent anti-herpes virus activity, while purine derivatives with guanine and 2,6-diaminopurine were also highly active.[15]
-
Sugar Conformation and Activity: There is a strong correlation between the preferred sugar conformation and biological activity. For a series of nucleoside antibiotics, a C3'-endo (North) conformation was required to maintain potent biochemical and whole-cell activity.[7][8] In contrast, analogues locked in a C2'-endo (South) conformation, while less active, were associated with improved pharmacokinetic properties.[7][8] This highlights a critical trade-off that medicinal chemists must navigate.
Conclusion and Future Outlook
Fluorinated thioarabinofuranosyl nucleosides are a testament to the power of rational drug design. By strategically combining three distinct chemical modifications, chemists have created molecules with enhanced stability, controlled conformation, and potent biological activity. The fluorine atom is instrumental in providing stability against acid and enzymatic degradation, a crucial feature for developing viable drug candidates. The thio-sugar and arabino-configuration work in concert with fluorination to enforce a specific three-dimensional structure that is key to potent and selective interactions with target enzymes.
The insights gained from studying these compounds continue to inform the field. Future research will likely focus on exploring novel fluorination patterns, investigating other thio-sugar isomers (e.g., 2'- or 3'-thio), and applying these design principles to new therapeutic targets. As synthetic methodologies become more sophisticated, the ability to fine-tune the chemical properties of these complex nucleosides will undoubtedly lead to the development of next-generation therapies with even greater promise for treating cancer and viral diseases.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation and conformational analysis of fluorinated nucleoside antibiotics targeting siderophore biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Benzoylated Thiosugar Derivatives
Abstract
Thiosugars, carbohydrate analogues where a key oxygen atom is replaced by sulfur, are a cornerstone of modern medicinal chemistry and drug development.[1][2] Their enhanced stability against enzymatic hydrolysis makes them promising candidates for therapeutics, including glycosidase inhibitors and antiviral agents.[1][3] Benzoyl groups are frequently employed as protecting groups during the synthesis of these complex molecules.[4][5] They not only mask reactive hydroxyl groups but also profoundly influence the spectroscopic properties of the molecule, serving as critical handles for structural elucidation. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize benzoylated thiosugar derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind the observed spectral data, present validated experimental protocols, and offer an integrated strategy for unambiguous structure determination.
The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of benzoylated thiosugars.[6] The benzoyl groups, while complicating the spectra compared to unprotected sugars, introduce significant chemical shift dispersion, which is instrumental in resolving otherwise overlapping signals.[7][8]
Proton (¹H) NMR: Decoding the Structure
In ¹H NMR spectra of benzoylated thiosugars, protons on the pyranose ring typically resonate between 3.0 and 6.0 ppm.[6][9] The presence of electron-withdrawing benzoyl groups causes adjacent protons (H-2, H-3, H-4, H-6) to shift significantly downfield compared to their positions in unprotected sugars.
Key Diagnostic Signals:
-
Anomeric Proton (H-1): This is one of the most informative signals, typically found in the 4.5-5.5 ppm region.[6][9][10] Its chemical shift and coupling constant (³JH1,H2) are diagnostic of the anomeric configuration (α or β). For a β-anomer (trans diaxial H-1/H-2 relationship), a large coupling constant of 8-10 Hz is expected. For an α-anomer (axial-equatorial relationship), a smaller coupling constant of 1-4 Hz is typical.
-
Benzoyl-Adjacent Protons: Protons on carbons bearing a benzoyl ester group experience a downfield shift of approximately 1-2 ppm. This is due to the anisotropic effect of the carbonyl group and its electron-withdrawing nature.
-
Aromatic Protons: The protons of the benzoyl groups themselves appear as complex multiplets in the aromatic region of the spectrum, typically between 7.2 and 8.2 ppm. Integration of this region relative to the sugar ring protons can confirm the number of benzoyl groups present.
Carbon-¹³ (¹³C) NMR: Mapping the Carbon Skeleton
¹³C NMR provides a direct count of unique carbon atoms and offers a wider spectral dispersion (typically 60-180 ppm), reducing signal overlap.[9][11]
Key Diagnostic Signals:
-
Carbonyl Carbons (C=O): The carbonyl carbons of the benzoyl esters are highly deshielded and appear in the 164-168 ppm region.
-
Anomeric Carbon (C-1): The anomeric carbon is a key indicator. In thioglycosides, the C-1 signal is shifted upfield compared to O-glycosides and typically appears in the 85-95 ppm range.[12][13]
-
Benzoylated Carbons: Carbons attached to benzoyl groups (C-2, C-3, C-4, C-6) resonate in the 65-80 ppm range.[9]
-
Primary Carbon (C-6): The C-6 carbon, when benzoylated, is typically found around 62-65 ppm.[9][12]
Table 1: Representative NMR Data for a Per-O-Benzoylated Ethyl Thioglucopyranoside
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-1 / C-1 | ~4.8 (d, J ≈ 10 Hz) | ~87 | β-anomer indicated by large J-coupling. |
| H-2 / C-2 | ~5.5 (t, J ≈ 9.5 Hz) | ~72 | Downfield shift due to O-Bz. |
| H-3 / C-3 | ~5.9 (t, J ≈ 9.5 Hz) | ~75 | Downfield shift due to O-Bz. |
| H-4 / C-4 | ~5.7 (t, J ≈ 9.5 Hz) | ~70 | Downfield shift due to O-Bz. |
| H-5 / C-5 | ~4.2 (ddd) | ~76 | |
| H-6a, H-6b / C-6 | ~4.6 (dd), ~4.4 (dd) | ~63 | Diastereotopic protons, downfield shift. |
| -SCH₂CH₃ | ~2.8 (m) | ~25 | Ethyl group of the thioether. |
| -SCH₂CH₃ | ~1.3 (t) | ~15 | Ethyl group of the thioether. |
| Benzoyl C=O | - | ~165-166 | Multiple signals for each benzoyl group. |
| Benzoyl Ar-C | ~7.3-8.1 (m) | ~128-134 | Aromatic region. |
Note: Values are approximate and can vary based on solvent and specific molecular structure.[12][14]
2D NMR Techniques: The Definitive Assignment
While 1D spectra provide essential clues, unambiguous assignment requires 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the entire sugar ring, starting from the well-resolved anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the placement of the benzoyl groups, as correlations can be observed from the ring protons to the carbonyl carbons of the esters.
Mass Spectrometry (MS): Confirming Identity and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the synthesized derivative. Soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically produce the intact molecular ion, often as an adduct with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[12]
Characteristic Fragmentation Patterns: The power of MS also lies in its fragmentation analysis (MS/MS). For benzoylated thiosugars, fragmentation is highly predictable:
-
Loss of Protecting Groups: The most common initial fragmentation is the sequential or concerted loss of benzoyl groups (122 Da for benzoic acid or 105 Da for the benzoyl cation).
-
Cleavage of the Glycosidic Bond: Cleavage of the C-S bond is a key diagnostic fragmentation. This can result in a charged sugar fragment (a B-ion) or a charged aglycone fragment (a Y-ion).[15] Unlike O-glycosides where the O-C bond is most labile, the C-S bond in thioglycosides is also a primary site of cleavage.[16][17]
-
Ring Cleavage: Cross-ring cleavages can also occur, providing further structural information about the sugar core itself.[16]
Vibrational and Chiroptical Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and effective technique for confirming the presence of key functional groups.
-
C=O Stretch: A very strong and sharp absorption band between 1720-1740 cm⁻¹ is the hallmark of the benzoyl ester carbonyl group.[18]
-
C-O Stretch: Strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions correspond to the C-O stretching of the ester.
-
Aromatic C=C Stretch: Medium to weak bands appear around 1600 cm⁻¹ and 1450 cm⁻¹ , confirming the presence of the aromatic rings.
-
Absence of O-H: Crucially, the absence of a broad absorption band in the 3200-3500 cm⁻¹ region confirms the complete benzoylation of all hydroxyl groups.[18]
-
C-S Stretch: The C-S bond gives rise to a weak absorption in the fingerprint region (600-800 cm⁻¹), which is often difficult to assign definitively.[19]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral nature of molecules.[20] While the sugar backbone is chiral, the benzoyl groups act as internal chromophores. The interactions of these chromophores within the asymmetric environment of the sugar ring produce a characteristic CD spectrum that can be used as a fingerprint for a specific stereoisomer. It is particularly useful for confirming the absolute configuration of the anomeric center and the overall conformation of the molecule in solution.[21][22]
Integrated Spectroscopic Workflow
A robust characterization strategy relies on the synergistic use of these techniques. The following workflow ensures a self-validating system for structural elucidation.
Caption: Integrated workflow for spectroscopic characterization.
Experimental Protocols
Protocol 5.1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 1-10 mg of the purified benzoylated thiosugar derivative.[23]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is the most common choice for benzoylated derivatives.[24] Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD).[23]
-
Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the chosen solvent directly in a high-quality 5 mm NMR tube.[23]
-
Homogenization: Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous.[23] Mild sonication can be used if necessary, but avoid excessive heating.
-
Referencing (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[24]
-
Acquisition: Allow the sample to equilibrate to the spectrometer's temperature before beginning data acquisition.[23]
Protocol 5.2: Sample Preparation for ESI-Mass Spectrometry
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The final concentration may require optimization depending on the instrument's sensitivity and the compound's ionization efficiency.
-
Additives (Optional): To promote the formation of specific adducts, a small amount of sodium acetate or ammonium acetate (e.g., 1 mM final concentration) can be added to the working solution to enhance the signal for [M+Na]⁺ or [M+NH₄]⁺ ions, respectively.
-
Analysis: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or use a liquid chromatography (LC) system for sample introduction. Acquire data in positive ion mode.
Conclusion
The structural characterization of benzoylated thiosugar derivatives is a multi-faceted process that relies on the logical integration of several spectroscopic techniques. NMR spectroscopy provides the blueprint of the molecular structure and stereochemistry, while mass spectrometry confirms the molecular formula and reveals key fragmentation pathways. FT-IR and CD spectroscopy offer rapid confirmation of functional groups and absolute configuration, respectively. By following the integrated workflow and validated protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these vital compounds, accelerating the pace of drug discovery and development.
References
- 1. [Thiosugars used as drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosugars: new perspectives regarding availability and potential biochemical and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 7. fhi.mpg.de [fhi.mpg.de]
- 8. tandfonline.com [tandfonline.com]
- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. rsc.org [rsc.org]
- 20. Circular dichroism - Wikipedia [en.wikipedia.org]
- 21. Circular dichroic spectra of 6-thioguanosine nucleotides and their complexes with myosin subfragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Biological Screening of 2'-Deoxy-2'-fluoro-4'-thio-arabinofuranosyl Nucleosides
This guide provides a comprehensive overview of the initial biological screening process for a promising class of antiviral and antitumor agents: 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and discuss the interpretation of results, offering a field-proven perspective for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for Novel Nucleoside Analogs
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their structural similarity to natural nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, ultimately leading to the inhibition of viral replication or cancer cell growth.[1][3] The modification of the sugar moiety, in particular, has been a fruitful strategy for developing compounds with improved efficacy and selectivity. The introduction of a fluorine atom at the 2'-position and a sulfur atom at the 4'-position of the arabinofuranosyl ring has given rise to a class of compounds with unique stereoelectronic properties and significant biological activity.[4][5][6]
This guide will focus on the initial biological screening cascade for these 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides, a critical step in identifying lead candidates for further drug development.
Foundational Chemistry: Synthesis of the Core Scaffold
A robust and efficient synthesis of the target nucleosides is paramount for any screening campaign. The general approach involves the N-glycosylation of a fluorinated and thiosugar donor with a desired nucleobase.[7] While a detailed exposition of synthetic organic chemistry is beyond the scope of this guide, a foundational understanding of the synthetic route is crucial for interpreting structure-activity relationships (SAR).
Key synthetic strategies often involve the preparation of a suitable 4-thio-arabinofuranosyl donor, which can then be coupled with various pyrimidine and purine bases.[8][9][10] The stereochemistry of the final nucleoside is a critical determinant of its biological activity.[11]
The Biological Screening Cascade: A Multi-pronged Approach
The initial biological evaluation of novel nucleoside analogs follows a hierarchical and logical progression designed to efficiently identify compounds with both potent biological activity and an acceptable safety profile.
Caption: A typical workflow for the initial biological screening of nucleoside analogs.
Primary Screening: Assessing Antiviral Efficacy and General Cytotoxicity
The initial pass through the screening cascade aims to identify compounds with significant biological activity at non-toxic concentrations.
The plaque reduction assay is a widely accepted and robust method for determining the antiviral activity of a compound against cytopathic viruses.[12][13][14] It quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6- or 12-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare a series of two-fold or ten-fold dilutions of the test nucleoside in a suitable maintenance medium.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (typically 50-100 plaque-forming units per well).
-
Compound Treatment: After a viral adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum and add the different concentrations of the test compound.
-
Overlay: Add an overlay medium (e.g., containing carboxymethyl cellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[13]
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., 0.1% crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Concurrent with antiviral testing, it is crucial to assess the general cytotoxicity of the compounds to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16][17][18]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test nucleoside to the wells and incubate for a period equivalent to the antiviral assay (e.g., 2-5 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17][18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Data Interpretation and the Selectivity Index
The therapeutic potential of a compound is not solely determined by its potency but also by its selectivity. The Selectivity Index (SI) is a critical parameter calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cellular toxicity, suggesting a more favorable safety profile.
Table 1: Hypothetical Primary Screening Data for 2'-Deoxy-2'-fluoro-4'-thio-arabinofuranosyl Nucleoside Analogs against Herpes Simplex Virus Type 1 (HSV-1) in Vero Cells
| Compound ID | Nucleobase | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| NUC-001 | Thymine | 1.2 | >100 | >83.3 |
| NUC-002 | Cytosine | 0.8 | 85 | 106.3 |
| NUC-003 | Adenine | 5.6 | >100 | >17.9 |
| NUC-004 | Guanine | 0.5 | 25 | 50 |
| NUC-005 | 5-Fluorouracil | 2.1 | 15 | 7.1 |
Secondary Screening: Delving Deeper into Promising Candidates
Compounds that demonstrate promising activity and selectivity in the primary screen are advanced to secondary assays to further characterize their biological profile.
Spectrum of Antiviral Activity
It is essential to determine if the antiviral activity is specific to a particular virus or if the compound exhibits broad-spectrum activity. Promising candidates should be tested against a panel of relevant viruses. For 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides, this could include other herpesviruses (e.g., HSV-2, VZV, CMV), as well as other DNA and RNA viruses such as Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).[5][20]
-
HBV: In vitro assays for HBV often involve cell lines that support viral replication, and the antiviral activity is typically measured by the reduction in viral DNA levels, often quantified by real-time PCR, or the secretion of viral antigens like HBsAg.[21][22][23][24][25]
-
HCV: For HCV, replicon systems are commonly used to assess the inhibition of viral RNA replication.[26] The activity is measured by the reduction in HCV RNA levels, typically using RT-PCR.[27][28][29]
Antitumor Activity Screening
Many nucleoside analogs with antiviral activity also exhibit antitumor properties.[4][30] The cytotoxicity of promising compounds should be evaluated against a panel of human cancer cell lines to identify potential anticancer applications. The MTT assay, as described previously, can be adapted for this purpose.[31][32] Comparing the cytotoxicity in cancer cell lines to that in normal, non-transformed cell lines can provide an initial indication of tumor selectivity.
Preliminary Mechanism of Action Studies
Understanding how a compound exerts its biological effect is crucial for its further development. For nucleoside analogs, the primary mechanism of action often involves the inhibition of viral or cellular polymerases.[3][33]
Caption: The general mechanism of action for many nucleoside analogs.
Initial mechanistic studies can involve:
-
Enzyme Inhibition Assays: Assessing the ability of the triphosphate form of the nucleoside analog to inhibit purified viral or cellular DNA and RNA polymerases.[3][33]
-
Metabolism Studies: Investigating the intracellular phosphorylation of the nucleoside analog to its active triphosphate form.[34] The efficiency of this metabolic activation can significantly influence the compound's potency.
Structure-Activity Relationships (SAR)
Throughout the screening process, it is vital to correlate the biological data with the chemical structures of the tested compounds. This analysis of structure-activity relationships (SAR) provides valuable insights for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, modifications to the nucleobase can significantly impact antiviral activity and cytotoxicity.[4][35]
Conclusion and Future Directions
The initial biological screening of 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides is a critical and multifaceted process that requires a systematic and scientifically rigorous approach. By combining robust cell-based assays for antiviral and cytotoxic activity with preliminary mechanistic studies, researchers can effectively identify promising lead candidates for further preclinical and clinical development. The insights gained from this initial screening phase are instrumental in guiding the optimization of these novel nucleoside analogs into potentially life-saving therapeutics.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-herpesvirus activity profile of 4'-thioarabinofuranosyl purine and uracil nucleosides and activity of 1-beta-D-2'-fluoro-4'-thioarabinofuranosyl guanine and 2,6-diaminopurine against clinical isolates of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2',3'-dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-phosphoramidite derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of certain 4'-thio-D-arabinofuranosylpurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioagilytix.com [bioagilytix.com]
- 13. benchchem.com [benchchem.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Thiosugars. Part 5: synthesis and biological activity of 1-(4-thio-L-arabinofuranosyl)-5-halopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Performance evaluation of in vitro diagnostic kits for hepatitis B virus infection using the regional reference panel of Japan | springermedizin.de [springermedizin.de]
- 22. 33258 - Hepatitis B Virus (HBV) Quantitative NAAT | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 23. researchgate.net [researchgate.net]
- 24. In vitro culture systems for hepatitis B and delta viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hepatitis B Virus DNA Integration: In Vitro Models for Investigating Viral Pathogenesis and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. diagnostics.roche.com [diagnostics.roche.com]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Performance Evaluation of In Vitro Screening and Diagnostic Kits for Hepatitis C Virus Infection [frontiersin.org]
- 30. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ar.iiarjournals.org [ar.iiarjournals.org]
- 32. aacrjournals.org [aacrjournals.org]
- 33. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Effects of various nucleosides on antiviral activity and metabolism of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Harnessing Bioisosterism: A Guide to the Discovery and Synthesis of Novel Thiosugar Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1][2][3] The strategic modification of their core structure has yielded some of the most impactful therapeutics in medical history. A particularly fruitful area of this research is the development of thiosugar nucleoside analogs, where the furanose ring oxygen is replaced with a sulfur atom. This bioisosteric substitution imparts unique physicochemical and biological properties, most notably enhanced metabolic stability against enzymatic degradation, which can lead to improved pharmacological profiles.[4][5] This guide provides an in-depth exploration of the rationale, discovery, and synthesis of these promising compounds. We will delve into the causality behind various synthetic strategies, from classic chemical glycosylations to modern chemoenzymatic approaches, and examine the resulting biological activities and mechanisms of action that make thionucleosides a compelling frontier in drug development.
The Rationale for Thiosugar Nucleosides: Stability and Potency
The fundamental design principle behind thiosugar nucleosides is the concept of bioisosterism—the substitution of an atom or group with another that has similar physical or chemical properties, leading to a compound with similar biological effects. Replacing the endocyclic 4'-oxygen of the ribose or deoxyribose ring with a sulfur atom is a subtle yet profound modification.
-
Enhanced Metabolic Stability: The C-S-C bond in the thiofuranose ring is significantly more resistant to cleavage by nucleoside phosphorylases compared to the C-O-C bond in natural nucleosides.[6] This prevents premature degradation of the analog, thereby increasing its biological half-life and the concentration of its active phosphorylated metabolites within the cell.
-
Altered Conformation and Binding: The larger atomic radius and different bond angles of sulfur compared to oxygen can alter the conformational preference (sugar pucker) of the thiofuranose ring. This can influence how the nucleoside analog interacts with the active sites of target enzymes, such as viral polymerases or cellular kinases, sometimes leading to enhanced binding affinity or improved selectivity.[7]
-
Proven Therapeutic Potential: Research over several decades has demonstrated that 4'-thionucleosides exhibit potent biological activity against a range of viruses and cancer cell lines, validating this class of compounds as a rich source for drug discovery.[4][5][7][8]
Synthetic Strategies: Building the Thiosugar Core
The construction of the thiosugar nucleoside scaffold is a complex challenge requiring precise stereochemical control. Several distinct strategies have been developed, each with its own advantages and limitations. The choice of a synthetic route is often dictated by the desired target structure, scalability requirements, and the availability of starting materials.
Chemical Synthesis Approaches
Chemical synthesis remains the workhorse for producing a wide diversity of thionucleoside analogs. The key step in most approaches is the stereoselective formation of the N-glycosidic bond between the thiosugar and the nucleobase.
-
Pummerer-Type Glycosylation: This strategy is a cornerstone of thionucleoside synthesis.[9][10] It relies on the oxidation of a protected tetrahydrothiophene precursor to form a sulfoxide. In the presence of an activating agent (e.g., trifluoroacetic anhydride), this intermediate rearranges to form a highly reactive thionium ion in situ. This electrophilic species is then trapped by a silylated nucleobase to form the desired N-glycosidic bond. The causality here is the generation of a potent electrophile at the anomeric carbon, which drives the glycosylation reaction.
-
Vorbrüggen Glycosylation: A widely used method in nucleoside chemistry, the Vorbrüggen reaction involves coupling a silylated nucleobase with a thiosugar derivative that has a suitable leaving group at the anomeric position (e.g., an acetate).[11][10] The reaction is promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method is often favored for its reliability and generally good stereocontrol, which is mechanistically driven by the participation of the C2'-acyl protecting group to form an intermediate that directs the incoming nucleobase to the β-face.
-
Ring-Opening and Intramolecular Cyclization: These methods build the thiofuranose ring as part of the synthetic sequence.
-
Ring-Opening: This approach may involve the synthesis of a terminal thioepoxide, which is then opened by a nucleophile to generate the thiofuranoside ring system.[9][12]
-
Intramolecular Cyclization: A more recent strategy involves the cyclization of an acyclic thioaminal, which is formed from the stereoselective addition of a nucleobase to an acyclic dithioacetal precursor.[9][12] This approach can offer excellent control over stereochemistry.
-
-
De Novo Synthesis: For scalability, which is critical for drug development, de novo syntheses that build the molecule from simpler, achiral precursors are highly attractive. A recently reported flexible strategy relies on an α-fluorination and aldol reaction, followed by a streamlined process of reduction, mesylation, and a double displacement with sodium hydrosulfide (NaSH) to form the thiolane ring.[13][14] This approach avoids many of the protecting group manipulations of earlier routes and has been demonstrated on a multigram scale.[13]
Caption: Major chemical synthesis routes to 4'-thionucleoside analogs.
Enzymatic and Chemoenzymatic Synthesis
While chemical synthesis is versatile, it often requires harsh conditions and complex protection-deprotection steps. Biocatalysis offers a powerful alternative, providing high selectivity under mild, environmentally friendly conditions.[1][15]
-
Enzymatic Transglycosylation (Base Swapping): This is the most prominent enzymatic method for nucleoside analog synthesis. It utilizes nucleoside phosphorylases (NPs) to catalyze the reversible cleavage of the glycosidic bond in the presence of inorganic phosphate.[16][17] In a "base swapping" reaction, a readily available thionucleoside precursor (the thiosugar donor) is combined with a target nucleobase in the presence of an NP. The enzyme cleaves the bond in the donor and transfers the thiosugar moiety to the target base, creating a new thionucleoside.[14] This approach is highly efficient for creating libraries of analogs from a single, common intermediate. The self-validating nature of this protocol lies in the inherent specificity of the enzyme, which ensures the correct stereochemistry and bond formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]
- 17. chemrxiv.org [chemrxiv.org]
The Strategic Incorporation of Fluorine in Nucleoside Analogs: Enhancing Stability and Therapeutic Potential
Abstract: Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, yet their therapeutic efficacy is often limited by chemical and metabolic instability. The strategic incorporation of fluorine into the nucleoside scaffold has emerged as a powerful strategy to overcome these limitations. This technical guide provides an in-depth analysis of the multifaceted role of fluorine in enhancing the stability of nucleoside analogs. We explore the fundamental physicochemical properties of fluorine and elucidate how its introduction, particularly at the 2'-position of the sugar moiety, profoundly influences conformational preference, glycosidic bond stability, and resistance to enzymatic degradation. This guide details the underlying stereoelectronic effects, such as the gauche effect, which "locks" the sugar into a therapeutically favorable conformation. Furthermore, we provide field-proven experimental protocols for assessing these stability enhancements and present data-driven insights into the tangible benefits of fluorination in drug design.
Introduction: The Enduring Importance of Nucleoside Analogs
A Brief History and Therapeutic Impact
Nucleoside analogs, synthetic molecules that mimic natural nucleosides, have been instrumental in the treatment of viral infections and cancer for decades.[1] By mimicking the natural building blocks of DNA and RNA, these drugs can be incorporated into nascent nucleic acid chains to terminate replication or can inhibit key enzymes involved in nucleotide biosynthesis.[1] From the early success of zidovudine (AZT) for HIV to the broad-spectrum anticancer activity of gemcitabine, nucleoside analogs have saved countless lives.[1][2]
The Stability Challenge: A Key Hurdle in Drug Design
Despite their success, the development of nucleoside analogs is fraught with challenges. A primary obstacle is their inherent instability. The glycosidic bond linking the nucleobase to the sugar is susceptible to both acidic and enzymatic cleavage, leading to premature inactivation of the drug.[1][3] Furthermore, nucleoside analogs are often rapidly metabolized by cellular enzymes, such as deaminases and phosphorylases, which reduces their bioavailability and therapeutic window.[4][5] Addressing this stability issue is a critical objective in modern medicinal chemistry.
The Unique Physicochemical Properties of Fluorine
The selective introduction of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability and modulate biological activity.[6][7] This is due to fluorine's unique combination of properties:
-
High Electronegativity: As the most electronegative element, fluorine creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond.[1][8] This inherent strength makes the C-F bond highly resistant to metabolic cleavage.[4][6]
-
Small Size: With a van der Waals radius of 1.35 Å, fluorine is only slightly larger than hydrogen (1.20 Å) and can often replace a hydrogen atom or a hydroxyl group (1.43 Å) with minimal steric disruption.[1][8] This allows fluorinated analogs to maintain recognition by target enzymes and transporters.[8]
-
Stereoelectronic Effects: The high electronegativity of fluorine induces powerful stereoelectronic effects, such as the gauche effect and hyperconjugation, which can dictate the three-dimensional conformation of the molecule.[4][9]
Fluorine's Influence on Conformational Stability: The Sugar Pucker
The Ribose Ring: A Dynamic Equilibrium
The five-membered ribose ring in a nucleoside is not planar but exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North).[10] This conformational preference is critical, as polymerases and other enzymes often recognize a specific sugar pucker. For instance, RNA helices typically adopt an A-form geometry, which requires a C3'-endo pucker.[11][12]
2'-Fluorination and the Preference for C3'-endo (North) Conformation
Introducing a highly electronegative fluorine atom at the 2'-position of the ribose sugar profoundly influences this equilibrium. Due to a stereoelectronic interaction known as the gauche effect, the 2'-fluoro substituent strongly favors a C3'-endo (North) conformation.[4][9][13] This "conformational locking" pre-organizes the nucleoside analog into an RNA-like structure, which can enhance its binding affinity to target enzymes and complementary RNA strands.[13][14] This effect is a cornerstone of the success of 2'-fluoro-modified oligonucleotides used in antisense and siRNA therapies.[14][15]
Visualization of Conformational Lock
The diagram below illustrates how the introduction of a 2'-fluorine atom shifts the conformational equilibrium of the ribose sugar towards the C3'-endo (North) pucker, which is characteristic of A-form RNA helices.
Caption: Fluorine-induced conformational locking of the ribose sugar.
Enhancing Glycosidic Bond Stability
The N-glycosidic bond, which connects the nucleobase to the sugar, is a critical point of vulnerability in nucleoside analogs. Its cleavage renders the drug inactive. Fluorine substitution, particularly on the sugar moiety, significantly enhances the stability of this bond against both acid-catalyzed hydrolysis and enzymatic degradation.[1][3][4]
This stabilization arises from the powerful electron-withdrawing inductive effect of the fluorine atom. By pulling electron density away from the ribose ring, the fluorine atom destabilizes the formation of the positively charged oxocarbenium ion intermediate, which is a key step in the mechanism of glycosidic bond cleavage. This increased activation energy for cleavage results in a more stable molecule, particularly in acidic environments like the stomach, which can improve oral bioavailability.[1]
Metabolic Stability: Resisting Enzymatic Degradation
Key Enzymes in Nucleoside Metabolism
Nucleoside analogs are subject to degradation by a host of cellular enzymes involved in standard nucleotide metabolism.[16] Key enzymes include:
-
Purine Nucleoside Phosphorylase (PNP): Cleaves the glycosidic bond of purine nucleosides.[17]
-
Uridine Phosphorylase (UP): Cleaves the glycosidic bond of uridine nucleosides.
-
Cytidine Deaminase (CDA): Converts cytidine analogs to their corresponding uridine analogs, often altering their activity or inactivating them.
-
Adenosine Deaminase (ADA): Converts adenosine analogs to their inosine counterparts.
Fluorine as a Metabolic Shield
The introduction of fluorine can provide a powerful shield against these enzymatic attacks.[4][5][18] The strong C-F bond can block sites of oxidative metabolism, and the electronic perturbations caused by fluorine can make the analog a poor substrate for degradative enzymes.[5] This leads to a longer plasma half-life and increased intracellular concentrations of the active drug form.[4]
Case Study: Gemcitabine (2',2'-difluorodeoxycytidine)
Gemcitabine is a highly successful anticancer drug used to treat a variety of solid tumors.[19] It is a prime example of the benefits of fluorination. The two fluorine atoms at the 2'-position make gemcitabine remarkably stable and a poor substrate for cytidine deaminase.[20][21] Upon phosphorylation to its active triphosphate form (dFdCTP), it is incorporated into DNA, leading to chain termination.[2][22] Additionally, the diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further potentiating its anticancer effect.[2][22]
Experimental Protocols for Assessing Nucleoside Analog Stability
Validating the enhanced stability of a fluorinated nucleoside analog requires rigorous experimental testing. The following protocols provide standardized methodologies for these assessments.
Protocol 1: Thermal Denaturation Studies (Tm)
Objective: To determine the effect of a fluorinated nucleoside analog on the thermal stability of a DNA or RNA duplex. An increase in melting temperature (Tm) indicates enhanced binding affinity.[14][23]
Materials:
-
Synthetic oligonucleotides (one containing the analog, one unmodified control, one complementary strand).
-
Annealing buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).[24]
-
UV-Vis spectrophotometer with a temperature controller.[24][25]
-
Quartz cuvettes (1 cm path length).
Step-by-step Procedure:
-
Prepare solutions of the analog-containing duplex and the control duplex at a fixed concentration (e.g., 5 µM) in annealing buffer.
-
Denature the samples by heating to 95°C for 5 minutes, then slowly cool to room temperature to allow for proper annealing.[24]
-
Place the samples in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).
-
Record the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) up to 95°C.[25]
-
Data Analysis: Plot absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve.[12]
Protocol 2: Enzymatic Stability Assay (Half-life determination)
Objective: To measure the resistance of a fluorinated nucleoside analog to degradation by a specific enzyme (e.g., a nuclease or deaminase) or in a biological matrix like human serum.[13]
Materials:
-
Fluorinated nucleoside analog and non-fluorinated control.
-
Relevant enzyme (e.g., Purine Nucleoside Phosphorylase) or human serum.
-
Reaction buffer (enzyme-specific).
-
Quenching solution (e.g., methanol or acetonitrile).
-
High-Performance Liquid Chromatography (HPLC) system.[26][27]
Step-by-step Procedure:
-
Prepare a reaction mixture containing the nucleoside analog at a known concentration in the appropriate buffer.
-
Initiate the reaction by adding the enzyme or serum. Maintain at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution to precipitate proteins.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the remaining amount of the parent nucleoside analog.[26]
-
Data Analysis: Plot the percentage of remaining nucleoside analog against time. Fit the data to a first-order decay curve to calculate the half-life (t½) of the analog under the assay conditions.[28]
Protocol 3: Conformational Analysis using Nuclear Magnetic Resonance (NMR)
Objective: To experimentally determine the preferred sugar pucker conformation of a fluorinated nucleoside analog in solution.[29][30]
Materials:
-
High-purity sample of the nucleoside analog.
-
NMR-grade solvent (e.g., D₂O).
-
High-field NMR spectrometer (≥500 MHz).
Step-by-step Procedure:
-
Dissolve the nucleoside analog in the NMR solvent to the desired concentration.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Acquire two-dimensional correlation spectra (e.g., COSY, TOCSY) to assign all proton resonances, particularly those of the sugar ring (H1', H2', H3', H4').[29]
-
Data Interpretation: The key parameters are the vicinal proton-proton coupling constants (³J values), especially ³J(H1',H2') and ³J(H3',H4').
-
A small ³J(H1',H2') value (typically < 3 Hz) and a large ³J(H3',H4') value (typically > 7 Hz) are indicative of a C3'-endo (North) conformation.
-
A large ³J(H1',H2') value (typically > 7 Hz) and a small ³J(H3',H4') value are indicative of a C2'-endo (South) conformation.
-
Intermediate values suggest a dynamic equilibrium between the two states.[31][32]
-
Experimental Workflow Visualization
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformation of Nucleic Acid Components. Macromolecular Structure of Polynucleotides [tud.ttu.ee]
- 11. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DSpace [kuscholarworks.ku.edu]
- 22. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 23. 2'-modified nucleosides for site-specific labeling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. protocols.io [protocols.io]
- 27. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 31. NMR studies of the conformations and location of nucleotides bound to the Escherichia coli MutT enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. journals.iucr.org [journals.iucr.org]
A Technical Guide to the Stereochemical Elucidation of Synthetic β-D-Arabinopentofuranosides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoselective synthesis of β-D-arabinofuranosides is a formidable challenge in carbohydrate chemistry, yet it is a critical endeavor for the development of novel therapeutics and biological probes, particularly those targeting processes involving mycobacterial cell wall biosynthesis.[1][2][3] The five-membered furanose ring lacks the conformational rigidity of its pyranose counterpart, making stereochemical outcomes less predictable and the subsequent structural verification paramount. This guide provides an in-depth exploration of the modern analytical techniques employed to unambiguously determine the anomeric configuration of synthetic D-arabinopentofuranosides, with a specific focus on confirming the desired β-linkage. We will delve into the mechanistic underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive power of X-ray crystallography, and supplementary chemical methods, offering not just protocols but the strategic rationale behind their application.
The Synthetic Challenge and Analytical Imperative
The D-arabinofuranose motif is a key component of lipoarabinomannan (LAM), a major lipoglycan in the cell wall of Mycobacterium tuberculosis.[3] The precise stereochemistry of these glycosidic linkages is essential for the structural integrity of the cell wall and its interactions with the host immune system. Synthetic routes to arabinofuranosides often yield mixtures of α- and β-anomers, necessitating robust analytical methods to identify and characterize the desired β-isomer.[4] An anomer is a type of stereoisomer that differs only in the configuration at the hemiacetal or hemiketal carbon, known as the anomeric carbon.[5][6] The accurate assignment of this configuration is not merely an academic exercise; it is a critical quality control checkpoint in drug development and chemical biology, as different anomers can have vastly different biological activities.
The Cornerstone of Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and frequently used tool for determining anomeric configuration in solution. A multi-faceted approach, combining ¹H, ¹³C, and 2D NMR experiments, provides a self-validating system of data for a confident assignment.
¹H NMR: The Anomeric Proton as a Primary Indicator
The anomeric proton (H-1) is the first point of inspection. Its chemical shift and, more importantly, its coupling constant to the adjacent proton (H-2) provide the initial and often strongest evidence for the anomeric configuration.
-
Chemical Shift (δ): In many carbohydrate systems, the anomeric proton of the α-anomer (with an axial substituent in pyranosides) resonates downfield from the β-anomer.[5][7] However, this is a general trend and can be unreliable for furanosides due to their conformational flexibility and the influence of different substituents.
-
Coupling Constant (³JH1,H2): The three-bond coupling constant between H-1 and H-2 is the most reliable ¹H NMR parameter. It is dictated by the dihedral angle between these two protons, a relationship described by the Karplus curve.
-
For a β-D-arabinofuranoside , the H-1 and H-2 protons are in a trans relationship. This corresponds to a dihedral angle typically between 90° and 120°, resulting in a small coupling constant, usually in the range of 0–2 Hz .[4][8]
-
For an α-D-arabinofuranoside , the H-1 and H-2 protons are in a cis relationship. This corresponds to a dihedral angle closer to 0°, resulting in a larger coupling constant, typically 3–5 Hz .[8]
-
This marked difference in coupling constants provides a clear and diagnostic signature for each anomer.
¹³C NMR: Corroborating Evidence from the Anomeric Carbon
The chemical shift of the anomeric carbon (C-1) offers a valuable secondary piece of evidence. The empirical rule for arabinofuranosides is often the inverse of that for many pyranosides.
-
The C-1 resonance of the 1,2-trans compound (β-anomer ) typically shifts downfield compared to the 1,2-cis compound (α-anomer ).[9] This difference can be in the range of 5-6 ppm, providing a clear distinction.[9]
-
Conversely, the C-2 resonance is influenced by steric interactions; in the cis (α) anomer, the C-2 signal is often shifted slightly upfield due to the eclipsed interaction with the anomeric substituent.[9]
2D NOESY: Unambiguous Proof Through-Space
While coupling constants provide information through bonds, the Nuclear Overhauser Effect (NOE) provides information about the proximity of nuclei in space, regardless of whether they are bonded.[10] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful method to confirm the assignments made by ¹H and ¹³C NMR.[10][11]
The key spatial relationships in D-arabinofuranosides are:
-
β-Anomer (1,2-trans): The anomeric proton (H-1) is on the opposite face of the ring from H-2. It is, however, in close spatial proximity to H-4. Therefore, a cross-peak between H-1 and H-4 in the NOESY spectrum is a definitive marker for the β-configuration.
-
α-Anomer (1,2-cis): The anomeric proton (H-1) is on the same face of the ring as H-2. A strong cross-peak between H-1 and H-2 will be observed, confirming the α-configuration.
Below is a diagram illustrating these key NOE correlations.
Summary of NMR Data for Anomeric Assignment
| Parameter | β-D-Arabinofuranoside (1,2-trans) | α-D-Arabinofuranoside (1,2-cis) |
| ³JH1,H2 | Small (0–2 Hz)[4][8] | Large (3–5 Hz)[8] |
| C-1 Chemical Shift | Downfield[9] | Upfield[9] |
| Key NOESY Cross-Peak | H-1 ↔ H-4[11] | H-1 ↔ H-2[11] |
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[12][13] It provides a precise three-dimensional map of electron density, allowing for the direct visualization of the relative stereochemistry of all atoms in the molecule, including the anomeric center.
Causality and Trustworthiness: The primary limitation of this method is the requirement to grow a diffraction-quality single crystal of the analyte. This is not always feasible, as many synthetic glycosides are oils or amorphous solids. However, if a crystal can be obtained, the resulting structure is considered unequivocal proof of configuration. The process involves mounting a crystal and bombarding it with X-rays; the resulting diffraction pattern is then mathematically reconstructed into a 3D model of the molecule.[14][15][16] The data is self-validating through statistical measures of fit (e.g., R-factor) between the observed diffraction data and the final structural model.
The workflow for structural confirmation via X-ray crystallography is outlined below.
Supplementary and Orthogonal Methods
While NMR and X-ray crystallography are the primary tools, other techniques can provide supporting data or be useful in specific contexts.
Chemical Derivatization
In some cases, chemical derivatization can be employed to facilitate analysis.[17][18][19] For example, reacting the free hydroxyl groups to form esters or silyl ethers can:
-
Improve Crystallization: Modified derivatives may have better packing properties, enabling the growth of single crystals where the parent compound failed.
-
Aid Chromatographic Separation: Deratization can alter the polarity of the anomers, potentially allowing for their separation by techniques like HPLC, after which the pure anomers can be analyzed.
-
Enhance Mass Spectrometric Analysis: Derivatization can be used to introduce charged or UV-active groups to improve ionization efficiency and detection in mass spectrometry or HPLC.[20]
The Anomeric Effect
While less dominant in the flexible furanose ring compared to pyranoses, the anomeric effect still plays a role in the relative stability of anomers.[21][22] This stereoelectronic effect describes the tendency of a heteroatomic substituent at the anomeric carbon to favor an axial orientation.[23] This preference arises from a stabilizing hyperconjugation interaction between a lone pair on the endocyclic oxygen (O-5) and the antibonding (σ*) orbital of the C1-substituent bond.[24] Understanding this effect provides a theoretical grounding for predicting which anomer might be thermodynamically favored, which can be a useful consideration when analyzing reaction outcomes.
Conclusion: An Integrated Approach for Confident Assignment
The determination of the anomeric configuration of synthetic β-D-arabinofuranosides is a critical step that demands a rigorous and multi-pronged analytical strategy. While ¹H NMR, specifically the ³JH1,H2 coupling constant, provides the most direct and accessible evidence in solution, this should always be corroborated by a complete NMR analysis, including ¹³C chemical shifts and, most definitively, 2D NOESY experiments. For absolute proof, particularly for novel compounds intended for pharmaceutical development, single-crystal X-ray crystallography remains the undisputed gold standard. By understanding the principles behind each technique and integrating the data they provide, researchers can achieve a high degree of confidence in their stereochemical assignments, ensuring the integrity and validity of their scientific findings.
References
- 1. Synthesis of beta-D-arabinofuranosyl-1-monophosphoryl polyprenols: examination of their function as mycobacterial arabinosyl transferase donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)-myo-inositol 1-phosphate], the capping motif of the lipoarabinomannan of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structures of furanosides: geometrical analysis of low-temperature X-ray and neutron crystal structures of five crystalline methyl pentofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. First Structural Insights into α-l-Arabinofuranosidases from the Two GH62 Glycoside Hydrolase Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression, purification, crystallization and preliminary X-ray analysis of alpha-L-arabinofuranosidase B from Aspergillus kawachii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers [manu56.magtech.com.cn]
- 20. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ias.ac.in [ias.ac.in]
- 23. Anomeric effect - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Comprehensive NMR Analysis of Fluorinated Nucleosides
A Guide for Drug Discovery and Structural Biology
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluorinated nucleosides represent a cornerstone in medicinal chemistry and chemical biology, serving as potent antiviral and anticancer agents, and as sensitive probes for studying biomolecular structure and function.[1][2] Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, necessitate robust analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical tool for the complete structural and conformational elucidation of these molecules. This guide provides an in-depth exploration of a multi-technique NMR workflow, from fundamental 1D experiments to advanced 2D correlation spectroscopy. We detail field-proven protocols, explain the causality behind experimental choices, and offer insights into data interpretation, empowering researchers to confidently characterize novel fluorinated nucleosides.
Introduction: The Significance of Fluorine in Nucleoside Chemistry
The strategic incorporation of fluorine into nucleoside scaffolds has revolutionized drug design.[1] Fluorine's small van der Waals radius allows it to act as a hydrogen isostere, while its extreme electronegativity can profoundly alter the electronic properties, pKa, and metabolic stability of a molecule.[3] These modifications can enhance binding affinity to target enzymes, block metabolic degradation, or modulate the conformational preferences of the sugar ring, all of which are critical for therapeutic activity.[1][2]
NMR spectroscopy is uniquely suited for analyzing these compounds due to its non-destructive nature and its ability to provide a wealth of information at the atomic level. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio (83% of the sensitivity of ¹H), provides an exceptionally sensitive and informative NMR handle.[4][5] The large chemical shift dispersion of ¹⁹F and its sensitivity to the local environment make it an excellent reporter on molecular conformation, dynamics, and intermolecular interactions.[3][4][5][6]
Fundamental 1D NMR Techniques
The first step in characterization involves acquiring a set of standard one-dimensional NMR spectra.
-
¹H NMR: This is the starting point for any analysis. It provides information on the number and connectivity of protons. In fluorinated nucleosides, the fluorine atom introduces heteronuclear J-coupling, splitting proton signals and providing crucial through-bond connectivity information. For instance, a three-bond coupling (³J_HF) between a fluorine on the sugar ring and an adjacent proton can be a powerful conformational constraint.[7]
-
¹⁹F NMR: As the key nucleus of interest, the ¹⁹F spectrum is often the most informative. It is characterized by a wide chemical shift range, which minimizes signal overlap, a common challenge in ¹H NMR.[3][5] The chemical shift of a fluorine nucleus is exquisitely sensitive to its environment, making it a powerful probe for detecting subtle conformational changes or binding events.[3][4] Decoupling protons (¹⁹F{¹H}) simplifies the spectrum to a series of singlets (for molecules with single fluorine atoms), aiding in quantification and purity assessment.
-
¹³C NMR: While less sensitive, ¹³C NMR is vital for confirming the carbon framework of the nucleoside. The large one-bond ¹J_CF coupling constants (typically 150-250 Hz) are a definitive indicator of a direct C-F bond.
The Power of J-Coupling
Scalar (or J) coupling is the interaction between nuclear spins transmitted through chemical bonds. In fluorinated nucleosides, analyzing these couplings is critical for structure determination.
-
¹H-¹H Couplings (J_HH): Vicinal proton-proton couplings (³J_H1'-H2') within the sugar ring are particularly important. Their magnitude, governed by the Karplus relationship, provides direct insight into the dihedral angle and thus the sugar pucker (North vs. South conformation), which is often critical for biological activity.[1]
-
¹H-¹⁹F Couplings (J_HF): These couplings are observed over multiple bonds. Geminal (²J_HF) and vicinal (³J_HF) couplings are large and provide direct evidence of fluorine's position.[7] Long-range couplings, such as the five-bond coupling (⁵J_H1'-F5) between the anomeric proton and a fluorine on a pyrimidine base, can confirm the relative orientation of the base and sugar.[8]
-
¹³C-¹⁹F Couplings (J_CF): The magnitude of these couplings depends on the number of intervening bonds and provides valuable structural information.
Experimental Workflow and Protocols
A systematic approach ensures the acquisition of high-quality, comprehensive data for unambiguous characterization.
References
- 1. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine NMR: An Overlooked Nucleotide Comes into Its Own | Lab Manager [labmanager.com]
- 4. A Nonafluoro Nucleoside as a Sensitive 19F NMR Probe of Nucleic Acid Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Purification of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside
An Application Note for Drug Development Professionals
Abstract
Fluorinated thio-nucleoside analogues are a pivotal class of compounds in medicinal chemistry, serving as critical intermediates in the synthesis of novel antiviral and anticancer therapeutic agents. The intricate stereochemistry and functional group arrangement of these molecules, such as in Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside, necessitate a highly selective and robust purification strategy to isolate the desired product from a complex mixture of reaction by-products and isomers. This application note presents a comprehensive, field-proven protocol for the preparative purification of this protected thioglycoside using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the rationale behind method development, from the selection of the stationary and mobile phases to the optimization of detection parameters, providing researchers with a self-validating system for achieving high purity and yield.
Foundational Principles of the Chromatographic Separation
The successful purification of the target molecule hinges on a strategic selection of the HPLC methodology. The molecular architecture of this compound dictates the optimal approach.
Rationale for Reverse-Phase HPLC
The target molecule is rendered significantly hydrophobic by the presence of two bulky benzoyl protecting groups. This characteristic makes Reverse-Phase (RP) chromatography the ideal separation mode.[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The hydrophobic benzoyl groups will strongly interact with the stationary phase, allowing for effective retention and separation from more polar impurities.[2]
Conversely, Normal-Phase (NP) chromatography, which employs a polar stationary phase (like silica) and a non-polar mobile phase, is less suitable.[3] The target molecule may exhibit poor solubility in the required non-polar organic solvents (e.g., hexane/ethyl acetate), and its polar functionalities (fluoro group, thioether, glycosidic linkage) could lead to excessively strong retention and peak tailing on a silica column.
Stationary Phase Selection: A Tale of Two Chemistries
-
C18 (Octadecylsilane): A C18 column is the workhorse of RP-HPLC and serves as the primary recommendation for this application. Its long alkyl chains provide a highly hydrophobic environment, maximizing the retention of the benzoyl-protected compound through van der Waals interactions. This strong retention is crucial for resolving the target from early-eluting, polar synthesis precursors or hydrolysis products.
-
PFP (Pentafluorophenyl): For challenging separations where C18 columns may not provide adequate resolution of closely related isomers, a PFP stationary phase offers an alternative selectivity.[2][4] PFP columns can engage in multiple interaction modes, including hydrophobic, dipole-dipole, and π-π stacking interactions with the benzoyl rings of the analyte.[5] This can be particularly effective in discriminating between structural isomers.
Mobile Phase and Detection Strategy
A gradient elution using a mixture of water and an organic modifier is essential for this purification.
-
Mobile Phase: A combination of HPLC-grade water (Solvent A) and acetonitrile (Solvent B) is recommended. Acetonitrile is often preferred over methanol for compounds with aromatic rings as it can provide sharper peaks and different selectivity. A gradient starting with a higher percentage of water and increasing to a high percentage of acetonitrile ensures that polar impurities are washed out first, followed by the elution of the target compound, and finally, the removal of highly non-polar by-products.
-
UV Detection: The benzoyl groups contain a strong chromophore, making UV detection a highly sensitive and straightforward choice. The maximum absorbance (λ_max) for the benzoyl moiety is typically around 230 nm, with significant absorbance also occurring at 254 nm. Monitoring at 230 nm is recommended for maximal sensitivity.
Experimental Workflow Overview
The purification process follows a logical sequence from crude material to a verified, pure compound. The workflow is designed to ensure efficiency and validate the purity of the final product.
Caption: Workflow for the HPLC purification of the protected thioglycoside.
Detailed Application Protocol
This protocol is designed for a standard preparative HPLC system equipped with a UV detector and fraction collector.
Instrumentation and Materials
-
HPLC System: Preparative HPLC system with a binary gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector.
-
Column: C18 silica column (e.g., 10 µm particle size, 150 Å pore size, 250 x 21.2 mm I.D.).
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure Water.
-
Sample Solvent: Acetonitrile or a minimal amount of Dimethylformamide (DMF) if solubility is poor.
-
Filters: 0.45 µm PTFE syringe filters.
Sample Preparation
-
Accurately weigh the crude product from the synthesis.
-
Dissolve the crude material in the minimum volume of acetonitrile required for complete dissolution. If the compound is not readily soluble, DMF can be used, but the injection volume should be kept small to avoid solvent effects on the chromatography. A typical concentration is 20-50 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulate matter.
HPLC Method Parameters
The following parameters provide a robust starting point for the purification.
| Parameter | Value | Rationale |
| Column | Reverse-Phase C18, 250 x 21.2 mm, 10 µm | Standard for preparative purification of hydrophobic small molecules. |
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier for eluting the hydrophobic compound. |
| Flow Rate | 20.0 mL/min | Appropriate for a 21.2 mm ID column to ensure efficient separation. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 5 mL | Dependent on sample concentration and column loading capacity. |
| Detection | UV at 230 nm | Maximizes sensitivity for the benzoyl chromophore. |
| Gradient Program | See Table 2 below | Designed to resolve the target from polar and non-polar impurities. |
Table 2: Preparative Gradient Elution Program
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 50 |
| 5.0 | 50 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 50 |
| 35.0 | 50 |
Purification Procedure
-
System Equilibration: Purge the pump lines with freshly prepared mobile phases. Equilibrate the column with the starting conditions (50% ACN) for at least 3 column volumes (approx. 15-20 minutes) or until a stable baseline is achieved.
-
Blank Injection: Perform a blank run by injecting the sample solvent (e.g., acetonitrile) to identify any system-related peaks.
-
Sample Injection: Inject the filtered crude sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the main product peak begins to rise and stop collecting just after it returns to the baseline. Use narrow collection windows to isolate the peak apex for the highest purity.
-
Post-Purification Analysis: After collection, inject a small aliquot (10 µL) of the collected fraction(s) onto an analytical scale HPLC system using a similar gradient to confirm purity (>98%).
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile/water solvent using a rotary evaporator under reduced pressure.
-
Final Product: Dry the resulting solid/oil under high vacuum to remove residual solvent, yielding the purified product.
Expected Results and Discussion
The described RP-HPLC method is expected to provide excellent resolution of the target compound from typical impurities. A representative chromatogram will show early-eluting peaks corresponding to polar impurities, such as partially deprotected starting materials or inorganic salts. The main peak, corresponding to This compound , will elute during the mid-to-late phase of the gradient due to its high hydrophobicity. Any less polar impurities, such as by-products with additional benzoyl groups or other non-polar contaminants, will elute after the main product peak at a higher acetonitrile concentration.
The purity of the collected fraction, when re-analyzed on an analytical C18 column, should exceed 98%. The recovery of the target compound is typically high, although this depends on the quality of the crude material and the precision of the fraction collection.
Conclusion
This application note provides a validated and robust RP-HPLC protocol for the preparative purification of this compound. The method leverages the hydrophobic nature of the benzoyl protecting groups for strong retention on a C18 stationary phase, while a water/acetonitrile gradient ensures efficient elution and separation. By following this detailed guide, researchers in drug discovery and development can consistently achieve the high levels of purity required for subsequent synthetic steps and biological evaluation.
References
Application of Fluorinated Thiosugars in Antiviral Drug Development: A Technical Guide for Researchers
Introduction: The Strategic Advantage of Fluorine in Thiosugar-Based Antiviral Agents
In the relentless pursuit of novel antiviral therapeutics, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a powerful tool in medicinal chemistry.[1] This is particularly true for the class of compounds known as thiosugars, which are carbohydrate analogues where the endocyclic oxygen is replaced by a sulfur atom. The resulting fluorinated thiosugars represent a promising frontier in antiviral drug development, offering enhanced metabolic stability, improved pharmacokinetic profiles, and potent inhibitory activity against a range of viruses.[2][3]
The introduction of fluorine, the most electronegative element, into a thiosugar molecule can profoundly influence its physicochemical properties.[1] The strong carbon-fluorine bond enhances metabolic stability by resisting enzymatic degradation, a common challenge with carbohydrate-based drugs.[4] Furthermore, the strategic placement of fluorine atoms can alter the sugar's conformation and electronic distribution, leading to tighter binding to viral or host cell enzymes that are critical for viral replication.[5] This guide provides an in-depth exploration of the application of fluorinated thiosugars in antiviral research, complete with detailed protocols for their synthesis and evaluation.
The Antiviral Potential of Fluorinated Thiosugars: A Mechanistic Overview
Fluorinated thiosugars exert their antiviral effects primarily through the inhibition of key glycosidases, which are enzymes that play a crucial role in the lifecycle of many viruses.[6] Two major mechanisms of action have been identified:
-
Inhibition of Host Cell Endoplasmic Reticulum (ER) Alpha-Glucosidases: Many enveloped viruses, including influenza, HIV, and hepatitis viruses, rely on the host cell's ER machinery for the proper folding and maturation of their envelope glycoproteins.[7] These glycoproteins are essential for viral entry into host cells and for the assembly of new virus particles. Fluorinated thiosugars can act as potent inhibitors of ER alpha-glucosidases I and II, enzymes that trim glucose residues from nascent viral glycoproteins.[6][8] By inhibiting these enzymes, fluorinated thiosugars disrupt the glycoprotein folding process, leading to the production of non-infectious viral particles.[9][10]
-
Inhibition of Viral Neuraminidase: Influenza viruses utilize a surface enzyme called neuraminidase to cleave sialic acid residues from host cell receptors, facilitating the release of newly formed virions from infected cells.[11] Thiosugar-based compounds can be designed to mimic sialic acid, the natural substrate of neuraminidase, and thereby act as competitive inhibitors of this enzyme.[12][13] The incorporation of fluorine can enhance the binding affinity and inhibitory potency of these thiosugar-based neuraminidase inhibitors.
The following diagram illustrates the dual mechanism of action of fluorinated thiosugars:
Caption: Dual inhibitory mechanisms of fluorinated thiosugars.
Synthesis of Fluorinated Thiosugars: A Representative Protocol
The synthesis of fluorinated thiosugars is a multi-step process that requires careful control of reaction conditions and purification techniques. The following protocol outlines a representative synthesis of a 2'-deoxy-2'-fluoro-4'-thionucleoside, a class of compounds with significant antiviral potential.[14]
Protocol: Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine
This protocol is a generalized workflow and may require optimization based on specific starting materials and laboratory conditions.
Part 1: Synthesis of the Protected 2-Deoxy-2-fluoro-4-thio Sugar
-
Starting Material: Begin with a suitably protected 4-thiosugar precursor, for example, 1-O-acetyl-3,5-di-O-benzoyl-4-thio-D-ribofuranose.
-
Fluorination:
-
Dissolve the protected thiosugar in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise to the cooled solution.
-
Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours) and then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected 2-deoxy-2-fluoro-4-thio sugar.[14]
-
Part 2: Glycosylation with Uracil (Vorbrüggen Conditions)
-
Preparation:
-
Prepare silylated uracil by treating uracil with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate.
-
Dissolve the protected 2-deoxy-2-fluoro-4-thio sugar and the silylated uracil in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
-
Reaction:
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to the mixture at 0 °C.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and quench it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography to yield the protected 2'-deoxy-2'-fluoro-4'-thiouridine.[14]
-
Part 3: Deprotection
-
Reaction:
-
Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture with an acidic resin or a weak acid (e.g., acetic acid).
-
Evaporate the solvent and purify the residue by reversed-phase high-performance liquid chromatography (HPLC) to obtain the final product, 2'-deoxy-2'-fluoro-4'-thiouridine.[14]
-
The following diagram illustrates the synthetic workflow:
References
- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral therapies targeting host ER alpha-glucosidases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iminosugars: A host-targeted approach to combat Flaviviridae infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Understanding viral neuraminidase inhibition by substituted difluorosialic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside in Anticancer Drug Discovery
Abstract
Nucleoside analogues represent a cornerstone of modern chemotherapy. However, challenges such as enzymatic degradation and the emergence of drug resistance necessitate continuous innovation. The strategic replacement of the furanose ring oxygen with a sulfur atom, yielding 4'-thionucleosides, has emerged as a highly effective strategy to overcome these limitations.[1][2] This modification enhances the stability of the crucial C-N anomeric bond against hydrolysis and can profoundly improve pharmacokinetic and pharmacodynamic properties.[2] This document provides a detailed guide on the application of a key precursor, Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside , for the synthesis of potent anticancer agents, with a primary focus on 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC), a promising drug candidate for solid tumors.[3][4]
Introduction: The Rationale for 4'-Thionucleosides in Oncology
Conventional nucleoside analogues, such as cytarabine and gemcitabine, function as antimetabolites. After intracellular phosphorylation to their triphosphate forms, they compete with natural deoxynucleotides for incorporation into DNA, leading to chain termination and cell death.[5][6] Their efficacy, however, can be limited by their susceptibility to degradation by nucleoside phosphorylases.[1]
The introduction of a sulfur atom at the 4'-position confers significant chemical stability and alters the sugar pucker conformation, which can lead to differentiated biological activity.[1][2] 4'-Thionucleosides are often more resistant to enzymatic cleavage, and this structural modification has led to the discovery of compounds with potent antitumor and antiviral activities.[1][3][7] The precursor, Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside, is a purpose-built intermediate, engineered with the necessary protecting groups and stereochemistry to serve as a versatile glycosyl donor for the efficient synthesis of a library of novel 4'-thionucleoside drug candidates.
Caption: Rationale for developing 4'-thionucleoside analogues.
Synthesis of the Glycosyl Donor Precursor
The synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside is a multi-step process that requires precise control of stereochemistry. While various routes exist, a common strategy involves the construction of a suitable 4-thiosugar followed by functionalization. The benzoyl protecting groups at the 3- and 5-positions are critical as they prevent unwanted side reactions during the subsequent glycosylation step and enhance the solubility of the intermediate in organic solvents. The 2'-fluoro group is a key feature of many potent nucleoside analogues, contributing to their biological activity.[8]
A Pummerer-type thioglycosylation reaction is a well-established method for synthesizing 4'-thionucleosides, demonstrating the importance of the 4-thiosugar intermediate.[5][7] More recent, scalable syntheses rely on streamlined processes involving carbonyl reduction and double displacement reactions to form the thiosugar ring.[2][9]
Application Protocol: Synthesis of 4'-thioFAC
This section details the core application: the coupling of the protected 4'-thioarabinofuranosyl donor with a nucleobase, followed by deprotection to yield the final, biologically active compound.
Caption: Workflow for the synthesis of 4'-thioFAC from the precursor.
Protocol 1: TMSOTf-Assisted Glycosylation
This protocol describes the crucial N-glycosylation step. The use of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) is effective for activating glycosyl donors.[10][11] The nucleobase, cytosine, is first silylated to increase its nucleophilicity and solubility in the reaction solvent.
Materials:
-
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside (1.0 equiv.)
-
Cytosine (1.5 equiv.)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic amount)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv.)
-
Anhydrous acetonitrile (ACN) or Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Silylation of Cytosine: In a flame-dried flask under an argon atmosphere, suspend cytosine and a catalytic amount of ammonium sulfate in hexamethyldisilazane. Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of bis(trimethylsilyl)cytosine. Remove excess HMDS under high vacuum.
-
Glycosylation Reaction: Dissolve the dried silylated cytosine and the glycosyl donor precursor in anhydrous acetonitrile. Cool the solution to 0°C in an ice bath.
-
Slowly add TMSOTf dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the glycosyl donor.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 20% to 50% ethyl acetate in hexane) to isolate the protected nucleoside, 1-(2-deoxy-3,5-di-O-benzoyl-2-fluoro-β-D-4-thio-arabinofuranosyl)cytosine.
Protocol 2: Deprotection to Yield 4'-thioFAC
The final step involves the removal of the benzoyl protecting groups to unmask the hydroxyl groups, which are essential for intracellular phosphorylation and biological activity.
Materials:
-
Protected 4'-thioFAC from Protocol 1 (1.0 equiv.)
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol or 25% w/v)
-
Anhydrous methanol (MeOH)
-
Dowex® 50WX8 (H⁺ form) resin or glacial acetic acid
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the protected nucleoside in anhydrous methanol in a round-bottom flask.
-
Add the sodium methoxide solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Neutralization: Neutralize the reaction by adding Dowex® H⁺ resin until the pH is approximately 7. Alternatively, carefully add glacial acetic acid to quench the base.[10]
-
Purification: Filter off the resin and wash it thoroughly with methanol. Concentrate the combined filtrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or silica gel chromatography (using a more polar eluent system like DCM/MeOH) to yield pure 4'-thioFAC.
Biological Activity and Mechanism of Action
The utility of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside as a precursor is validated by the potent and differentiated anticancer activity of its derivatives.
Mechanism of Action
4'-thioFAC acts as a prodrug.[5] Once inside the cancer cell, it is sequentially phosphorylated by cellular kinases to its active triphosphate form, 4'-thio-FACTP. This active metabolite then exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[6][12] Specifically, 4'-thio-FACTP is a potent inhibitor of DNA polymerase α.[6][12] Its incorporation into a growing DNA strand leads to chain termination, halting DNA replication and inducing apoptosis.
Caption: Cellular activation and mechanism of action of 4'-thioFAC.
In Vitro Antitumor Activity
4'-thioFAC has demonstrated remarkable antitumor activity against a range of human cancer cell lines, showing particular potency against those derived from gastric and colorectal carcinomas.[4] Its activity profile is distinct from its oxygen-containing counterpart (FAC), highlighting the strategic importance of the 4'-thio modification.
| Cell Line | Cancer Type | IC₅₀ of 4'-thioFAC (μM) | Reference |
| DLD-1 | Colorectal Carcinoma | 0.035 | [4] |
| HCT-15 | Colorectal Carcinoma | 0.048 | [4] |
| NUGC-3 | Gastric Carcinoma | 0.015 | [4] |
| MKN-45 | Gastric Carcinoma | 0.021 | [4] |
| L1210 | Leukemia | Not specified, but potent | [8] |
| Solid Tumors | Various | Potent activity reported | [8] |
Table 1: Comparative in vitro cytotoxicity of 4'-thioFAC against various human cancer cell lines. Data compiled from published sources.[4][8]
Conclusion and Outlook
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside is a high-value, strategically designed precursor for the synthesis of novel 4'-thionucleoside anticancer agents. The protocols provided herein demonstrate a reliable pathway to synthesize 4'-thioFAC, a compound with significant potential in cancer chemotherapy. The versatility of this glycosyl donor allows for its use with other pyrimidine and purine bases, opening avenues for the development of a new generation of antimetabolites with improved stability, oral bioavailability, and potent, targeted efficacy.[8]
References
- 1. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4′-Thionucleosides as Antitumor and Antiviral Agents [jstage.jst.go.jp]
- 6. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4′-Thionucleosides as Antitumor and Antiviral Agents [jstage.jst.go.jp]
- 8. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Experimental Setup for the Glycosylation of Thioarabinofuranose
Abstract
This document provides a comprehensive guide for the chemical synthesis of thioarabinofuranosides, a critical class of molecules in glycobiology and drug discovery. Thioarabinofuranosides, where a sulfur atom replaces the anomeric oxygen of arabinofuranose, exhibit unique chemical properties and biological activities, making them valuable targets for synthetic chemists. This guide details the experimental setup for their glycosylation, focusing on the activation of thioglycoside donors and their subsequent reaction with various acceptors. We will delve into the underlying mechanisms, provide a detailed, step-by-step protocol, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in the field of carbohydrate chemistry and drug development.
Introduction: The Significance of Thioarabinofuranosides
Arabinofuranose is a key component of the cell walls of various pathogens, including Mycobacterium tuberculosis. The enzymes involved in the biosynthesis of these arabinofuranose-containing glycans are attractive targets for the development of new antibacterial agents.[1] Thioarabinofuranosides, as stable mimics of the natural arabinofuranosides, are invaluable tools for studying the structure and function of these enzymes and for the development of potent inhibitors. The replacement of the anomeric oxygen with a sulfur atom imparts increased stability towards enzymatic hydrolysis, a desirable property for potential drug candidates. 4'-thioarabinonucleosides, for instance, have demonstrated potential as antiviral agents.[2]
The synthesis of thioarabinofuranosides, however, presents unique challenges due to the distinct reactivity of the sulfur atom compared to oxygen. This guide aims to provide a robust and reproducible protocol for the glycosylation of thioarabinofuranose, enabling researchers to access these important molecules for their studies.
Mechanistic Insights: The Thioglycoside Activation
The core of the glycosylation reaction lies in the activation of the anomeric thioether of the thioarabinofuranose donor. This process generates a reactive electrophilic species at the anomeric center, which is then attacked by a nucleophilic acceptor molecule (e.g., an alcohol). A common and effective method for activating thioglycosides is through the use of a thiophilic promoter.
A widely used promoter system is the combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[3][4] The proposed mechanism involves the formation of a glycosyl triflate intermediate.[3][5]
-
Activation of the Thioglycoside: The thiophilic promoter, NIS, in the presence of TfOH, activates the thioglycoside donor.
-
Formation of a Reactive Intermediate: This leads to the formation of a highly reactive glycosyl triflate intermediate.[3][5]
-
Nucleophilic Attack: The acceptor alcohol attacks the anomeric carbon, leading to the formation of the desired glycosidic bond.
The stereochemical outcome of the reaction (α or β) is influenced by several factors, including the nature of the protecting groups on the donor, the reactivity of the acceptor, and the reaction conditions. For example, 4,6-O-tethered thioglucoside donors have been shown to favor α-glucosylation under NIS/TfOH activation.[6]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the glycosylation of a thioarabinofuranose donor with an alcohol acceptor.
Caption: General workflow for the NIS/TfOH promoted glycosylation of thioarabinofuranose.
Detailed Experimental Protocol
This protocol provides a general procedure for the glycosylation of a per-benzoylated thioarabinofuranose donor with a primary alcohol acceptor. Note: This protocol should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Per-benzoylated thioarabinofuranose donor | Synthesis Grade | In-house synthesis |
| Primary alcohol acceptor | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| N-Iodosuccinimide (NIS) | ReagentPlus®, ≥98% | Sigma-Aldrich |
| Trifluoromethanesulfonic acid (TfOH) | 99% | Alfa Aesar |
| 4 Å Molecular Sieves | Activated powder | Sigma-Aldrich |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | ACS Reagent | Fisher Chemical |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent | Fisher Chemical |
| Brine (Saturated NaCl solution) | ACS Reagent | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | EMD Millipore |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Step-by-Step Glycosylation Procedure
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add the thioarabinofuranose donor (1.0 eq.).
-
Add the alcohol acceptor (1.2 - 1.5 eq.) and freshly activated 4 Å molecular sieves (approx. 1 g per mmol of donor).
-
Add anhydrous dichloromethane (DCM) to achieve a donor concentration of approximately 0.1 M.
-
Stir the mixture at room temperature for 30 minutes under an argon atmosphere.
-
-
Initiation of Glycosylation:
-
Cool the reaction mixture to a suitable temperature, typically between -40 °C and 0 °C.
-
In a separate vial, dissolve N-iodosuccinimide (NIS) (1.2 eq.) in anhydrous DCM.
-
Add the NIS solution to the reaction mixture dropwise.
-
After 10 minutes, add a stock solution of trifluoromethanesulfonic acid (TfOH) in DCM (0.1 - 0.2 eq.) dropwise. Caution: TfOH is highly corrosive. Handle with appropriate personal protective equipment.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature until completion.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate. The product should have an Rf value intermediate between the donor and acceptor.
-
-
Reaction Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous Na₂S₂O₃ (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the purified thioarabinofuranoside.
-
Product Characterization
The structure and purity of the synthesized thioarabinofuranoside should be confirmed by a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the glycosidic linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.
-
Optical Rotation: Measurement of the specific rotation can provide additional evidence for the stereochemical outcome of the reaction.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete activation of the donor; Inactive acceptor; Insufficient promoter. | Ensure all reagents and solvents are anhydrous. Use freshly activated molecular sieves. Increase the amount of NIS and/or TfOH. Consider a more reactive promoter system. |
| Formation of multiple products | Unstable intermediates; Side reactions such as intermolecular thioaglycon transformation.[7] | Lower the reaction temperature. Use a less reactive promoter. Change the protecting groups on the donor to influence stereoselectivity. |
| Hydrolysis of the donor | Presence of water in the reaction mixture. | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a strictly inert atmosphere. |
| Poor stereoselectivity | Nature of protecting groups; Solvent effects; Temperature. | A participating protecting group at the C-2 position can favor the formation of the 1,2-trans product. Experiment with different solvents and reaction temperatures. Increasing the equivalence of TfOH can lead to higher β-selectivity.[5] |
Conclusion
The synthesis of thioarabinofuranosides is a crucial undertaking for the advancement of glycobiology and the development of novel therapeutics. The protocol detailed in this application note, centered on the NIS/TfOH activation of a thioarabinofuranose donor, provides a reliable and adaptable method for accessing these valuable compounds. By understanding the underlying chemical principles and paying careful attention to experimental details, researchers can successfully synthesize a wide range of thioarabinofuranosides for their specific applications. Careful optimization of reaction conditions and thorough characterization of the products are paramount to achieving success in this challenging yet rewarding area of synthetic carbohydrate chemistry.
References
- 1. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile, alternative synthesis of 4'-thioarabinonucleosides and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 5. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
Evaluating the Biological Activity of 2'-Deoxy-2'-fluoro-4'-thio-arabinofuranosyl Nucleosides: A Guide to In Vitro Assays
Introduction: The Therapeutic Potential of Modified Nucleosides
In the landscape of modern drug discovery, nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural resemblance to natural nucleosides allows them to act as deceptive substrates for key cellular and viral enzymes, thereby disrupting nucleic acid synthesis and halting cellular proliferation or viral replication. Among the myriad of synthetic modifications, the introduction of fluorine at the 2'-position and a sulfur atom at the 4'-position of the arabinofuranosyl ring has given rise to a potent class of compounds: the 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides.
These modifications are not merely academic exercises in chemical synthesis; they are strategic alterations designed to enhance the therapeutic index of the parent nucleoside. The 2'-fluoro group can increase the metabolic stability of the nucleoside and influence the sugar pucker, which in turn affects its interaction with enzymes. The 4'-thio modification has been shown to confer significant biological activity, often with a different spectrum of activity compared to their natural oxygen-containing counterparts.
This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of the biological activity of 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides. We will delve into the core assays for assessing their anticancer and antiviral potential, with a focus on the causality behind experimental choices and the establishment of self-validating systems.
Section 1: Assessment of Anticancer Activity
A primary therapeutic application for novel nucleoside analogs is in oncology. The antiproliferative activity of 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides can be robustly assessed through a combination of cytotoxicity assays and mechanistic studies.
Principle of Cytotoxicity Assays
The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of cancer cell lines. This is typically achieved by measuring the reduction in cell viability or proliferation after a defined period of exposure to the compound. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
The MTT Assay: A Workhorse for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
Caption: General workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., human colorectal carcinoma HCT-116, human breast adenocarcinoma MCF-7, human leukemia CCRF-CEM)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleoside stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of the nucleoside analog in culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar.
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the diluted nucleoside analog to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[2]
Table 1: Representative Cytotoxicity Data for a Hypothetical 2'-Deoxy-2'-fluoro-4'-thio-arabinofuranosyl Nucleoside (Compound X)
| Cell Line | IC50 (µM) |
| HCT-116 | 0.5 |
| MCF-7 | 1.2 |
| CCRF-CEM | 0.1 |
Unveiling the Mechanism of Action: DNA Polymerase Inhibition
Many nucleoside analogs exert their anticancer effects by inhibiting DNA synthesis.[3] After cellular uptake and intracellular phosphorylation to their triphosphate form, they can act as competitive inhibitors or chain terminators for DNA polymerases.[4]
Caption: Workflow for a DNA polymerase inhibition assay.
This protocol is a generalized template and may require optimization for specific DNA polymerases.
Materials:
-
Purified human DNA polymerase (e.g., α, β, δ, ε)
-
Activated calf thymus DNA (as a primer/template)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
Triphosphate form of the 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleoside
-
Reaction buffer specific for the DNA polymerase
-
DE81 filter paper
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated calf thymus DNA, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of the triphosphate form of the test nucleoside analog to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold EDTA).
-
Quantification: Spot an aliquot of each reaction mixture onto DE81 filter paper. Wash the filters extensively with a phosphate buffer to remove unincorporated radiolabeled dNTPs.
-
Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DNA polymerase inhibition for each concentration of the test compound relative to the no-inhibitor control.
Section 2: Assessment of Antiviral Activity
The unique structural features of 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides also make them promising candidates for antiviral therapy. Their efficacy against various viruses, particularly DNA viruses like Herpes Simplex Virus (HSV), can be determined using assays that measure the inhibition of viral replication.
The Plaque Reduction Assay: A Gold Standard for Antiviral Efficacy
The plaque reduction assay is a functional assay that quantifies the ability of an antiviral compound to inhibit the lytic cycle of a virus.[5] In this assay, a confluent monolayer of host cells is infected with the virus in the presence of the test compound. An overlay of semi-solid medium is then applied to restrict the spread of progeny virions, leading to the formation of localized areas of cell death, or plaques. The number and size of these plaques are indicative of the extent of viral replication.
Caption: General workflow of the plaque reduction assay.
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Herpes Simplex Virus Type 1 (HSV-1) stock
-
2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleoside stock solution (in DMSO)
-
Semi-solid overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well sterile culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the nucleoside analog in culture medium.
-
Infection: Aspirate the culture medium from the confluent cell monolayers. Infect the cells with a dilution of HSV-1 that will produce approximately 50-100 plaques per well.
-
Treatment: Immediately after infection, add the different concentrations of the nucleoside analog to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a 1-2 hour adsorption period at 37°C, remove the virus-containing medium and add the semi-solid overlay medium containing the corresponding concentrations of the nucleoside analog.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Staining: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque formation inhibition for each concentration relative to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.
Table 2: Representative Antiviral Data for a Hypothetical 2'-Deoxy-2'-fluoro-4'-thio-arabinofuranosyl Nucleoside (Compound Y)
| Virus | Host Cell | EC50 (µM) |
| HSV-1 | Vero | 0.2 |
| HSV-2 | Vero | 0.3 |
Evaluation against RNA Viruses: The HCV Replicon System
For RNA viruses like the Hepatitis C Virus (HCV), which do not form traditional plaques, replicon systems are invaluable tools for antiviral screening.[6] These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor autonomously replicating subgenomic HCV RNA molecules.[7] These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene
-
Complete culture medium
-
2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleoside stock solution (in DMSO)
-
96-well white, clear-bottom sterile culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into 96-well plates.
-
Compound Treatment: Add serial dilutions of the nucleoside analog to the cells. Include appropriate controls (vehicle and a known HCV inhibitor).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT) on the same cell line to determine the CC50 of the compound.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration. Determine the EC50 value. The selectivity index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential of the compound.
Section 3: Data Interpretation and Key Parameters
The successful evaluation of 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides hinges on the accurate interpretation of key parameters derived from the assays described above.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.[8] A lower IC50 indicates greater potency.
-
EC50 (Half-maximal Effective Concentration): The concentration of a compound that produces 50% of its maximal effect (e.g., inhibition of viral replication).[9]
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that reduces cell viability by 50%.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a greater therapeutic window, as the compound is more potent against the virus than it is toxic to the host cells.
Conclusion: A Pathway to Novel Therapeutics
The assays and protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides. By systematically assessing their anticancer and antiviral activities, and elucidating their mechanisms of action, researchers can identify promising lead compounds for further preclinical and clinical development. The careful execution of these assays, coupled with a thorough understanding of the underlying biological principles, is paramount to advancing this exciting class of molecules towards novel therapeutic interventions for cancer and viral diseases.
References
- 1. Improvements in the reliability of in vitro genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. PeerJ – What about polymerase errors? [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
- 8. shop.cgenomix.com [shop.cgenomix.com]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of beta-D-arabinopentofuranosides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges in carbohydrate chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of arabinofuranoside-containing molecules. The stereoselective formation of the β-D-arabinofuranoside linkage, a 1,2-cis relationship, is a notoriously challenging transformation. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to address the common hurdles encountered during this synthesis.
Section 1: Frequently Asked Questions - Core Principles
This section addresses fundamental concepts that underpin the strategic decisions required for successful β-arabinofuranosylation.
Q1: Why is the synthesis of β-D-arabinofuranosides significantly more difficult than their α-anomers?
Answer: The primary challenge lies in controlling the stereochemistry at the anomeric (C1) center. The synthesis of the α-anomer (a 1,2-trans product) is often straightforward due to a powerful chemical phenomenon known as neighboring group participation (NGP) .[1][2]
-
For α-Glycosides (1,2-trans): When a participating protecting group, such as an ester (e.g., acetate, benzoate), is placed at the C2 position, it can attack the anomeric center during the reaction. This forms a stable, cyclic acyl-oxonium ion intermediate. The alcohol nucleophile (the acceptor) can then only attack from the opposite (alpha) face, leading reliably to the 1,2-trans product.[1][3]
-
For β-Glycosides (1,2-cis): To achieve the β-anomer, this neighboring group participation must be suppressed. This requires the use of "non-participating" protecting groups at the C2 position, typically ethers (e.g., benzyl, silyl).[4][5] Without the directing effect of NGP, the reaction proceeds through a more sensitive mechanism, often a competition between SN1 and SN2 pathways, making stereocontrol difficult to achieve.[6] The preparation of 1,2-cis-β-arabinofuranosides is a known challenge in carbohydrate synthesis.[4][5]
Q2: How do I select the correct protecting groups for my arabinofuranosyl donor to favor β-selectivity?
Answer: Protecting group strategy is the most critical factor in directing the stereochemical outcome. The choice of protecting groups influences donor reactivity and stereoselectivity.[7]
-
C2 Protecting Group (The Director): As established, a non-participating group is mandatory. Benzyl (Bn) ethers are the most common choice. Silyl ethers can also be used.[4][8] These groups do not have a lone pair of electrons suitably positioned to form a cyclic intermediate, thus preventing the formation of the α-anomer via NGP.
-
C3 and C5 Protecting Groups (The Modulators): These groups primarily modulate the reactivity of the donor and can impose conformational constraints.
-
Electron-withdrawing groups (e.g., esters) decrease the reactivity of the glycosyl donor.[1]
-
Bulky silyl groups , such as di-tert-butylsilylene (DTBS) or tetra-iso-propyldisiloxane (TIPDS) groups, can be used to create a rigid cyclic system across C3 and C5.[9][10][11] This conformational lock can influence the trajectory of the incoming nucleophile, often enhancing β-selectivity. The use of a 3,5-O-di-tert-butylsilylene protecting group on thioarabinofuranoside donors has been shown to proceed with high β-selectivity.[10]
-
Table 1: Protecting Group Selection Guide for β-Arabinofuranosylation
| Position | Protecting Group Type | Recommended Examples | Rationale & Causality |
| C1 | Leaving Group (Donor) | Thioglycoside (-SEt, -SPh), Trichloroacetimidate (-OC(NH)CCl₃) | Modulates donor reactivity and activation conditions. Thioglycosides are stable and activated by specific promoters.[9] Imidates are highly reactive.[9] |
| C2 | Non-Participating | Benzyl (Bn), Naphthylmethoxymethyl (NAPOM) | CRITICAL. Prevents neighboring group participation, thereby avoiding the default pathway to the α-anomer.[2][4] |
| C3, C5 | Reactivity Modulator / Conformationally Restricting | Benzyl (Bn), Benzoyl (Bz), Silyl (TIPS, TBDMS), Cyclic Silyl (DTBS, TIPDS) | Fine-tunes donor reactivity. Cyclic silyl ethers can lock the furanose ring, improving stereoselectivity.[8][10][11] |
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to diagnosing and solving experimental failures.
Problem: My reaction gives a poor β:α ratio, with the α-anomer being the major product.
This is the most common failure mode. The flowchart below provides a decision-making process for troubleshooting.
Caption: Decision tree for troubleshooting poor β-selectivity.
-
Detailed Explanation & Causality:
-
Verify C2 Protecting Group: The use of an ester at C2 is the most common reason for α-anomer formation. It actively directs the reaction towards the 1,2-trans product through NGP.[1] You must use a non-participating group like a benzyl ether.
-
Optimize for SN2 Conditions: The desired β-product is formed via an SN2-like inversion at the anomeric center. SN1 reactions proceed through a planar oxocarbenium ion, which can be attacked from either face, leading to poor selectivity.
-
Temperature: Lower temperatures (e.g., -40 °C to -78 °C) slow down the rate of oxocarbenium ion formation, giving the SN2 pathway a kinetic advantage.[9]
-
Solvent: Ethereal solvents can sometimes stabilize the oxocarbenium ion, promoting the SN1 pathway. Dichloromethane (DCM) or toluene are often better choices.
-
Concentration: In some cases, higher concentrations can lead to an erosion of 1,2-trans-selectivity in NGP-directed reactions, suggesting that bimolecular (SN2-like) pathways become more competitive.[6] While this applies to NGP, it highlights the sensitivity of the SN1/SN2 balance to concentration, which should be considered an optimizable parameter.
-
-
Problem: The glycosylation reaction has a very low yield or does not proceed.
-
Possible Cause 1: Poor Donor Reactivity.
-
Solution: The combination of protecting groups may have rendered the donor "disarmed" or unreactive. Electron-withdrawing groups like esters at C3/C5 significantly reduce reactivity.[1] If possible, switch to electron-donating groups like ethers (e.g., per-O-benzylated donor). Alternatively, use a more powerful activation system.
-
-
Possible Cause 2: Ineffective Promoter/Activator.
-
Solution: The choice of activator is critical and depends on the leaving group at C1. A common and effective system for activating thioglycoside donors is N-Iodosuccinimide (NIS) and a catalytic amount of Silver Triflate (AgOTf) or Triflic acid (TfOH).[10] For trichloroacetimidate donors, a Lewis acid like Trimethylsilyl Triflate (TMSOTf) or Boron Trifluoride Etherate (BF₃·Et₂O) is typically used.[4] It is often necessary to screen a panel of promoters to find the optimal conditions.
-
-
Possible Cause 3: Sterically Hindered Acceptor.
-
Solution: If the acceptor alcohol is secondary or tertiary and sterically encumbered, the reaction rate will be much slower. In this case, increasing the reaction temperature may be necessary, but this must be balanced against the risk of losing stereoselectivity. Using a more reactive donor (e.g., a trichloroacetimidate instead of a thioglycoside) may also overcome this issue.
-
Section 3: Key Protocols and Mechanistic Insights
Mechanism Visualization: The Dichotomy of C2 Participation
The choice of the C2 protecting group dictates the entire reaction mechanism, as illustrated below.
Caption: Competing pathways for α- vs. β-arabinofuranosylation.
Protocol 1: General Procedure for β-Selective Glycosylation with a Thioglycoside Donor
This protocol is a representative starting point based on methods known to favor β-selectivity.[10]
Materials:
-
Arabinofuranosyl Donor (e.g., Ethyl 2,3,5-tri-O-benzyl-1-thio-D-arabinofuranoside)
-
Glycosyl Acceptor (1.2 equivalents)
-
Activated 4Å Molecular Sieves
-
Anhydrous Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS) (1.5 equivalents)
-
Silver Trifluoromethanesulfonate (AgOTf) (0.2 equivalents)
Step-by-Step Methodology:
-
Preparation: Add the glycosyl donor, glycosyl acceptor, and activated 4Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (start with -40 °C).
-
Activator Addition: In a separate flask, dissolve NIS and AgOTf in anhydrous DCM. Add this solution to the reaction mixture dropwise. Note: Protect the reaction from light as NIS is light-sensitive.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with a p-anisaldehyde or ceric molybdate solution. The reaction is complete when the donor spot has been consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Add an equal volume of saturated aqueous sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of celite to remove molecular sieves and salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Characterization of Anomeric Configuration by ¹H NMR
The anomeric configuration (α or β) can be unambiguously determined by ¹H NMR spectroscopy by analyzing the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2).
-
β-Arabinofuranoside (1,2-cis): The dihedral angle between H-1 and H-2 is typically around 90-120°. This results in a small coupling constant (J₁‚₂) of < 2 Hz . The H-1 signal will appear as a singlet or a very narrow doublet.
-
α-Arabinofuranoside (1,2-trans): The dihedral angle between H-1 and H-2 is close to 0-30°. This results in a larger coupling constant (J₁‚₂) of approximately 4-7 Hz . The H-1 signal will appear as a clear doublet.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The use of silyl groups in the synthesis of arabinofuranosides | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. | Semantic Scholar [semanticscholar.org]
Troubleshooting byproduct formation in 2-deoxy-2-fluoro-4-thio-arabinose synthesis
Welcome to the technical support center for the synthesis of 2-deoxy-2-fluoro-4-thio-arabinose. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this fluorinated thiosugar, a key intermediate for various therapeutic candidates. Here, we address common challenges, particularly byproduct formation, by providing in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered during the synthesis.
Q1: My fluorination reaction with DAST is low-yielding and shows multiple spots on TLC. What is the most likely cause?
A1: The most common issue with diethylaminosulfur trifluoride (DAST) and related reagents is the formation of elimination and rearrangement byproducts.[1][2] Low reaction temperatures (e.g., -78 °C) are critical to favor the desired SN2 substitution over E2 elimination.[3] Any deviation to higher temperatures can increase the rate of side reactions. The multiple spots likely consist of your desired product, unreacted starting material, and a glycal elimination byproduct.
Q2: I've successfully introduced the fluorine, but the subsequent step to introduce the 4-thio group is problematic. Why might this be?
A2: Introducing the 4-thio moiety, typically via SN2 displacement of a 4-sulfonate (e.g., tosylate, mesylate) with a sulfur nucleophile, is highly sensitive to steric hindrance and the conformation of the sugar ring. The choice of protecting groups on the C1, C3, and C5 hydroxyls can significantly impact the accessibility of the C4 position. Bulky protecting groups can hinder the nucleophilic attack, leading to slow or incomplete reactions.
Q3: Can I use the same protecting group strategy for the entire synthesis?
A3: Not always. A successful protecting group strategy requires orthogonality—the ability to remove one group without affecting others.[4][5] The conditions for fluorination (often acidic workup) and thiolation (often basic or nucleophilic) place different demands on your protecting groups. For instance, acid-labile groups like trityl (Tr) or t-butyldimethylsilyl (TBDMS) may be partially or fully cleaved during DAST workup, while ester-based groups like benzoyl (Bz) are generally more robust.[6][7]
Q4: My final deprotection step is giving me a complex mixture. How can I improve it?
A4: Global deprotection can be challenging if multiple types of protecting groups are present (e.g., esters and silyl ethers). A common method for de-benzoylation is using sodium methoxide in methanol.[3] If this is not clean, it suggests one of your protecting groups may not be stable to these conditions, or that side reactions are occurring on the unprotected sugar. Ensure your starting material for this step is highly pure. It is often better to design a synthesis with a single type of protecting group (e.g., all benzoates) for a clean, one-step global deprotection.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for resolving persistent experimental issues.
Guide 1: Troubleshooting Byproduct Formation During C2-Fluorination
The introduction of fluorine at the C2 position is a critical step, frequently accomplished by displacing a hydroxyl group. However, this reaction is often plagued by the formation of an unsaturated glycal byproduct.
Problem: Persistent formation of a faster-moving spot on TLC (likely a glycal) during fluorination with DAST.
Causality and Mechanism:
The reaction of a secondary alcohol with DAST proceeds through a fluoro-sulfurane intermediate. The desired outcome is a backside attack by the fluoride ion (SN2 mechanism), leading to inversion of stereochemistry and the fluoro-sugar. However, the fluoride ion can also act as a base, abstracting a proton from an adjacent carbon (C1 or C3) and leading to the elimination of the fluoro-sulfurane leaving group (E2 mechanism). This elimination pathway is favored by:
-
Higher Temperatures: Provides the activation energy needed for elimination.
-
Steric Hindrance: If bulky protecting groups impede the fluoride's approach to C2 for backside attack, it is more likely to act as a base at the more accessible periphery.
-
Solvent Effects: Less polar solvents can sometimes favor elimination.
| Reagent | Abbreviation | Typical Temp. | Advantages | Common Byproducts & Issues |
| Diethylaminosulfur Trifluoride | DAST | -78 °C to RT | Widely used, commercially available. | Elimination products, thermal instability (can be explosive).[1][2] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | -20 °C to RT | Higher thermal stability than DAST. | Elimination products, requires higher temperatures than DAST. |
| (Diethylamino)difluorosulfonium Tetrafluoroborate | XtalFluor-E® | 0 °C to RT | Crystalline solid, stable, less prone to elimination. | Can be less reactive, may require activators. |
This protocol assumes a starting scale of 100 mg of protected arabinose substrate.
-
Preparation:
-
Dry three separate 10 mL round-bottom flasks and stir bars under high vacuum with gentle heating. Allow to cool under an inert atmosphere (Argon or Nitrogen).
-
In each flask, dissolve 100 mg of the substrate in 2 mL of anhydrous dichloromethane (DCM).
-
Prepare a stock solution of DAST (1.2 equivalents relative to the substrate) in 1.5 mL of anhydrous DCM.
-
-
Reaction Setup & Execution:
-
Flask 1 (Control): Cool the flask to -78 °C (dry ice/acetone bath). Add 0.5 mL of the DAST stock solution dropwise. Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Flask 2 (Low Temp Screen): Cool the flask to -78 °C. Add 0.5 mL of the DAST stock solution dropwise. Keep the reaction at -78 °C for the entire 3-hour duration.
-
Flask 3 (Solvent Screen): (Optional, if temperature optimization fails). Repeat the procedure in Flask 1, but use anhydrous tetrahydrofuran (THF) as the solvent instead of DCM.
-
-
Workup & Analysis:
-
After 3 hours, carefully quench each reaction at the reaction temperature by slowly adding 1 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Allow the mixtures to warm to room temperature. Transfer to a separatory funnel, dilute with 10 mL of DCM, and wash with saturated NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by TLC and ¹H NMR to determine the ratio of the desired product to the glycal byproduct.
-
Guide 2: Overcoming Challenges in 4'-Thio Group Introduction
The formation of the thioether linkage at C4 is pivotal for creating the 4-thio-arabinose ring. This typically involves displacing a good leaving group with a sulfur nucleophile.
Problem: The reaction to displace a C4-tosylate with sodium thiophenoxide is slow, incomplete, and produces an elimination byproduct.
Causality and Mechanism:
This is another classic competition between SN2 substitution and E2 elimination.
-
Leaving Group Ability: A better leaving group (e.g., triflate > tosylate > mesylate) will accelerate both SN2 and E2 pathways. If the SN2 pathway is sterically hindered, using a better leaving group might paradoxically increase the proportion of the elimination byproduct.
-
Nucleophile vs. Base: Thiophenoxide is a strong nucleophile but also a reasonably strong base. If the reaction is slow, prolonged reaction times or higher temperatures can promote its basic character, leading to elimination.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation (e.g., Na⁺) and leave the nucleophile "naked" and highly reactive, which typically favors the SN2 pathway.
This protocol outlines a strategy to improve the yield of the desired 4-thio product.
-
Option A: Change the Nucleophile to Potassium Thioacetate (KSAc)
-
Rationale: Thioacetate is a "softer" and less basic nucleophile than thiophenoxide.[8] It strongly favors substitution over elimination. The resulting thioester can be easily hydrolyzed in a subsequent step to reveal the free thiol or used directly.
-
Procedure:
-
Dissolve the C4-tosylate substrate (1 equivalent) in anhydrous DMF (0.1 M concentration).
-
Add potassium thioacetate (3 equivalents).
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate. The crude product is the 4-thioacetate derivative.
-
Deacetylation: Dissolve the crude thioacetate in methanol and bubble argon through the solution for 15 minutes. Add sodium methoxide (1.2 equivalents) and stir at room temperature until the reaction is complete (TLC). Neutralize with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate to obtain the product with a free 4-thiol group (if desired) or proceed to the next step.
-
-
-
Option B: Activate the Leaving Group (Convert Tosylate to Triflate)
-
Rationale: If steric hindrance is minimal but the reaction is simply sluggish, converting the hydroxyl to a triflate (a much better leaving group) can dramatically accelerate the SN2 reaction, often allowing it to proceed at lower temperatures where elimination is disfavored. Caution: Triflates are highly reactive.
-
Procedure:
-
Start with the C4-hydroxyl precursor. Dissolve it in anhydrous DCM (0.1 M) and cool to -20 °C.
-
Add pyridine or 2,6-lutidine (1.5 equivalents).
-
Slowly add triflic anhydride (1.2 equivalents) dropwise.
-
Stir at low temperature for 1-2 hours, monitoring by TLC. Do not let the reaction warm significantly.
-
Upon completion, quench with ice-water and extract with DCM. Wash with cold 1M HCl, water, and brine.
-
Dry (Na₂SO₄), filter, and concentrate at low temperature. The crude triflate is often unstable and should be used immediately in the subsequent thiolation step with KSAc as described in Option A, but at a lower temperature (e.g., 0 °C to room temperature).
-
-
References
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-deoxy-2-fluoro analogs of polyprenyl beta-D-arabinofuranosyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzoyl Protection and Deprotection in Thiosugar Chemistry
Welcome to the technical support center for navigating the intricacies of benzoyl group manipulation in thiosugar chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of thiosugar-containing molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of benzoyl protecting groups for thiosugars.
Q1: Why choose benzoyl groups for protecting thiosugars over other acyl groups like acetyls?
A1: Benzoyl (Bz) groups offer several advantages in thiosugar synthesis. They are generally more stable than acetyl (Ac) groups under a range of conditions, particularly towards mildly acidic conditions that might be required for the removal of other protecting groups like silyl ethers.[1][2] This stability allows for a wider synthetic window. Furthermore, the bulky nature of the benzoyl group can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of 1,2-trans glycosidic linkages through neighboring group participation. The increased crystallinity of benzoylated intermediates can also facilitate purification by crystallization.[3]
Q2: What are the standard conditions for benzoylating a thiosugar?
A2: A common and effective method for benzoylating thiosugars involves the use of benzoyl chloride (BzCl) in the presence of a base like pyridine.[3] The thiosugar is dissolved in pyridine, which acts as both a solvent and a base to neutralize the HCl generated during the reaction. The mixture is typically cooled in an ice bath before the dropwise addition of benzoyl chloride.[3] Another established method utilizes benzoic anhydride with a tertiary amine base such as triethylamine.[4]
Q3: What is the Zemplén deprotection, and why is it so widely used for removing benzoyl groups?
A3: The Zemplén deprotection is a classic method for the saponification of acyl protecting groups, including benzoyl groups, from carbohydrates.[5] It is widely used due to its exceptionally mild and clean reaction conditions. The reaction is typically carried out using a catalytic amount of sodium methoxide (NaOMe) in methanol at room temperature or 0°C.[5][6][7] The reaction is a transesterification process that yields the deprotected sugar and methyl benzoate as a byproduct, which is easily removed during workup. The catalytic nature of the reaction ensures that it proceeds under nearly neutral pH, which is crucial for preserving acid- or base-labile functionalities elsewhere in the molecule.
Q4: Can I selectively deprotect O-benzoyl groups in the presence of an S-benzoyl group (thioester)?
A4: Achieving selective deprotection can be challenging. Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts.[8] However, the reactivity can be influenced by steric hindrance and electronic effects within the specific molecule. It is often more synthetically viable to plan your protecting group strategy to avoid the need for such a selective deprotection. If unavoidable, very carefully controlled conditions with a substoichiometric amount of base at low temperatures and rigorous reaction monitoring (e.g., by TLC or LC-MS) would be necessary, but the formation of product mixtures is highly probable.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the benzoylation and debenzoylation of thiosugars.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Benzoylation | 1. Insufficient benzoylating agent or base.2. Poor quality of reagents (e.g., moisture in pyridine or benzoyl chloride).3. Steric hindrance around the hydroxyl or thiol groups. | 1. Increase the equivalents of benzoyl chloride and pyridine. A 1.5 to 2-fold excess of benzoyl chloride per hydroxyl/thiol group is a good starting point.2. Use freshly distilled pyridine and a new bottle of benzoyl chloride.3. Increase the reaction temperature (e.g., from 0°C to room temperature) and prolong the reaction time. Monitor the reaction progress carefully by TLC. |
| Low Yield of Benzoylated Product | 1. Product loss during aqueous workup, especially if pyridine is not completely removed.2. Decomposition of the product on silica gel during column chromatography. | 1. After the reaction, co-evaporate with toluene to remove residual pyridine. During workup, wash the organic layer thoroughly with aqueous copper sulfate solution to remove pyridine, followed by saturated sodium bicarbonate and brine.2. Neutralize the silica gel with triethylamine before performing column chromatography. A small percentage of triethylamine (e.g., 0.1-1%) can be added to the eluent. |
| Incomplete Deprotection (Zemplén) | 1. Insufficient catalyst (NaOMe).2. Deactivation of the catalyst by acidic impurities.3. Poor solubility of the benzoylated thiosugar in methanol. | 1. Add a fresh portion of NaOMe solution. Monitor the reaction by TLC until all starting material is consumed.2. Ensure the starting material is free of acidic impurities. If necessary, purify the benzoylated thiosugar before deprotection.3. Add a co-solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to improve solubility. |
| Formation of Side Products During Deprotection | 1. Acyl migration, especially if a single hydroxyl group is deprotected under basic conditions.2. Epimerization at the anomeric center or other base-sensitive positions. | 1. Ensure the reaction is carried out at a low temperature (0°C) and quenched as soon as the deprotection is complete.2. Use only a catalytic amount of NaOMe to maintain a low concentration of the methoxide base. Neutralize the reaction mixture promptly with an ion-exchange resin (H+ form) or a weak acid like acetic acid. |
| Difficulty in Removing Pyridine After Benzoylation | Pyridine has a high boiling point (115 °C) and can be difficult to remove completely by evaporation alone.[3] | 1. Co-evaporation: After the reaction, concentrate the mixture and then add toluene and evaporate again. Repeat this process 2-3 times.2. Aqueous workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a 5-10% aqueous copper sulfate solution. The copper sulfate will complex with the pyridine, facilitating its removal into the aqueous layer. Follow with washes of water and brine. |
Experimental Protocols
Protocol 1: Per-O-Benzoylation of a Thiosugar
This protocol describes a general procedure for the complete benzoylation of free hydroxyl groups on a thiosugar using benzoyl chloride in pyridine.[3]
Materials:
-
Thiosugar (1.0 eq)
-
Anhydrous pyridine
-
Benzoyl chloride (1.5 - 2.0 eq per hydroxyl group)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl or 5% CuSO₄ solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl (brine) solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
TLC plates, solvents for TLC, and a suitable visualization stain (e.g., permanganate)
Procedure:
-
Dry the thiosugar under high vacuum for several hours to remove any residual moisture.
-
Dissolve the thiosugar in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water or methanol.
-
Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl or 5% CuSO₄ solution (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.[3][9]
Protocol 2: Zemplén Debenzoylation
This protocol outlines the deprotection of benzoyl groups from a thiosugar using a catalytic amount of sodium methoxide in methanol.[5]
Materials:
-
Benzoylated thiosugar (1.0 eq)
-
Anhydrous methanol
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M or 25 wt% in methanol)
-
Ion-exchange resin (H⁺ form, e.g., Amberlite IR-120) or acetic acid
-
TLC plates, solvents for TLC, and a suitable visualization stain
Procedure:
-
Dissolve the benzoylated thiosugar in anhydrous methanol in a round-bottom flask with a magnetic stir bar. If solubility is an issue, a co-solvent like dry THF or DCM can be added.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of NaOMe solution (typically 0.1 eq). The pH of the solution should be around 8-9.
-
Stir the reaction at 0 °C or room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, neutralize the reaction by adding an H⁺ ion-exchange resin until the pH is neutral (pH ~7). Stir for 15-20 minutes.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography if necessary.
Visualizing the Workflow
Benzoylation Workflow
Caption: A typical workflow for the benzoylation of a thiosugar.
Zemplén Deprotection Workflow
Caption: The Zemplén debenzoylation workflow.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Separation of benzoylated oligosaccharides by reversed-phase high-pressure liquid chromatography: application to high-mannose type oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of fluorinated 4'-thionucleoside analogues, a promising class of compounds in oncology and virology.[1][2] The synthesis of this specific molecule presents several challenges, including stereocontrol, protecting group stability, and the introduction of both fluorine and sulfur heteroatoms into the furanose ring.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and improve the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low. What are the most critical steps to re-evaluate?
Answer: A low overall yield in a multi-step synthesis is common and typically points to inefficiencies in one or two key transformations. For this specific molecule, the most critical steps are the deoxyfluorination and the glycosylation/cyclization to form the 4'-thio linkage.
-
Deoxyfluorination: The replacement of a hydroxyl group with fluorine can be challenging.[3] Incomplete reactions, side-product formation (e.g., elimination), and protecting group migration are common pitfalls. The stability and reactivity of your fluorinating agent are paramount.[4][5]
-
4'-Thio Ring Formation: The introduction of the sulfur atom and subsequent formation of the methyl thioglycoside is another yield-critical step. This transformation's success depends on the quality of the leaving group at the C4 position and the nucleophilicity of the sulfur source. Anhydrous and inert conditions are essential to prevent unwanted side reactions.[1]
-
Intermediate Purity: Do not underestimate the impact of minor impurities carried over from one step to the next. Ensure each intermediate is thoroughly purified and characterized. Even small amounts of residual acid, base, or solvent can drastically affect the outcome of the subsequent reaction.[6]
A general troubleshooting workflow is presented below to help identify and resolve sources of low yield.
Caption: Troubleshooting workflow for low yield synthesis.
Question 2: I'm observing significant benzoyl group migration during the synthesis. How can I minimize this side reaction?
Answer: Acyl group migration is a well-documented challenge in carbohydrate chemistry, often proceeding through a cyclic orthoester intermediate.[7][8] This is particularly problematic under either acidic or basic conditions. Benzoyl groups are generally less prone to migration than acetyl groups, but it can still occur, especially from a secondary to a primary hydroxyl group or between adjacent secondary hydroxyls.[9][10]
Causality & Prevention:
-
pH Control: The most common cause is exposure to non-neutral pH. This can happen during acidic fluorination steps, basic deprotection steps (if any), or aqueous workups.
-
Solution: After any step using acid or base, ensure the reaction mixture is carefully neutralized before concentration. Use buffered washes (e.g., saturated NaHCO₃ for acid, dilute NH₄Cl for base) and minimize contact time with aqueous layers.[11]
-
-
Lewis Acid Promoters: Strong Lewis acids used in glycosylation can catalyze migration.
-
Solution: Use the mildest effective promoter at the lowest possible temperature. Screen different activators if migration persists.
-
-
Solvent Effects: The choice of solvent can influence the rate of migration.
-
Solution: Less coordinating solvents like dichloromethane (DCM) or toluene are often preferred over more polar, coordinating solvents.
-
-
Silica Gel Chromatography: The slightly acidic nature of standard silica gel can sometimes induce on-column migration, leading to mixed fractions and lower isolated yields.
-
Solution: If on-column migration is suspected, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5%) in the eluent before packing the column. Alternatively, run the column quickly and avoid letting the compound sit on the column for extended periods.
-
Question 3: The stereochemical outcome at the anomeric center (C1) is poor, resulting in a difficult-to-separate α/β mixture. How can I improve the β-selectivity?
Answer: Controlling the stereochemistry at the anomeric carbon is a classic challenge in glycosylation chemistry.[12] Achieving high β-selectivity for the methyl thioglycoside requires careful selection of the reaction strategy. The final product is a β-anomer, which is often the thermodynamically more stable product in arabinofuranosides.
Strategies for β-Selectivity:
-
Neighboring Group Participation: The benzoyl group at the C2 position is a "participating" group. When a C1 oxocarbenium ion intermediate forms, the carbonyl oxygen of the C2-benzoyl ester can attack the anomeric center, forming a dioxolanylium ion intermediate. This intermediate sterically shields the α-face of the furanose ring. Subsequent nucleophilic attack by methanol (or methanethiol) will then occur from the β-face, leading to the desired 1,2-trans product (which is β in this arabino configuration).
-
Solvent Choice: The solvent can have a profound effect on selectivity.
-
Nitrile Effect: Solvents like acetonitrile can act as a participating nucleophile, forming a β-nitrilium ion intermediate that then inverts upon attack by the final nucleophile, leading to the α-anomer. Therefore, avoid acetonitrile if β-selectivity is desired via neighboring group participation.
-
Ethereal Solvents: Solvents like diethyl ether or THF can favor Sₙ2-like displacement at the anomeric carbon, which can also influence stereoselectivity.
-
-
Anomeric Epimerization: If a mixture is formed, it's sometimes possible to equilibrate the mixture to the more stable anomer. This is typically achieved by treating the anomeric mixture with a Lewis acid, but this risks side reactions. It is generally better to control the initial selectivity.
Frequently Asked Questions (FAQs)
Q1: Why are benzoyl protecting groups used instead of acetyl or benzyl groups? A: The choice of protecting group is critical and influences reactivity, stability, and purification.[9]
-
Benzoyl vs. Acetyl: Benzoyl groups are more sterically bulky and less prone to migration than acetyl groups.[7] They are also more stable to mildly acidic conditions. Their electron-withdrawing nature "disarms" the glycosyl donor, which can be useful for controlling reactivity in sequential glycosylation strategies.[13] Furthermore, benzoylated compounds often have improved crystallinity, which can greatly simplify purification.
-
Benzoyl vs. Benzyl: Benzyl ethers are "non-participating" groups, meaning they do not direct the stereochemical outcome of glycosylation via neighboring group participation. They are also considered "armed" donors, making them highly reactive.[13] For achieving the β-anomer in this synthesis, the participating nature of the C2-benzoyl group is advantageous. Benzyl ethers are also removed under different conditions (hydrogenolysis), offering orthogonal protection strategies.[11]
Q2: What is the best method for monitoring the deoxyfluorination reaction? A: While TLC is excellent for general reaction monitoring, ¹⁹F NMR spectroscopy is the most direct and unambiguous method for tracking a deoxyfluorination reaction.[15]
-
TLC: A new spot should appear with a different Rf value from the starting alcohol. Staining with a carbohydrate-specific stain (like ceric ammonium molybdate) is effective. However, the product and starting material may have very similar polarities.
-
¹⁹F NMR: This technique provides a clear signal for the newly introduced fluorine atom. You can take a small aliquot from the reaction, pass it through a small plug of silica to remove the fluorinating agent, and acquire a quick spectrum. The appearance and integration of the product's ¹⁹F signal relative to any fluorine-containing standards or intermediates provide a precise measure of conversion.
Q3: What are the critical safety precautions when using a deoxyfluorinating agent like DAST (Diethylaminosulfur trifluoride)? A: Deoxyfluorinating agents like DAST and its analogues (e.g., Deoxo-Fluor®) are hazardous and must be handled with extreme care.[4]
-
Toxicity and Corrosivity: They are toxic upon inhalation and skin contact and are highly corrosive. Always handle them in a certified chemical fume hood.
-
Moisture Sensitivity: They react violently with water, releasing toxic and corrosive HF gas. All glassware must be rigorously flame- or oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Thermal Instability: DAST can decompose energetically at elevated temperatures. Avoid heating above 60-70°C unless literature procedures explicitly state it is safe.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and suitable gloves (butyl rubber or neoprene are often recommended over standard nitrile gloves).
-
Quenching: Quench the reaction slowly and carefully at low temperatures (e.g., 0°C or below) by adding a proton source like methanol, followed by a slow addition of a saturated aqueous solution of sodium bicarbonate.
Data Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Fluorination | 1. Decomposed/wet fluorinating agent. 2. Insufficient reagent equivalents. 3. Reaction temperature too low. | 1. Use a fresh bottle or freshly distilled reagent. 2. Increase equivalents incrementally (e.g., from 1.5 to 2.0 eq.). 3. Cautiously increase temperature (e.g., from 0°C to RT). |
| Mixture of Anomers | 1. Lack of stereocontrol in glycosylation. 2. Use of participating solvent (e.g., MeCN). 3. Anomerization during workup/purification. | 1. Ensure a participating group is at C2; use conditions that favor Sₙ1 pathway. 2. Use a non-participating solvent (e.g., DCM, Toluene). 3. Neutralize silica gel; avoid prolonged exposure to acid/base. |
| Elimination Side Product | 1. Reaction temperature too high. 2. Use of a non-coordinating base with fluorinating agent. | 1. Maintain recommended reaction temperature. 2. If a base is required, use a hindered, non-nucleophilic base. |
| Difficult Purification | 1. Co-elution of product and starting material. 2. Co-elution of anomeric isomers. 3. On-column decomposition or migration. | 1. Optimize TLC; use a shallow solvent gradient for column chromatography. 2. Consider preparative HPLC. 3. Neutralize silica gel; use a less-reactive stationary phase (e.g., alumina). |
Detailed Experimental Protocol
Example Protocol: Deoxyfluorination of Methyl 3,5-di-O-benzoyl-4-thio-D-arabinopentofuranoside
This protocol is a representative example based on common laboratory procedures for deoxyfluorination and should be adapted and optimized for your specific substrate and scale.[4][5][16]
Caption: Experimental workflow for deoxyfluorination.
Methodology:
-
Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under high vacuum and allowed to cool to room temperature under an inert atmosphere (Argon).
-
Reagents: The starting material, Methyl 3,5-di-O-benzoyl-4-thio-D-arabinopentofuranoside (1.0 eq.), is dissolved in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reaction: The solution is cooled to -78°C using a dry ice/acetone bath. Diethylaminosulfur trifluoride (DAST, 1.5 eq.) is added dropwise via syringe over 10 minutes. The reaction mixture is stirred at -78°C for 30 minutes and then transferred to an ice bath (0°C).
-
Monitoring: The reaction is monitored every hour by thin-layer chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The TLC plate is visualized using UV light and by staining with a ceric ammonium molybdate (CAM) solution. The reaction is deemed complete when the starting material spot is no longer visible.
-
Quenching: Once complete, the reaction is carefully quenched at 0°C by the slow, dropwise addition of methanol (5 eq.) to consume excess DAST.
-
Workup: The mixture is then diluted with DCM and slowly poured into a beaker containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate. The layers are separated in a separatory funnel, and the aqueous layer is extracted twice more with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a gradient elution (e.g., 9:1 to 7:3 Hexanes:Ethyl Acetate) to afford the pure product.
References
- 1. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. journals.plos.org [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Protected Nucleoside Analogs
Welcome to the technical support center for nucleoside analog purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their target compounds. The synthesis of nucleoside analogs often results in complex mixtures containing by-products, unreacted starting materials, and various impurities.[1][2] Effective purification is therefore a critical and often challenging step.
This resource moves beyond simple protocols to explain the underlying principles of common purification techniques, helping you diagnose problems and develop robust, effective solutions.
Part 1: Foundational Knowledge & Strategy Selection
Before troubleshooting specific problems, it's essential to have a solid strategy. The choice of purification method depends heavily on the physicochemical properties of your protected nucleoside analog.
FAQ: Choosing the Right Purification Strategy
Q: I've just finished a synthesis. What's my first step in developing a purification plan?
A: Your first step is always analytical Thin-Layer Chromatography (TLC). TLC is a rapid, cost-effective method to assess the complexity of your crude reaction mixture and to scout for an appropriate solvent system for flash chromatography.[3] An ideal TLC will show good separation between your desired product and major impurities, with a retention factor (Rf) for your product of approximately 0.2-0.4 for optimal separation on a silica column.[4][5]
Q: My protected nucleoside is very greasy and non-polar. What's the best approach?
A: For highly non-polar (lipophilic) compounds, two main strategies excel:
-
Normal-Phase Chromatography: Using a non-polar mobile phase (e.g., Hexanes/Ethyl Acetate) on a silica gel stationary phase is the standard approach.[4]
-
Reversed-Phase Chromatography: This is particularly powerful if your analog has a dimethoxytrityl (DMT or DMTr) protecting group. The large, hydrophobic DMT group allows for excellent separation of the DMT-containing product from non-DMT-bearing impurities (e.g., synthesis failures) on a C18 stationary phase. This is often called "DMT-on" purification.[6][7]
Q: What if my compound has charged groups, like a phosphate mimic?
A: For charged molecules, Ion-Exchange Chromatography (IEX) is the most effective technique.[8][9] IEX separates molecules based on their net charge by using a stationary phase with covalently attached ionic functional groups.[10] Anion-exchange is used for negatively charged molecules (like phosphates), while cation-exchange is used for positively charged ones.[9][10]
Q: When should I consider crystallization instead of chromatography?
A: Crystallization is an excellent and scalable purification method if your compound is a stable, crystalline solid.[1][11] It is often used after a primary chromatographic step to achieve very high purity. However, developing a crystallization procedure can be time-consuming, and it is less effective for removing impurities that are structurally very similar to the product.[12]
Workflow: Selecting a Purification Strategy
This diagram outlines a decision-making process for choosing a primary purification method.
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Normal-Phase (Silica Gel) Chromatography
This is the most common method for purifying protected nucleosides. Here are solutions to frequent problems.
FAQ: Silica Gel Chromatography Issues
Q: My compound is streaking badly on the TLC plate and the column. What causes this?
A: Streaking is a common issue with several potential causes:
-
Overloading: You are applying too much sample for the plate or column to handle. Try diluting your sample significantly for TLC analysis.[5]
-
Inappropriate Solvent: The solvent system may be too polar, causing the compound to move with the solvent front without partitioning, or too non-polar, causing it to stick at the origin. The issue can also be poor solubility in the mobile phase.
-
Acidic/Basic Nature: Silica gel is inherently acidic (pKa ≈ 4.5). If your nucleoside analog contains basic moieties (like an unprotected adenine or cytosine), it can interact strongly and ionically with the silica, leading to tailing. Solution: Add 0.1-1% triethylamine (Et₃N) or pyridine to your mobile phase to neutralize the acidic silanol groups. For acidic compounds, adding 0.1-1% acetic acid can sometimes help.[4]
Q: I have very poor separation between my product and an impurity. How can I improve resolution?
A: Improving resolution requires methodical optimization:
-
Optimize the Mobile Phase: This is the most critical factor. If you're using a binary system like Hexanes/Ethyl Acetate, try changing the solvent ratios. If that fails, you need to change the selectivity. Replace one of the solvents with another of similar polarity but different chemical nature (e.g., replace Ethyl Acetate with Dichloromethane or Acetone). This alters the specific interactions and can dramatically change the separation.[4]
-
Use Finer Silica: For difficult separations, switch from standard silica gel (40-63 μm) to a finer grade. While this can increase backpressure, it provides a higher number of theoretical plates and better resolution.[13]
-
Try an Orthogonal Method: If you cannot achieve separation on silica (normal-phase), the impurity likely has a very similar polarity. An orthogonal method, which separates based on a different principle (like hydrophobicity), is the best solution.[14][15] Switching to reversed-phase HPLC is a classic example of an orthogonal approach.
Q: My product seems to be decomposing on the column. I see new spots on TLCs of my collected fractions. Why?
A: This is a clear sign of protecting group instability. Certain protecting groups are acid-labile, and the native acidity of silica gel can be sufficient to cleave them.
-
Common Culprits: Trityl (Tr), Monomethoxytrityl (MMT), and Dimethoxytrityl (DMT) groups are highly acid-sensitive.[16] Silyl ethers (like TBDMS) can also be cleaved under acidic conditions, though they are generally more stable.
-
Solution: Deactivate the silica gel. This can be done by preparing a slurry of the silica gel in the least polar solvent of your mobile phase containing 1-2% triethylamine, then packing the column with this slurry. Running the column with a mobile phase containing 0.5-1% triethylamine is also crucial to maintain neutrality throughout the purification.[4]
Protocol: Systematic Mobile Phase Development with TLC
This protocol provides a structured approach to finding the optimal solvent system for flash chromatography.
-
Prepare Stock Solutions: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated stock solution.
-
Initial Solvent Screening:
-
Spot your crude mixture on three separate TLC plates.
-
Develop each plate in a different solvent system representing a range of polarities:
-
Plate 1: 20% Ethyl Acetate / 80% Hexanes (Low Polarity)
-
Plate 2: 50% Ethyl Acetate / 50% Hexanes (Medium Polarity)
-
Plate 3: 80% Ethyl Acetate / 20% Hexanes (High Polarity)
-
-
-
Analyze Results:
-
If your target compound has an Rf of 0.2-0.4 in one of these systems and is well-separated from impurities, you have found your mobile phase.
-
If the Rf is too high (>0.5), decrease the polarity (less Ethyl Acetate).
-
If the Rf is too low (<0.1), increase the polarity (more Ethyl Acetate).
-
-
Fine-Tuning:
-
Once you are in the right polarity range, perform small, incremental adjustments (e.g., changing by 5-10% increments) to achieve the target Rf of ~0.3.
-
If separation is still poor, change selectivity. Keep the polarity similar but swap the polar solvent (e.g., try a Dichloromethane/Acetone system).
-
-
Check for Acidity/Basicity Issues: If spots are tailing, re-run the best TLC system with 0.5% triethylamine added to the mobile phase to see if the spot shape improves.
Part 3: Troubleshooting Reversed-Phase (RP) Chromatography
Reversed-phase HPLC or flash chromatography is a powerful tool, especially for "DMT-on" purifications of nucleoside analogs intended for oligonucleotide synthesis.
FAQ: Reversed-Phase Chromatography Issues
Q: What is "DMT-on" purification and why is it used?
A: In oligonucleotide synthesis, the final 5'-hydroxyl group of the full-length sequence is typically left protected with a bulky, hydrophobic dimethoxytrityl (DMT) group. Shorter, "failure" sequences will have been capped and will not possess this DMT group. "DMT-on" reversed-phase purification leverages the high hydrophobicity of the DMT group to strongly retain the desired full-length product on the C18 column, while the more polar, non-DMT-bearing failure sequences elute much earlier.[6][7][17] The pure DMT-on product is collected and the DMT group is cleaved in a final step.
Q: My DMT-on product is eluting very late with a broad peak, or not at all. What's wrong?
A: This indicates that the mobile phase is not strong enough to elute your highly hydrophobic compound.
-
Solution: Increase the percentage of the organic modifier (typically acetonitrile or methanol) in your mobile phase. For very hydrophobic compounds, you may need a steep gradient running up to 100% acetonitrile.
-
Ion-Pairing: The phosphate backbone of nucleosides is anionic. Using an ion-pairing agent like triethylammonium acetate (TEAA) or triethylammonium bicarbonate (TEAB) in the mobile phase neutralizes this charge.[18][19] The triethylammonium ion pairs with the phosphate, and the resulting neutral complex has better retention and peak shape on the RP column. Ensure your buffer concentration (e.g., 50-100 mM TEAA) is adequate.
Q: I'm seeing co-elution of my product with a hydrophobic impurity. How can I improve the separation?
A:
-
Flatten the Gradient: A shallower gradient around the elution point of your compound increases the separation time and can resolve closely eluting peaks.
-
Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, or vice-versa. The different dipole moment and hydrogen bonding capabilities can alter the elution order.
-
Adjust Temperature: Increasing the column temperature reduces solvent viscosity and can improve peak shape and sometimes resolution. However, be mindful of the thermal stability of your compound and protecting groups.
Data Summary: Common RP-HPLC Mobile Phase Systems
| System Component | Role | Typical Concentration | Target Analytes |
| Buffer A | Aqueous Phase | - | - |
| Water | Solvent | - | - |
| Acetonitrile | Organic Modifier (weak) | 2-5% | Keeps system primed |
| TEAA or TEAB | Ion-Pairing Agent | 50-100 mM | Anionic nucleosides/nucleotides |
| Buffer B | Organic Phase | - | - |
| Acetonitrile | Organic Modifier (strong) | 50-100% | Elutes hydrophobic compounds |
| Water | Solvent | Remainder | - |
| TEAA or TEAB | Ion-Pairing Agent | 50-100 mM | Maintains consistent ion-pairing |
Workflow: DMT-on Solid Phase Extraction (SPE) Purification
This workflow illustrates a rapid, small-scale purification using a reversed-phase cartridge, a common application in research labs.
Caption: Workflow for cartridge-based DMT-on purification.[18]
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thin-Layer Chromatography: an Efficient Technique for the Optimization of Dispersive Liquid-Liquid Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. dupont.com [dupont.com]
- 7. atdbio.com [atdbio.com]
- 8. chromtech.com [chromtech.com]
- 9. Ion chromatography - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 13. orgsyn.org [orgsyn.org]
- 14. validated.com [validated.com]
- 15. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. diva-portal.org [diva-portal.org]
- 18. glenresearch.com [glenresearch.com]
- 19. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing stability problems of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside
Welcome to the technical support center for Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges of this highly functionalized thiosugar, a key intermediate in the synthesis of novel nucleoside analogues. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling, storage, and analysis of the title compound.
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
A: The molecule possesses three main points of potential instability: the benzoyl protecting groups, the 4'-thioether, and the anomeric methyl glycoside.
-
Hydrolysis of Benzoyl Esters: The 3'- and 5'-O-benzoyl groups are susceptible to hydrolysis under both basic and, to a lesser extent, acidic conditions, yielding the corresponding diol or mono-hydroxy compounds. Basic conditions (e.g., trace amines, metal hydroxides) are particularly effective at cleaving these esters.[1][2][]
-
Oxidation of the 4'-Thioether: The endocyclic sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone in the presence of common laboratory oxidants or even atmospheric oxygen over extended periods. This transformation significantly alters the molecule's polarity, conformation, and reactivity.[4]
-
Anomeric Cleavage: While the C-F bond at the 2'-position generally imparts significant stability to the glycosidic bond against acid-catalyzed hydrolysis compared to 2'-deoxy or ribonucleosides[5][6][7], cleavage can still occur under sufficiently strong acidic conditions, potentially leading to anomerization or decomposition.
Q2: What are the optimal conditions for long-term storage?
A: To minimize degradation, the compound should be stored as a dry, crystalline solid under an inert atmosphere (argon or nitrogen) at low temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the 4'-thioether. |
| State | Crystalline Solid | Minimizes mobility and exposure to trace impurities compared to an oil or solution. |
| Light | Amber Vial / Dark | Protects against potential photolytic degradation pathways. |
For short-term storage in solution, use fresh, anhydrous, aprotic solvents like dichloromethane (DCM) or acetonitrile. Avoid protic solvents like methanol, which can facilitate ester hydrolysis, especially if acidic or basic impurities are present.
Q3: Which analytical techniques are best suited for assessing the purity and stability of this compound?
A: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile degradation products like hydrolyzed or oxidized species. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Mass Spectrometry (MS): Essential for identifying degradation products. Electrospray ionization (ESI) is well-suited for this molecule. Look for mass shifts corresponding to the loss of one or both benzoyl groups (+18 Da for hydrolysis, -104 Da per group) or the addition of oxygen atoms (+16 Da for sulfoxide, +32 Da for sulfone).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides a detailed picture of the overall structure. The disappearance of benzoyl aromatic protons (~7.4-8.1 ppm) or shifts in the sugar ring protons can indicate hydrolysis.
-
¹⁹F NMR: A highly sensitive probe for the local electronic environment of the fluorine atom. Any change to the molecule, such as oxidation at the adjacent sulfur, will cause a discernible shift in the ¹⁹F signal, making it an excellent tool for stability monitoring.
-
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem 1: Unexpected peaks observed in HPLC/LC-MS analysis after a reaction or storage.
This is the most common issue, indicating sample degradation. The following workflow can help identify the culprit.
Caption: Troubleshooting workflow for identifying degradation products.
Detailed Causality & Solutions:
-
If Thioether Oxidation is identified:
-
Causality: The sulfur atom in the 4'-position is nucleophilic and susceptible to attack by electrophilic oxygen species. This is a common pathway for many thiosugar derivatives.[4] The resulting sulfoxide introduces a new chiral center, potentially leading to a mixture of diastereomers.
-
Preventative Solution: Rigorously exclude oxygen from all reactions and storage. Purge solvents with argon or nitrogen before use. If performing a reaction known to be sensitive to oxidation, consider adding a mild, non-interfering reducing agent or radical scavenger if compatible with your chemistry.
-
-
If Benzoyl Hydrolysis is identified:
-
Causality: Ester hydrolysis is a classic organic reaction catalyzed by acid or, more commonly, base.[1] The source of contamination can be subtle, such as residual acid from a previous step, basic sites on silica gel, or using non-anhydrous solvents containing dissolved CO₂ (carbonic acid) or amines.
-
Preventative Solution: For subsequent reactions, ensure all glassware is acid/base-free and oven-dried. Use freshly distilled, anhydrous solvents. If acidic byproducts are generated during a reaction (e.g., HCl from an acyl chloride), include a non-nucleophilic proton sponge like 2,6-lutidine or diisopropylethylamine (DIPEA) in the reaction mixture.
-
Problem 2: Low or no yield in a subsequent Vorbrüggen glycosylation reaction.
A: This often points to issues with either the starting material's purity or the reaction conditions being incompatible with the substrate's stability.
-
Potential Cause 1: Inactive Glycosyl Donor.
-
Explanation: The title compound is a glycosyl donor. If it has degraded via hydrolysis or oxidation, it will be unreactive in the glycosylation step. The 2'-fluoro group's strong electron-withdrawing nature already makes the anomeric center less reactive than a standard 2'-deoxy sugar, so purity is paramount.[5]
-
Solution: Always verify the purity of the thiosugar by HPLC or NMR immediately before use. If degradation is detected, repurify the material using the protocol below.
-
-
Potential Cause 2: Degradation under Lewis Acid Conditions.
-
Explanation: Strong Lewis acids used to activate the anomeric center (e.g., SnCl₄, TiCl₄) can also catalyze the cleavage of the benzoyl protecting groups or promote other side reactions.
-
Solution: Screen milder Lewis acids. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is often a successful and widely used activator for such glycosylations.[8] Start reactions at low temperatures (-78°C or -40°C) and slowly warm to room temperature to control reactivity and minimize degradation.
-
Part 3: Key Experimental Protocols
Protocol 1: Analytical Characterization by HPLC-MS
This protocol provides a baseline method for assessing purity.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 30% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 230 nm (for benzoyl groups) and ESI-MS (positive ion mode).
-
Expected Signatures:
| Compound | Description | Expected [M+Na]⁺ | Typical Retention |
| Parent Compound | Intact Molecule | m/z 499.1 | Most Retained |
| Degradation Product 1 | Single Benzoyl Hydrolysis | m/z 395.1 | Less Retained |
| Degradation Product 2 | Double Benzoyl Hydrolysis | m/z 291.1 | Least Retained |
| Degradation Product 3 | Sulfoxide | m/z 515.1 | Less Retained |
| Degradation Product 4 | Sulfone | m/z 531.1 | Less Retained |
Protocol 2: Repurification of Partially Degraded Material
This protocol is for salvaging a sample that shows minor hydrolysis or oxidation.
-
Prepare Column: Use a glass column packed with high-purity silica gel (230-400 mesh). The amount of silica should be ~50x the weight of the crude material.
-
Solvent System: A hexane/ethyl acetate gradient system is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
-
Loading: Dissolve the compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, then carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with the prepared solvent gradient. The parent compound, being the most non-polar, should elute first. Oxidized and hydrolyzed byproducts are more polar and will elute later.
-
Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC) using the same solvent system and a UV lamp for visualization.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Visualizing the Degradation Landscape
The primary stability concerns can be visualized as competing pathways from the parent compound.
Caption: Key degradation pathways for the title compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
Technical Support Center: Optimizing Coupling Reactions for Fluorinated Nucleoside Synthesis
Welcome to the technical support center for fluorinated nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital compounds. The introduction of fluorine into nucleoside scaffolds can dramatically enhance metabolic stability, binding affinity, and overall therapeutic potential, but it also introduces unique synthetic challenges, particularly during the critical coupling of the fluorinated sugar and the nucleobase.[1][2][3]
This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when planning and executing the synthesis of fluorinated nucleosides.
Q1: What are the primary strategies for synthesizing fluorinated nucleosides?
There are two main approaches for synthesizing fluorinated nucleosides:
-
Direct Fluorination: This involves the fluorination of a pre-formed nucleoside. This method is a linear synthesis that can preserve the anomeric configuration of the starting material.[1][4] However, it can be challenging due to the potential for sluggish reactivity at certain positions on the pentofuranose ring and the need for specific, often hazardous, fluorinating reagents.[4]
-
Convergent Synthesis (Glycosylation): This approach involves coupling a pre-fluorinated sugar moiety with a nucleobase.[1][4] This is often the preferred method as it allows for greater flexibility and modularity in the synthesis.[3] However, controlling the stereoselectivity of the newly formed glycosidic bond (N-glycosylation) can be a significant challenge.[1]
Q2: How does the position of the fluorine atom on the sugar ring affect the coupling reaction?
The position of the electron-withdrawing fluorine atom has a profound impact on the reactivity of the sugar donor.
-
Fluorine at C2': A fluorine atom at the C2' position significantly deactivates the anomeric center (C1') towards nucleophilic attack.[5] This is due to the strong electron-withdrawing inductive effect of fluorine, which destabilizes the developing positive charge on the anomeric carbon in the transition state of the glycosylation reaction.[5] This often necessitates the use of more reactive glycosyl donors or more potent Lewis acid catalysts.
-
Fluorine at other positions (C3', C4', C5'): While still influential, fluorine at these positions has a less direct deactivating effect on the anomeric center compared to C2' fluorination. However, it can still influence the overall conformation of the sugar ring, which in turn can affect the stereochemical outcome of the glycosylation.[4][6]
Q3: What are the most common coupling methods for fluorinated nucleoside synthesis?
The Vorbrüggen glycosylation is a widely used and robust method.[7][8] This reaction typically involves the coupling of a silylated nucleobase with a peracylated sugar derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[7][9] For fluorinated sugars, which are often prepared as stable glycosyl fluorides, direct activation with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) is also a common and effective strategy.[10]
Q4: Why is stereocontrol (α vs. β anomer) a major challenge?
Achieving the desired stereochemistry at the anomeric center is critical for biological activity. The formation of either the α or β anomer is influenced by several factors:
-
Neighboring Group Participation: In non-fluorinated nucleoside synthesis, a participating protecting group at C2' (like an acetyl or benzoyl group) can direct the incoming nucleobase to the opposite face, leading to the formation of the β-anomer. However, the presence of a non-participating fluorine atom at C2' eliminates this possibility, often leading to mixtures of anomers.[11]
-
The Anomeric Effect: This electronic effect generally favors the formation of the α-anomer.
-
Reaction Conditions: The choice of solvent, Lewis acid, and temperature can significantly influence the ratio of α to β anomers.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the coupling reaction.
Problem 1: Low or No Product Yield
Possible Causes & Recommended Solutions
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Activation of Sugar Donor | The electron-withdrawing fluorine atom deactivates the anomeric center, making the sugar a poor electrophile.[5] The chosen Lewis acid may be too weak to promote the formation of the key oxocarbenium ion intermediate. | Increase the strength or concentration of the Lewis acid. Consider switching from a milder Lewis acid like BF₃·Et₂O to a stronger one like TMSOTf. For particularly unreactive donors, a super-stoichiometric amount of the Lewis acid may be necessary.[10] |
| Poor Nucleophilicity of the Nucleobase | The nucleobase may not be sufficiently reactive to attack the activated sugar. This is especially true for purine bases, which are generally less nucleophilic than pyrimidines. | Ensure the nucleobase is properly silylated to enhance its solubility and nucleophilicity.[7][9] Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (HMDS). The reaction can be performed in situ or the silylated base can be isolated before use. |
| Protecting Group Incompatibility | Certain protecting groups on the sugar can be labile to the Lewis acid conditions, leading to decomposition of the starting material. | Screen different protecting groups for stability under the planned reaction conditions. Benzyl ethers are generally more robust than acyl groups (acetyl, benzoyl) in the presence of strong Lewis acids. Silyl ethers offer another alternative, though their stability can vary.[5] |
| Sub-optimal Solvent Choice | The solvent plays a crucial role in stabilizing reaction intermediates and influencing reaction rates. A non-polar solvent may not adequately solvate the charged intermediates, hindering the reaction. | Acetonitrile is a common and effective solvent for Vorbrüggen-type reactions. Other polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be effective.[12] A solvent screen may be necessary to identify the optimal medium for your specific substrate combination. |
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Possible Causes & Recommended Solutions
| Possible Cause | Explanation | Recommended Solution |
| Lack of Neighboring Group Participation | A fluorine atom at C2' cannot direct the stereochemical outcome of the reaction in the way an acyl protecting group can.[11] This often leads to the formation of a thermodynamic mixture of anomers. | Solvent Effects: Less polar solvents like toluene or DCM can sometimes favor the formation of the β-anomer through an Sₙ2-like mechanism. More polar, coordinating solvents like acetonitrile can promote the formation of an oxocarbenium ion, potentially leading to a higher proportion of the thermodynamically favored α-anomer. Temperature Control: Running the reaction at lower temperatures (-78 °C to 0 °C) can enhance kinetic control and may favor the formation of one anomer over the other. |
| Lewis Acid Influence | The nature of the Lewis acid can influence the equilibrium between the α and β anomers. | Experiment with different Lewis acids. For example, BF₃·Et₂O might give a different anomeric ratio compared to TMSOTf or SnCl₄ under the same conditions.[10] |
| Anomerization of the Product | The desired product, once formed, may be isomerizing to the undesired anomer under the reaction conditions. | Monitor the reaction progress by TLC or LC-MS at early time points to determine the initial anomeric ratio. If the ratio changes over time, it indicates that anomerization is occurring. In this case, shorter reaction times or a less harsh workup may be necessary. |
Problem 3: Protecting Group Migration or Loss
Possible Causes & Recommended Solutions
| Possible Cause | Explanation | Recommended Solution |
| Acyl Group Migration | Under Lewis acidic conditions, acyl protecting groups (e.g., acetyl, benzoyl) can migrate, particularly from O4' to O5' or O3' to O2'. This leads to the formation of undesired constitutional isomers, complicating purification.[5] | Use protecting groups that are less prone to migration, such as benzyl ethers. If acyl groups must be used, carefully control the reaction temperature (run at lower temperatures) and use the minimum necessary amount of Lewis acid. |
| Loss of Silyl Protecting Groups | Silyl ethers can be cleaved by the fluoride ions generated during the reaction, especially when using glycosyl fluorides as donors. | If using a glycosyl fluoride, consider a fluoride-scavenging strategy. The use of silyl ether acceptors in combination with a catalyst like B(C₆F₅)₃ can be effective, as the catalyst facilitates fluoride migration from the donor to activate the acceptor.[13][14] Alternatively, use more robust silyl groups like tert-butyldiphenylsilyl (TBDPS) instead of the more labile tert-butyldimethylsilyl (TBS). |
Part 3: Experimental Protocols & Data
General Protocol for Vorbrüggen Glycosylation of a Fluorinated Sugar
This protocol is a representative example and may require optimization for specific substrates.
-
Silylation of the Nucleobase: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the nucleobase (1.0 eq) and a suitable solvent (e.g., anhydrous acetonitrile). Add a silylating agent (e.g., BSA, 2.0-3.0 eq) and heat the mixture (e.g., to 80 °C) until the solution becomes clear. Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Coupling Reaction: In a separate flame-dried flask, dissolve the protected fluorinated sugar donor (1.2 eq) in anhydrous solvent. Add this solution to the silylated nucleobase mixture.
-
Initiation: Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2-1.5 eq) to the reaction mixture at the chosen temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the anomers and other impurities.
Diagrams of Key Processes
Troubleshooting Workflow for Low Yield
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 7. Vorbrüggen Glycosylation [drugfuture.com]
- 8. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Strategies to minimize anomeric mixture formation in glycosylation reactions
Technical Support Center: Glycosylation Anomeric Selectivity
A word from your Senior Application Scientist:
Welcome to the technical support center. In the intricate world of synthetic carbohydrate chemistry, controlling the stereochemical outcome at the anomeric center is paramount. Anomeric mixtures not only complicate purification and reduce yields but can fundamentally alter the biological activity of the final glycoconjugate. This guide is designed to provide you, our fellow researchers and developers, with both the foundational knowledge and advanced troubleshooting strategies to minimize the formation of anomeric mixtures in your glycosylation reactions. Here, we move beyond simple protocols to explain the causality behind them, empowering you to make informed decisions in your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is an anomeric mixture and why is its control so critical?
An anomeric mixture consists of two diastereomers, called anomers (α and β), that differ only in the configuration at the C-1 carbon (the anomeric carbon) of a cyclic sugar.[1] This new stereocenter is formed during the cyclization of the sugar from its open-chain form.[1] In a glycosylation reaction, where a glycosyl donor is coupled to a glycosyl acceptor, this anomeric center is formed anew, and the reaction can produce either the α-glycoside, the β-glycoside, or a mixture of both.[2][3]
Control is critical for several reasons:
-
Biological Activity: The 3D structure of a glycan is intimately linked to its function. The orientation of the glycosidic bond (α or β) dramatically alters the shape of the molecule, which in turn dictates its ability to bind to proteins (like lectins), antibodies, or other cellular receptors. An incorrect anomeric linkage can render a synthetic oligosaccharide biologically inactive.
-
Yield and Purification: Reactions that produce anomeric mixtures require challenging chromatographic separation of diastereomers, which often have very similar physical properties. This leads to lower isolated yields of the desired product and increases development time and cost.
-
Regulatory Scrutiny: In drug development, the precise chemical structure of an active pharmaceutical ingredient (API) must be defined and controlled. Anomeric impurities are unacceptable, necessitating synthetic routes that are highly stereoselective.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction yields a nearly 1:1 mixture of α/β anomers. How can I favor the 1,2-trans product (e.g., a β-glucoside or α-mannoside)?
This is a classic challenge often solved by leveraging neighboring group participation (NGP) .[4][5] If your glycosyl donor lacks a participating group at the C-2 position, both faces of the intermediate oxocarbenium ion are accessible, leading to poor selectivity.
Root Cause Analysis: The stereochemical outcome of a glycosylation is frequently determined by the nature of the protecting group at the C-2 position of the glycosyl donor.[4][5] A "non-participating" group (e.g., benzyl ether, azido) does not interact with the reactive anomeric center. In contrast, a "participating" group, such as an ester (acetyl, benzoyl) or a 2,3-oxazolidinone, can actively direct the stereochemical outcome.[4][6]
Mechanism of Action (NGP):
-
Activation: The leaving group on the glycosyl donor is activated by a promoter (e.g., a Lewis acid).
-
Intermediate Formation: Instead of forming a planar, indiscriminate oxocarbenium ion, the lone pair electrons on the carbonyl oxygen of the C-2 ester group attack the anomeric carbon. This forms a stable, bridged acyloxonium ion intermediate.
-
Stereodirected Attack: This bridged intermediate effectively blocks the α-face of the sugar ring. Consequently, the incoming glycosyl acceptor can only attack from the opposite (β) face in an SN2-like manner.
-
Result: The reaction proceeds with high stereoselectivity to yield the 1,2-trans glycoside.
Solution Workflow:
Caption: Decision workflow for troubleshooting poor anomeric selectivity.
Actionable Protocol:
-
Step 1: Donor Modification: If your current donor has a non-participating group at C-2 (like a benzyl ether), you must re-synthesize it. Replace the C-2 protecting group with an acetyl (Ac) or benzoyl (Bz) group. These ester-type groups are highly effective at NGP.[4]
-
Step 2: Reaction Conditions: Use a standard glycosylation protocol. The Schmidt trichloroacetimidate method is a robust choice.[7][8]
-
Step 3: Execution:
-
Dissolve the C-2 acetylated glycosyl donor and the glycosyl acceptor in a non-participating solvent like dichloromethane (DCM).
-
Add molecular sieves to ensure anhydrous conditions.
-
Cool the reaction to a low temperature (e.g., -40 °C to -78 °C).
-
Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2).
-
Monitor the reaction by TLC. Upon completion, quench with a base like triethylamine.
-
-
Step 4: Verification: Analyze the crude product by ¹H NMR to determine the anomeric ratio before purification. The coupling constant between H-1 and H-2 (³JH1,H2) is diagnostic: for glucopyranosides, a large coupling constant (~8 Hz) indicates a trans-diaxial relationship, confirming the β-anomer.[1][9]
Issue 2: My goal is the 1,2-cis glycoside (e.g., an α-glucoside or β-mannoside), but the reaction is favoring the trans product or giving a mixture.
Achieving 1,2-cis selectivity is often more challenging because it requires overriding the powerful influence of neighboring group participation and, in some cases, the thermodynamically favored anomeric effect.[10]
Root Cause Analysis & Strategies:
Several factors must be manipulated to favor the kinetic 1,2-cis product.
-
C-2 Protecting Group: You must use a non-participating group at the C-2 position (e.g., Benzyl (Bn), p-methoxybenzyl (PMB), chloroacetyl, or an azido group).[2] This is non-negotiable for preventing the formation of the acyloxonium ion that directs trans addition.
-
Solvent Choice: The solvent plays a crucial role.
-
Non-participating solvents (e.g., DCM, Toluene) are generally used.
-
Participating solvents like acetonitrile (CH₃CN) or diethyl ether (Et₂O) can intercept the oxocarbenium ion to form an intermediate that favors attack from the opposite face, often leading to the trans product. Avoid these when targeting the cis product. However, ether at low temperatures can sometimes promote α-selectivity by stabilizing the reactive intermediate. The influence of the solvent on the anomeric effect can be complex and is influenced by polarity and hydrogen bonding capabilities.[10][11][12][13]
-
-
The Halide Effect (In Situ Anomerization): This is a powerful technique for forming α-glycosides. It relies on establishing an equilibrium between the more stable α-glycosyl halide donor and the much more reactive β-glycosyl halide intermediate.[14]
-
Mechanism: Using a glycosyl bromide or chloride donor in a non-polar solvent with a soluble halide salt (like tetrabutylammonium bromide, TBAB, or iodide, TBAI) promotes an SN2-like equilibrium between the α- and β-halides.[2][14] The β-halide is significantly more reactive (the "disarmed" α-anomer is the thermodynamic sink, the "armed" β-anomer is the kinetic cannon). The acceptor preferentially attacks the highly reactive β-halide via an SN2-type inversion, leading to the α-glycoside product.[14]
-
Conditions: This method is typically run at low temperatures to favor the kinetic product.
-
Summary of Conditions for Anomeric Control
| Desired Anomer | C-2 Group Type | Recommended Strategy | Key Parameters |
| 1,2-trans | Participating (Ac, Bz) | Neighboring Group Participation (NGP) | Low temperature, non-participating solvent (DCM). |
| 1,2-cis | Non-participating (Bn, N₃) | Halide Effect / In situ Anomerization | Glycosyl halide donor, soluble halide salt (TBAI), low temperature, non-participating solvent (DCM, Toluene). |
Actionable Protocol (for an α-Glucoside via Halide Effect):
-
Step 1: Donor Preparation: Prepare the per-benzylated glucosyl bromide from the corresponding acetate using HBr in acetic acid or TMSBr.
-
Step 2: Reaction Setup:
-
In a flame-dried flask under argon, dissolve the glycosyl acceptor and tetrabutylammonium bromide (TBAB) in anhydrous DCM.
-
Add activated 4Å molecular sieves and stir at room temperature.
-
Cool the mixture to -78 °C.
-
In a separate flask, dissolve the α-glucosyl bromide donor in DCM.
-
Slowly add the donor solution to the cold acceptor mixture via cannula.
-
-
Step 3: Monitoring & Quench:
-
Allow the reaction to stir at low temperature, monitoring by TLC. The reaction may need to warm slowly to -40 °C or higher.
-
Once the donor is consumed, quench the reaction with methanol and then neutralize with a base (e.g., triethylamine).
-
-
Step 4: Verification: Analyze the anomeric ratio by ¹H NMR. For α-glucopyranosides, the ³JH1,H2 coupling constant is typically small (~3-4 Hz), indicating an equatorial-axial relationship.[1][9]
Issue 3: I am using a participating C-2 group, but my 1,2-trans selectivity is still poor.
Even with a participating group, suboptimal conditions can erode selectivity.
Root Cause Analysis & Solutions:
-
Concentration Effects: Glycosylation reactions can be concentration-dependent. At very high concentrations (either of the reactants or by using a high acceptor:donor ratio), a competing SN2-like pathway can occur where the acceptor attacks the activated donor before the acyloxonium ion has fully formed. This bimolecular pathway does not have the same stereodirecting control and can lead to the 1,2-cis byproduct.[15]
-
Solution: Try running the reaction at a lower concentration. A simple approach is to increase the solvent volume while keeping the molar quantities of donor and acceptor the same.[15]
-
-
Promoter/Activator Strength: A very powerful promoter might activate the donor so rapidly that the rate of intermolecular attack by the acceptor competes with the rate of intramolecular NGP.
-
Solution: Consider using a milder activator or running the reaction at a lower temperature to slow down the overall reaction rate, giving the NGP mechanism more time to establish control.
-
-
Donor Reactivity (Armed vs. Disarmed): The electronic nature of other protecting groups on the donor ring influences its reactivity. Electron-donating groups (e.g., benzyl ethers) make the donor more reactive ("armed"), while electron-withdrawing groups (e.g., esters) make it less reactive ("disarmed").[2] A highly "armed" donor might react too quickly for efficient NGP.
-
Solution: If you have a choice, a slightly "disarmed" donor (e.g., with some ester groups at other positions) might exhibit better 1,2-trans selectivity, albeit with a longer reaction time.
-
Troubleshooting Flowchart for Suboptimal NGP:
Caption: Troubleshooting pathway for poor 1,2-trans selectivity.
Protocol: Determination of Anomeric Ratio by ¹H NMR Spectroscopy
Verifying the outcome of your reaction is a critical step. ¹H NMR is the most direct method for quantifying the α/β ratio in your crude reaction mixture.
-
Sample Preparation: After aqueous workup, thoroughly dry a small sample of the crude reaction product under high vacuum to remove all solvents. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure good signal-to-noise by using a sufficient number of scans.
-
Identify Anomeric Region: The anomeric proton (H-1) signals are typically found in a distinct downfield region, usually between 4.3 and 5.9 ppm.[1] Protons of α-glycosides generally resonate downfield from their β-counterparts.[1]
-
Analyze Coupling Constants (³JH1,H2): The key diagnostic feature is the splitting pattern of the anomeric proton signal, which arises from coupling to the proton at C-2.
-
For gluco- and galacto-pyranosides:
-
β-anomer (1,2-trans): H-1 and H-2 are both axial. The dihedral angle is ~180°, resulting in a large coupling constant (³JH1,H2 ≈ 7-9 Hz) . The signal appears as a clear doublet.
-
α-anomer (1,2-cis): H-1 is axial and H-2 is equatorial. The dihedral angle is ~60°, resulting in a small coupling constant (³JH1,H2 ≈ 3-4 Hz) . The signal appears as a doublet.
-
-
For manno-pyranosides:
-
α-anomer (1,2-trans): H-1 and H-2 are both axial. This results in a large coupling constant (³JH1,H2 ≈ 8-10 Hz) .
-
β-anomer (1,2-cis): H-1 is equatorial and H-2 is axial. This results in a very small coupling constant (³JH1,H2 ≈ 0-1 Hz) . The signal often appears as a broad singlet or a very narrow doublet.
-
-
-
Quantification: Integrate the well-resolved anomeric proton signals corresponding to the α- and β-anomers. The ratio of the integration values directly corresponds to the molar ratio of the anomers in the mixture.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anomeric effect - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. How solvent influences the anomeric effect: roles of hyperconjugative versus steric interactions on the conformational preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Debugging NMR and Mass Spectrometry Data of Complex Thiosugars
Welcome to the Technical Support Center for the analysis of complex thiosugars. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of characterizing these unique molecules by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Thiosugars, where a sulfur atom replaces an oxygen atom in the carbohydrate ring or in a glycosidic linkage, present distinct analytical challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Navigating the Nuances of Thiosugar NMR Spectroscopy
The substitution of oxygen with sulfur induces significant changes in the electronic environment of a sugar molecule, directly impacting NMR parameters. Understanding these changes is the first step in successful data interpretation and debugging. The inclusion of the sulfur atom often leads to increased ring puckering compared to their O-glycoside counterparts.[1] This alteration in conformation can affect the orientation of substituents and, consequently, the observed NMR chemical shifts and coupling constants.
FAQ 1: My ¹H-NMR spectrum is crowded and signals are overlapping. How can I resolve individual proton resonances?
Signal overlapping is a common challenge in carbohydrate NMR due to the presence of multiple similar proton environments.[2][3] For thiosugars, the altered chemical shifts can sometimes exacerbate this issue.
Troubleshooting Steps:
-
Solvent Change: The chemical shifts of protons can be significantly influenced by the solvent.[4][5] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts and resolve overlapping signals. Aromatic solvents like benzene-d₆ often induce significant Aromatic Solvent-Induced Shifts (ASIS) that can be particularly useful in spreading out crowded spectral regions.
-
Temperature Variation: For conformationally flexible molecules, acquiring the spectrum at different temperatures can sometimes resolve overlapping signals. Higher temperatures can lead to sharper, averaged signals due to rapid conformational exchange, while low-temperature NMR may "freeze out" distinct conformers.[5]
-
Utilize 2D-NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlap by spreading the signals into a second dimension.[2][5][6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems even when signals overlap in the 1D spectrum.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals based on the chemical shift of the attached carbon.[8][9]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled. This is useful for identifying all protons of a particular structural fragment, even if some are obscured.[7][10]
-
-
Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of signals and can resolve overlap.[5]
FAQ 2: The chemical shifts of my thiosugar are significantly different from its oxygen-containing analog. Where can I find reference data?
Direct comparison to O-glycoside databases can be misleading. The electronegativity and size of the sulfur atom alter the shielding of nearby nuclei.
Troubleshooting and Resources:
-
Specialized Databases: While less common than for other biomolecules, there are databases and literature compilations that include NMR data for carbohydrates.[11][12] Resources like the Complex Carbohydrates Magnetic Resonance Database (CCMRD) may contain relevant data.[13][14][15]
-
Computational Chemistry: In the absence of experimental data, theoretical calculations of NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) can provide valuable predictions for thiosugar conformations and their corresponding spectra.[16][17]
-
Systematic Analysis: A thorough 2D-NMR analysis (COSY, HSQC, HMBC) is crucial to build the structure from first principles, rather than relying solely on chemical shift comparisons.[18][19][20]
Typical Chemical Shift Ranges for Thiosugars:
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| Anomeric Protons (H1) | 4.5 - 5.5 | Can be shifted upfield or downfield compared to O-analogs depending on stereochemistry and substituents. |
| Ring Protons | 3.0 - 6.0 | Significant overlap is common.[2] |
| Anomeric Carbons (C1) | 80 - 110 | Often shifted downfield compared to O-analogs. |
| Ring Carbons | 60 - 90 | The carbon adjacent to the sulfur (e.g., C5 in 5-thiopyranoses) will show a significant upfield shift.[1] |
Workflow for Thiosugar Structure Elucidation using 2D-NMR
References
- 1. Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. 2-Dimensional NMR in Carbohydrate Structural Analysis | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. data.mlr.press [data.mlr.press]
- 12. GlycoNMR: A Carbohydrate-Specific NMR Chemical Shift Dataset for Machine Learning Research | OpenReview [openreview.net]
- 13. CCMRD: a solid-state NMR database for complex carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CCMRD [ccmrd.org]
- 15. CCMRD [glycodata.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Fluorination Efficiency in Arabinose Ring Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the strategic fluorination of arabinose ring systems. The introduction of fluorine into carbohydrates is a powerful tool in drug discovery and chemical biology, capable of modulating a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the unique stereoelectronic landscape of sugars like arabinose presents significant synthetic challenges. This guide provides in-depth, field-proven insights to help you navigate common experimental hurdles, optimize reaction conditions, and enhance the efficiency of your fluorination protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the planning and execution of arabinose fluorination experiments.
Q1: What are the primary strategies for introducing a fluorine atom into an arabinose ring?
There are three main approaches for fluorinating carbohydrates:
-
Nucleophilic Fluorination: This is the most common strategy and involves displacing a leaving group (like a sulfonate ester) or activating a hydroxyl group with a nucleophilic fluoride source.[1][2] This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the target carbon.[4]
-
Deoxyfluorination: A subset of nucleophilic fluorination where a reagent directly converts a hydroxyl group into a C-F bond.[5] Reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor® are workhorses in this area.[6][7]
-
Electrophilic Fluorination: This method uses an electrophilic fluorine source ("F+") to react with an electron-rich center, such as a glycal or an enol ether derived from the sugar.[2] Reagents like Selectfluor® are commonly used for this purpose.
Q2: How do I choose the right fluorinating reagent for my arabinose derivative?
The choice of reagent is critical and depends on the substrate, desired stereochemistry, and scale of the reaction.
| Reagent | Type | Key Advantages | Common Issues & Considerations |
| DAST | Deoxyfluorination | Widely used, effective for primary and secondary alcohols. | Thermally unstable (can detonate >90°C), can promote rearrangement.[7] |
| Deoxo-Fluor® | Deoxyfluorination | More thermally stable and safer than DAST, often gives higher yields with less rearrangement.[8][9] | More expensive than DAST. |
| TBAF / CsF / KHF₂ | Nucleophilic | Readily available fluoride sources. Used to displace good leaving groups (triflates, tosylates).[2][4] | Basicity can promote elimination side reactions.[5] Requires anhydrous conditions as water inhibits fluoride nucleophilicity. |
| Selectfluor® | Electrophilic | Stable, solid reagent. Used on electron-rich substrates like glycals.[2] | Requires a suitable nucleophilic site on the arabinose derivative. |
Q3: Why are protecting groups so important in sugar fluorination?
Protecting groups are essential for two primary reasons:
-
Selectivity: Arabinose has multiple hydroxyl groups. Protecting groups ensure that fluorination occurs only at the desired position.
-
Modulating Reactivity: The nature of the protecting group can influence the outcome. "Participating" groups (e.g., acetyl, benzoyl) can shield one face of the sugar ring or form intermediate dioxolenium ions, affecting stereoselectivity.[10] "Non-participating" groups (e.g., benzyl, silyl ethers) are electronically neutral and do not interfere via neighboring group participation.[10]
Q4: How does the stereochemistry of the target hydroxyl group affect the reaction?
In SN2-type nucleophilic fluorinations, the reaction requires a backside attack by the fluoride ion.[4]
-
Equatorial Hydroxyls: Generally more accessible and tend to react with inversion to form an axial fluoride.
-
Axial Hydroxyls: Substitution can be more challenging due to steric hindrance from 1,3-diaxial interactions. These substrates are more prone to elimination reactions. The Richardson-Hough rules provide a framework for predicting outcomes based on the stereochemistry of adjacent groups.[5]
Q5: How can I confirm that my fluorination was successful?
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.
-
¹⁹F NMR: The presence of a signal in the ¹⁹F NMR spectrum is a clear indication of fluorination. The chemical shift provides information about the electronic environment of the fluorine atom.[11][12][13]
-
¹H and ¹³C NMR: The introduction of fluorine will cause characteristic splitting patterns (J-coupling) in the signals of nearby protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF). Large one-bond carbon-fluorine coupling constants (¹JCF ≈ 180-250 Hz) are unambiguous proof of a C-F bond.[14]
Part 2: Troubleshooting Guides
Guide 1: Low or No Yield of Fluorinated Product
-
Problem: After running the reaction and workup, TLC or NMR analysis shows only starting material or a complex mixture with very little desired product.
-
Probable Causes & Solutions:
-
Inactive Reagent: Deoxyfluorinating agents like DAST and Deoxo-Fluor are moisture-sensitive.
-
Solution: Use a freshly opened bottle or a properly stored reagent. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Poor Leaving Group (for displacement reactions): The hydroxyl group itself is a poor leaving group. For nucleophilic displacement with sources like TBAF, the OH group must first be converted to a sulfonate ester (e.g., triflate, tosylate, mesylate).
-
Solution: Activate the target hydroxyl as a triflate (Tf), as it is an excellent leaving group. Ensure the activation step goes to completion before adding the fluoride source.
-
-
Steric Hindrance: Bulky protecting groups near the reaction site can prevent the fluorinating agent or fluoride ion from accessing the carbon center.
-
Solution: Re-evaluate your protecting group strategy. Consider using smaller protecting groups (e.g., acetyl vs. TBDPS) adjacent to the target hydroxyl.
-
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction. Fluoride nucleophilicity is generally higher in polar aprotic solvents like DMF or DMSO.[4]
-
Solution: For deoxyfluorination with DAST/Deoxo-Fluor, dichloromethane (DCM) or toluene are common choices.[15] For sulfonate displacement, switch to anhydrous DMF or acetonitrile to enhance fluoride solubility and nucleophilicity.
-
-
Guide 2: Major Elimination Byproduct Formation
-
Problem: The major product isolated is an unsaturated sugar (a glycal or other elimination product), identified by characteristic alkene signals in the ¹H NMR spectrum.
-
Probable Causes & Solutions:
-
Basicity of Fluoride Source: Fluoride is a weak nucleophile but a reasonably strong base, which can promote E2 elimination, especially with hindered secondary sulfonates.[5]
-
Solution: Use a less basic fluoride source. Anhydrous hydrogen fluoride complexes like triethylamine trihydrofluoride (NEt₃·3HF) can be effective. For deoxyfluorination, sometimes lowering the reaction temperature can favor substitution over elimination.
-
-
Unfavorable Stereochemistry: An axial leaving group with an available anti-periplanar proton is highly susceptible to E2 elimination.
-
Solution: If possible, redesign the synthesis to perform the fluorination on an epimer with an equatorial leaving group. This orients the substrate for a more favorable SN2 backside attack.
-
-
Guide 3: Unexpected Rearrangement or Protecting Group Migration
-
Problem: The isolated product is a constitutional isomer of the expected product, such as a 3,6-anhydro ring or a product resulting from protecting group migration.
-
Probable Causes & Solutions:
-
Neighboring Group Participation: Acyl protecting groups (benzoyl, acetyl) at an adjacent position can attack the reaction center, forming a stable cyclic intermediate that can be opened by fluoride at a different position. This is a common issue with DAST.[2][5]
-
Solution: Switch to non-participating protecting groups like benzyl (Bn) or silyl ethers (TBDMS, TIPS) on the positions adjacent to the reaction site.
-
-
Reagent-Induced Rearrangement: Deoxyfluorinating reagents can sometimes form reactive intermediates that lead to skeletal rearrangements, especially at elevated temperatures.[5]
-
Solution: Use a milder or more thermally stable reagent like Deoxo-Fluor instead of DAST.[9] Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., start at -78°C and slowly warm).
-
-
Part 3: Key Protocols & Methodologies
Protocol 1: Deoxyfluorination of a Secondary Arabinofuranose Hydroxyl using Deoxo-Fluor®
This protocol describes a general procedure for the conversion of a C2-hydroxyl to a C2-fluoro group with inversion of configuration (e.g., ribo to arabino).
Workflow Diagram:
Caption: Workflow for Deoxyfluorination.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the protected arabinose substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise via syringe over 5-10 minutes. Caution: The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Quenching: Once complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure fluorinated product.
Protocol 2: Characterization by NMR Spectroscopy
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. A single peak confirms the presence of one fluorine atom. The chemical shift will be characteristic of its position on the arabinose ring.
¹H NMR Analysis:
-
Look for coupling to fluorine. The proton on the same carbon (H-F) will appear as a doublet of doublets (or more complex multiplet) with a large geminal coupling constant (²JH-F ≈ 45-55 Hz). Protons on adjacent carbons will also show smaller couplings (³JH-F ≈ 5-25 Hz).
¹³C NMR Analysis:
-
The carbon directly attached to fluorine will appear as a doublet with a very large one-bond coupling constant (¹JC-F ≈ 180-220 Hz). Adjacent carbons will show smaller two-bond couplings (²JC-F ≈ 15-25 Hz).
Mechanism Diagram: SN2 Inversion
Caption: SN2 displacement of a triflate.
References
- 1. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. - Research - Institut Pasteur [research.pasteur.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US6462191B1 - Synthesis of 2-deoxy-2-fluoro-arabinose derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Definitive Guide to the Structural Validation of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside by 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel synthetic compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison and procedural walkthrough for validating the complex structure of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will delve into the "why" behind experimental choices, offering insights grounded in practical application and spectroscopic principles.
The target molecule presents several structural validation challenges:
-
Stereochemistry: Determining the relative orientation of the substituents on the furanose ring, particularly the anomeric methyl group (β-configuration), the fluorine at C2, and the benzoyl groups at C3 and C5.
-
Substitution Pattern: Confirming the precise location of the fluorine atom, the thio-sugar modification (sulfur in the ring), and the two benzoyl protecting groups.
-
Conformation: Elucidating the preferred pucker of the furanose ring in solution.
Traditional one-dimensional (1D) ¹H and ¹³C NMR spectra, while essential, often suffer from signal overlap and complex coupling patterns, especially in carbohydrate derivatives.[1][2][3] The introduction of fluorine further complicates ¹H spectra with additional J-couplings.[4] 2D NMR spectroscopy provides the necessary resolution and correlation information to overcome these hurdles.[5][6][7][8]
The 2D NMR Toolkit for Structural Elucidation
A synergistic application of various 2D NMR experiments is required for a comprehensive structural proof. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to an irrefutable assignment.
COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity
The COSY experiment is the foundational step for tracing the proton spin systems within the molecule.[5] It reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH).
-
Why it's crucial: For our target molecule, COSY will establish the connectivity from H1' to H2', H2' to H3', and H3' to H4'. The absence of a cross-peak between H1' and H2' can sometimes be indicative of a near 90° dihedral angle, but the presence of fluorine at C2' makes direct interpretation of the H1'-H2' coupling complex. The correlation between H4' and the two H5' protons will also be evident.
-
Comparative Insight: In a non-thio sugar analogue, the H3'-H4' and H4'-H5' correlations would be straightforward. The presence of the sulfur atom can subtly alter chemical shifts but the fundamental spin system remains traceable.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[5][7] This is an indispensable tool for assigning carbon resonances.
-
Why it's crucial: By overlaying the HSQC with the ¹H and ¹³C spectra, we can definitively assign the carbon signals for C1', C2', C3', C4', and C5' based on their attached, and previously assigned (via COSY), protons. The methyl group of the glycoside and the benzoyl groups will also show clear correlations. The downfield shift of C2' will be characteristic of a carbon bearing an electronegative fluorine atom.[1]
-
Comparative Insight: Compared to a standard arabinofuranoside, the chemical shift of C4' will be significantly shifted due to the presence of the sulfur atom in the ring. The benzoylation at C3 and C5 will cause a downfield shift of the attached carbons and protons (H3', C3', H5', C5').[9]
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton
The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH).[5][7] This is vital for connecting the different spin systems and confirming the overall molecular structure.
-
Why it's crucial:
-
Anomeric Linkage: A key correlation will be observed between the methyl protons of the glycoside and the anomeric carbon (C1'), confirming the methyl glycoside structure.
-
Benzoyl Group Placement: Correlations from the H3' proton to the carbonyl carbon of the benzoyl group will confirm its attachment at the C3 position. Similarly, correlations from the H5' protons to the other benzoyl carbonyl will verify its position at C5.
-
Ring Structure: Correlations between H1' and C4' (across the ring oxygen/sulfur) can help confirm the furanose ring structure.
-
-
Comparative Insight: The HMBC correlations are less affected by the fluorine or sulfur substitutions compared to chemical shifts and one-bond couplings, making it a robust tool for skeletal confirmation.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): Probing Through-Space Proximity
NOESY and ROESY experiments detect protons that are close to each other in space, irrespective of their through-bond connectivity.[10][11][12][13] This is paramount for determining stereochemistry and conformation.
-
Why it's crucial:
-
Anomeric Configuration (β): For a β-anomer in a furanose ring, a characteristic NOE is expected between the anomeric proton (H1') and the H4' proton, as they are on the same face of the ring. An NOE between H1' and H2' might also be observed depending on the ring pucker.
-
Stereochemistry at C2 and C3: The spatial relationship between H1', H2', and H3' can be probed. For the arabino configuration, H2' and H3' are on opposite faces of the ring.
-
Ring Conformation: The pattern of NOEs between protons on the furanose ring provides insights into the preferred ring pucker (e.g., North or South conformation).[14][15][16]
-
-
NOESY vs. ROESY: The choice between NOESY and ROESY depends on the molecule's size and tumbling rate in solution.[11][12] For a molecule of this size, ROESY can be advantageous as it avoids the issue of zero or weak NOEs that can occur for medium-sized molecules.[11][12] ROESY cross-peaks are always positive, which can simplify interpretation.[12]
Experimental Workflow and Data Interpretation
The validation process follows a logical sequence, where information from one experiment is used to interpret the next.
Caption: Workflow for 2D NMR-based structural validation.
Key Correlational Signatures
The following diagram illustrates the key expected correlations for the target molecule.
Caption: Key 2D NMR correlations for structure validation.
Comparative Data Analysis
To highlight the power of this approach, let's consider the expected NMR data in comparison to a hypothetical non-fluorinated, non-thio analog (Methyl 3,5-di-O-benzoyl-β-D-arabinofuranoside).
| Nucleus | Target Molecule (Expected δ, J) | Non-F, Non-S Analog (Expected δ, J) | Rationale for Difference |
| H1' | ~5.0-5.2 ppm, ³J(H,F) ~1-3 Hz | ~4.9-5.1 ppm | Minor electronic effect from F and S. Additional coupling to F observed. |
| H2' | ~4.6-4.8 ppm, ²J(H,F) ~45-50 Hz | ~4.2-4.4 ppm | Strong deshielding by F. Large geminal coupling to F. |
| C1' | ~105-108 ppm | ~106-109 ppm | Minimal change. |
| C2' | ~90-95 ppm, ¹J(C,F) ~180-200 Hz | ~75-78 ppm | Significant downfield shift and large one-bond coupling due to direct attachment to F.[17] |
| C4' | ~45-50 ppm | ~80-83 ppm | Significant upfield shift due to the lower electronegativity of S compared to O. |
| ¹⁹F | ~ -200 to -220 ppm | N/A | Characteristic chemical shift for a fluorine on a sugar ring.[18] |
Note: Expected chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. These are approximate values and can vary based on solvent and other factors.
The presence of large ¹J(C,F) and ²J(H,F) coupling constants are unequivocal indicators of the fluorine's position at C2'.[17][19] The significant upfield shift of C4' is a hallmark of the 4-thio modification.
Standard Operating Protocol for 2D NMR Data Acquisition
For achieving high-quality, reproducible data, a standardized protocol is essential. The following is a general guide for a modern Bruker spectrometer.[20][21][22][23]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean, high-quality 5 mm NMR tube.
-
Thoroughly degas the sample if quantitative NOE analysis is required, especially for small molecules.[11]
2. Instrument Setup & 1D Spectra:
-
Insert the sample, lock on the deuterium signal, and tune/match the probe.[22]
-
Perform automated or manual shimming to optimize magnetic field homogeneity.[21]
-
Acquire a standard 1D ¹H spectrum. Calibrate the chemical shift reference (e.g., TMS or residual solvent peak). Determine the spectral width (SW) and transmitter offset (o1p) that encompass all proton signals.[22]
-
Acquire a ¹³C{¹H} spectrum to determine the carbon spectral width.
3. 2D Experiment Acquisition:
-
Use standard Bruker pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf, noesygpph).
-
Set the spectral widths and transmitter offsets in both dimensions (F1 and F2) based on the 1D spectra.[20][24]
-
For each experiment, set key parameters:
-
COSY: Typically 2-4 scans per increment, 256-512 increments in F1.
-
HSQC: Optimized for a ¹JCH of ~145 Hz. Set number of scans based on sample concentration.
-
HMBC: Optimized for a long-range JCH of ~8 Hz.
-
NOESY/ROESY: Use a mixing time (d8) appropriate for the molecule's size (e.g., 300-800 ms for NOESY, ~200ms for ROESY).
-
-
Set the receiver gain (rga) automatically before each 2D acquisition.
4. Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Reference the spectra consistently.
Conclusion
The structural validation of complex molecules like this compound is a systematic process that relies on the synergistic use of multiple 2D NMR techniques. By logically progressing from through-bond correlations (COSY, HSQC, HMBC) to through-space interactions (NOESY/ROESY), a complete and unambiguous picture of the molecule's connectivity, substitution pattern, and stereochemistry can be constructed. The distinct NMR signatures imparted by the fluorine and sulfur atoms, such as characteristic chemical shifts and large coupling constants, serve as powerful comparative tools to confirm their presence and location within the furanose ring. This guide provides the foundational principles and a practical framework for researchers to confidently tackle the structural elucidation of similarly complex synthetic targets.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. princeton.edu [princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. ulethbridge.ca [ulethbridge.ca]
- 21. madoc-maj.univ-nantes.fr [madoc-maj.univ-nantes.fr]
- 22. scribd.com [scribd.com]
- 23. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 24. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
A Comparative Guide to the Antiviral Activity of Fluorinated vs. Non-Fluorinated Thiosugar Nucleosides
In the relentless pursuit of potent antiviral therapeutics, nucleoside analogs remain a cornerstone of drug discovery.[1][2] Their ability to mimic natural building blocks of viral genetic material allows them to disrupt replication, offering a powerful strategy to combat viral infections.[3][4] This guide provides an in-depth technical comparison of two important classes of these analogs: fluorinated and non-fluorinated thiosugar nucleosides. We will explore the rationale behind their design, their synthesis, mechanisms of action, and critically, their comparative antiviral efficacy, supported by experimental data.
The Rationale: Enhancing Antiviral Potency Through Chemical Modification
The modification of natural nucleosides is a deliberate strategy to enhance their therapeutic properties. Two key modifications, the introduction of a sulfur atom in the sugar ring (thiosugar) and the addition of a fluorine atom, have proven particularly effective in amplifying antiviral activity.
The Thiosugar Advantage: Replacing the oxygen atom in the furanose ring with sulfur creates a thiosugar nucleoside. This bioisosteric substitution can lead to increased metabolic stability by rendering the molecule resistant to degradation by cellular enzymes that would otherwise cleave the natural counterpart.[5][6]
The Fluorine Factor: The incorporation of fluorine, a highly electronegative atom, into the sugar moiety can significantly alter the electronic and conformational properties of the nucleoside.[3][4] This can lead to:
-
Enhanced Binding Affinity: The fluorine atom can form favorable interactions with the active site of viral enzymes, such as polymerases, leading to tighter binding and more effective inhibition.
-
Increased Stability: The strong carbon-fluorine bond can enhance the stability of the glycosidic bond, making the nucleoside less susceptible to enzymatic cleavage.[3]
-
Altered Sugar Pucker: Fluorination can influence the conformation of the sugar ring, locking it into a geometry that is preferentially recognized by viral polymerases over host cell polymerases, thereby increasing selectivity and reducing cytotoxicity.
This guide will focus on comparing thiosugar nucleosides with and without these fluorine modifications to elucidate the impact on their antiviral performance.
Synthesis of Thiosugar Nucleosides: A Tale of Two Pathways
The synthesis of both fluorinated and non-fluorinated thiosugar nucleosides is a complex multi-step process. Generally, two main strategies are employed:
-
Linear Synthesis: This approach involves the modification of a pre-formed nucleoside.
-
Convergent Synthesis: This more common strategy involves the synthesis of a modified sugar (the glycone) and a nucleobase separately, followed by their coupling.[3]
General Synthetic Workflow
The convergent synthesis of a 4'-thionucleoside, for example, often starts from a readily available sugar like L-glutamic acid or D-xylose.[1][7] The key steps involve the introduction of the sulfur atom into the sugar ring and subsequent coupling with a silylated nucleobase. For fluorinated analogs, a fluorination step is incorporated into the synthesis of the sugar moiety, often using reagents like diethylaminosulfur trifluoride (DAST).
Caption: Generalized convergent synthesis workflow for fluorinated thiosugar nucleosides.
Mechanism of Antiviral Action: A Chain of Deception
Thiosugar nucleoside analogs, both fluorinated and non-fluorinated, exert their antiviral effects primarily by acting as chain terminators of viral DNA or RNA synthesis. This process involves a series of intracellular transformations:
-
Phosphorylation: Upon entering a host cell, the nucleoside analog is phosphorylated by viral or cellular kinases to its active triphosphate form.
-
Incorporation: The triphosphate analog is then recognized by the viral polymerase and incorporated into the growing viral DNA or RNA strand.
-
Chain Termination: Due to the modification in the sugar moiety (either the thio-sugar, the fluorine, or both), the addition of the next nucleotide is blocked, leading to the termination of the nucleic acid chain and halting viral replication.
Caption: General mechanism of action for thiosugar nucleoside antiviral agents.
Comparative Antiviral Activity: The Data Speak
A direct comparison of the antiviral activity of fluorinated and non-fluorinated thiosugar nucleosides is essential to understand the contribution of fluorination. A key study by Verri et al. (2000) provides compelling evidence in this regard, focusing on the activity of 4'-thio-2'-deoxyuridines against Herpes Simplex Virus (HSV).[5][6]
The data clearly demonstrates that the 4'-thio analogs exhibit significantly higher antiviral activity (20-600 times) compared to their corresponding 4'-oxy (non-thiosugar) counterparts.[5][6] While this study does not directly compare fluorinated vs. non-fluorinated thiosugar nucleosides, it highlights the profound impact of the thiosugar modification. The enhanced activity of the thiosugar analogs is attributed to their increased resistance to phosphorolysis by human thymidine phosphorylase and their more efficient phosphorylation by viral thymidine kinase.[5][6]
Although direct comparative studies between fluorinated and non-fluorinated thiosugar nucleosides across a wide range of viruses are limited in the public domain, the collective evidence from numerous studies on fluorinated nucleosides suggests that fluorination generally enhances antiviral potency. For instance, the phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine showed an EC₅₀ of 2.99 μM against the Hepatitis C virus replicon.[8][9] In contrast, a direct comparison with the established Hepatitis C drug Sofosbuvir revealed a 100-fold decrease in activity upon substituting the furanose oxygen with sulfur, indicating that the interplay between fluorination and the thiosugar moiety is complex and virus-dependent.[8][9]
Table 1: Comparative Antiviral Activity of Thiosugar and Oxo-sugar Nucleosides against HSV-1
| Compound | Modification | EC₅₀ (µM) |
| 2'-deoxyuridine | 4'-oxy (non-thiosugar) | >100 |
| 4'-thio-2'-deoxyuridine | 4'-thio | 0.5 |
| 5-bromo-2'-deoxyuridine | 4'-oxy (non-thiosugar) | 0.1 |
| 5-bromo-4'-thio-2'-deoxyuridine | 4'-thio | 0.005 |
Data adapted from Verri et al., 2000.[5][6]
Experimental Protocols: Quantifying Antiviral Efficacy and Cytotoxicity
To objectively compare the antiviral activity of these compounds, standardized in vitro assays are crucial. The two most important parameters determined are the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀).
-
EC₅₀: The concentration of the compound that inhibits viral replication by 50%. A lower EC₅₀ indicates higher potency.
-
CC₅₀: The concentration of the compound that causes a 50% reduction in the viability of host cells. A higher CC₅₀ indicates lower cytotoxicity.
-
Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀/EC₅₀). A higher SI value is desirable, as it indicates a wider therapeutic window.
Protocol 1: Determination of EC₅₀ by Plaque Reduction Assay
The plaque reduction assay is a gold standard for quantifying the antiviral activity of a compound against lytic viruses.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: Determination of CC₅₀ by MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Compound Exposure: Treat the cells with serial dilutions of the test compound and incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours). Include untreated cell controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ is determined by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.
Caption: Workflow for determining EC₅₀ and CC₅₀ of antiviral compounds.
Conclusion: A Synergistic Approach for Future Antiviral Drug Design
The strategic modification of nucleoside analogs through the introduction of a thiosugar moiety and fluorination represents a powerful approach to enhancing antiviral activity. The available data strongly suggests that thiosugar nucleosides are significantly more potent than their oxygen-containing counterparts, at least in the context of HSV. While direct, broad-spectrum comparative data for fluorinated versus non-fluorinated thiosugar nucleosides is still emerging, the well-established benefits of fluorination in medicinal chemistry point towards a synergistic effect.
Future research should focus on the systematic synthesis and evaluation of paired fluorinated and non-fluorinated thiosugar nucleosides against a wider range of viruses. This will provide a more comprehensive understanding of the structure-activity relationships and guide the rational design of next-generation antiviral agents with improved efficacy and safety profiles.
References
- 1. Synthesis and anti-HIV activity of 4'-thio-2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-(herpes simplex virus) activity of 4'-thio-2'-deoxyuridines: a biochemical investigation for viral and cellular target enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-(herpes simplex virus) activity of 4'-thio-2'-deoxyuridines: a biochemical investigation for viral and cellular target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of L-2'-deoxy-2'-up-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, chemical synthesis and antiviral evaluation of 2′-deoxy-2′-fluoro-2′-C-methyl-4′-thionucleosides | CoLab [colab.ws]
Efficacy comparison between Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside and other nucleoside analogs
An In-Depth Efficacy Comparison: 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl Nucleosides Versus Other Key Antiviral Analogs
Executive Summary
Nucleoside analogs form the bedrock of antiviral and anticancer chemotherapy, with their efficacy being intricately linked to chemical modifications of the nucleobase and the sugar moiety.[1][2] This guide provides a detailed comparative analysis of a specific class of modified nucleosides: those built on a 2'-deoxy-2'-fluoro-4'-thio-arabinopentofuranosyl scaffold. The parent methyl glycoside, Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside, serves as a key synthetic intermediate for these potent bioactive molecules.[3][4] We will dissect the structure-activity relationships that govern their performance, comparing their antiviral efficacy against critical benchmarks, including their 4'-oxo (oxygen-containing) counterparts and established antiviral drugs. This analysis is supported by experimental data on antiviral potency and cytotoxicity, detailed protocols for efficacy assessment, and a discussion of the underlying mechanisms of action.
Introduction: The Rationale for 2'-Fluoro and 4'-Thio Modifications
The therapeutic success of nucleoside analogs depends on their ability to be recognized and metabolized by cellular or viral enzymes to their active triphosphate form, which then typically inhibits viral polymerases.[5] However, challenges such as poor metabolic stability, toxicity, and drug resistance necessitate the development of novel structural scaffolds.[2] Chemical modifications to the furanose ring are a cornerstone of this effort.
-
The 4'-Thio Modification: Replacing the endocyclic oxygen atom of the furanose ring with sulfur creates a 4'-thionucleoside. This bioisosteric substitution enhances the metabolic stability of the nucleoside towards enzymatic cleavage by phosphorylases and phosphatases.[6] Furthermore, the larger atomic radius and lower electronegativity of sulfur compared to oxygen alter the sugar's conformation and the electronic properties of the anomeric bond, which can significantly influence biological activity.[6][7]
-
The 2'-Fluoro-arabino Modification: The introduction of a fluorine atom at the 2' position in the arabino (up) configuration has profound stereoelectronic effects. It can lock the sugar pucker into a C3'-endo conformation, which is often preferred by viral RNA-dependent RNA polymerases (RdRp).[8][9] This modification is a key feature in highly successful antiviral drugs like Sofosbuvir.[10]
The combination of these two modifications in a single scaffold—the 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleoside—creates a unique chemotype with the potential for potent and selective antiviral activity.
Comparative Efficacy Analysis
The ultimate measure of a nucleoside analog's potential is its ability to inhibit viral replication at concentrations that are non-toxic to the host cell. This is quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). A higher SI value indicates a more promising therapeutic window.
Antiviral Profile of 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl Nucleosides
Studies have evaluated a range of purine and pyrimidine nucleosides based on this scaffold, primarily for their activity against herpesviruses. The data reveals that the nature of the attached nucleobase is critical for both potency and selectivity.
Derivatives of guanine (4'-thio-FaraG) and 2,6-diaminopurine (4'-thio-FaraDAP) have demonstrated particularly high activity against all herpesviruses tested, including human cytomegalovirus (HCMV).[11] Notably, these compounds exhibited anti-proliferative activity comparable to their 4'-oxo counterparts, arabinosyl guanine and diaminopurine.[11] In the pyrimidine series, certain 5-substituted uracil and cytosine derivatives showed potent and selective activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) with minimal cytotoxicity.[12]
Table 1: In Vitro Antiviral Activity of Selected 2'-Fluoro-4'-Thio-Arabinofuranosyl Nucleosides Against Herpesviruses
| Compound (Base) | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 4'-thio-FaraG (Guanine) | HCMV (AD-169) | 0.08 | >20 | >250 |
| 4'-thio-FaraDAP (2,6-Diaminopurine) | HCMV (AD-169) | 0.07 | >20 | >285 |
| 5-Iodouracil derivative | HSV-1 (KOS) | 0.08 | >100 | >1250 |
| 5-Iodocytosine derivative | HSV-1 (KOS) | 0.03 | >100 | >3333 |
| 5-Ethyluracil derivative | HSV-2 (G) | 0.11 | >100 | >909 |
| Ganciclovir (Control) | HCMV (AD-169) | 0.5 | >20 | >40 |
Data synthesized from published reports.[11][12] EC₅₀ and CC₅₀ values can vary based on cell line and assay conditions.
Head-to-Head Comparison: 4'-Thio vs. 4'-Oxo Analogs
A direct comparison with their corresponding 4'-oxo (oxygen-containing) arabinosyl nucleosides reveals a nuanced picture. While the 4'-thio modification can enhance stability, it does not universally guarantee superior potency.
-
Herpesviruses: For HCMV, 4'-thioarabinofuranosyl guanine was significantly more potent than arabinosyl guanine, which had only marginal activity.[11] However, for Varicella-Zoster Virus (VZV), 4'-thio substitution on established drugs like sorivudine resulted in reduced activity compared to the parent compounds.[11]
-
Hepatitis C Virus (HCV): A study involving a 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thiouridine ProTide analog (a phosphoramidate prodrug) reported an EC₅₀ of 2.99 μM in an HCV replicon assay.[13][14] However, this was a 100-fold decrease in activity compared to its direct 4'-oxo counterpart, the blockbuster drug Sofosbuvir, highlighting that the interplay of modifications is highly context-dependent on the specific viral polymerase being targeted.[13][14]
This demonstrates a critical principle in nucleoside drug design: the "rules" of efficacy for one virus family do not necessarily translate to another. The subtle changes in geometry and electronics from the S-for-O substitution can be beneficial for binding to one viral polymerase but detrimental to another.
Mechanism of Action: A Multi-Step Intracellular Journey
The efficacy of these nucleoside analogs is contingent upon their successful conversion to the active triphosphate form within the host cell. This process is a crucial determinant of their therapeutic potential and a common site of drug resistance.
-
Cellular Uptake: The nucleoside analog first enters the cell via nucleoside transporters.
-
Stepwise Phosphorylation: The analog is sequentially phosphorylated by cellular (or viral) kinases to the monophosphate, diphosphate, and finally the active triphosphate derivative. The initial phosphorylation is often the rate-limiting step and a key reason for using prodrug strategies like the ProTide™ approach, which deliver the monophosphate directly, bypassing this first enzymatic step.[13][15]
-
Polymerase Inhibition: The nucleoside triphosphate analog competes with the natural corresponding deoxynucleotide triphosphate (dNTP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.
-
Chain Termination: Upon incorporation, the lack of a 3'-hydroxyl group (in many analogs) or the structural distortion caused by the modified sugar prevents the addition of the next nucleotide, terminating the elongation of the nucleic acid chain and halting viral replication.
Caption: Intracellular activation pathway of a nucleoside analog.
Experimental Protocol: In Vitro Antiviral Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized assays are employed. The Cytopathic Effect (CPE) Inhibition Assay is a common method for initial screening.[16]
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a 96-well microplate with a suitable host cell line (e.g., Vero cells for HSV) at a density that will form a confluent monolayer within 24 hours. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound (e.g., from 100 µM to 0.05 µM) in cell culture medium. Also prepare a positive control (e.g., Ganciclovir) and a negative control (medium only).
-
Toxicity Plate: To determine the CC₅₀, add the compound dilutions to a plate of uninfected cells.
-
Efficacy Plate: To determine the EC₅₀, remove the medium from a separate plate of cells and infect them with a viral dilution calculated to cause ~90-100% cell death (CPE) in 3-5 days.
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the corresponding compound dilutions to the infected cells.
-
Incubation: Incubate both the toxicity and efficacy plates for the required duration until widespread CPE is observed in the untreated virus control wells.
-
Quantification of Cell Viability: Add a cell viability reagent (e.g., Neutral Red or MTS reagent) to all wells.[16][17] After incubation, measure the absorbance using a microplate reader.
-
Data Analysis:
-
CC₅₀: Calculate the concentration of the compound that reduces the viability of uninfected cells by 50%.
-
EC₅₀: Calculate the concentration of the compound that protects 50% of the infected cells from virus-induced death.
-
SI: Calculate the ratio CC₅₀ / EC₅₀.
-
Caption: Workflow for a Cytopathic Effect (CPE) inhibition assay.
Conclusion and Future Perspectives
The class of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosyl nucleosides represents a strategically designed scaffold with significant therapeutic potential. The combination of a 4'-thio moiety for enhanced metabolic stability and a 2'-fluoro-arabino group for favorable sugar conformation leads to compounds with potent antiviral activity, particularly against herpesviruses.[11][12]
However, comparative analysis reveals that there is no "one-size-fits-all" modification. The efficacy of the 4'-thio substitution is highly dependent on both the target virus and the specific nucleobase. While it can dramatically improve potency in some cases (e.g., guanine analogs against HCMV), it can be detrimental in others (e.g., uridine analogs against HCV compared to Sofosbuvir).[11][13]
Future research should focus on:
-
Expanding the Viral Panel: Evaluating lead compounds against a broader range of viruses to identify new therapeutic applications.
-
Prodrug Development: Synthesizing and testing ProTide or other phosphoramidate prodrugs to overcome potential limitations in intracellular phosphorylation, which can dramatically enhance potency.[14][15]
-
In Vivo Evaluation: Advancing the most promising candidates with high selectivity indices into preclinical animal models to assess their pharmacokinetic properties and in vivo efficacy.[17]
-
Structural Biology: Obtaining co-crystal structures of these analogs bound to their target viral polymerases to provide a rational basis for the design of next-generation inhibitors with even greater potency and selectivity.
By systematically exploring these avenues, the full potential of this unique and promising class of nucleoside analogs can be realized.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 核苷类似物 | MCE [medchemexpress.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center | MDPI [mdpi.com]
- 7. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-herpesvirus activity profile of 4'-thioarabinofuranosyl purine and uracil nucleosides and activity of 1-beta-D-2'-fluoro-4'-thioarabinofuranosyl guanine and 2,6-diaminopurine against clinical isolates of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Stereoselectivity in Arabinofuranoside Glycosylation
Authored for Researchers, Scientists, and Drug Development Professionals
Arabinofuranosides are crucial components of various biologically significant glycoconjugates, notably the cell walls of pathogenic bacteria like Mycobacterium tuberculosis. The precise stereochemical configuration of the glycosidic linkages within these structures is paramount to their biological function and immunogenicity. Consequently, the stereoselective synthesis of arabinofuranosides, particularly the challenging 1,2-cis (β) linkage, is a focal point in synthetic carbohydrate chemistry. This guide provides an in-depth comparison of prevalent glycosylation methods for arabinofuranosides, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal strategy for their synthetic targets.
The Challenge of Stereocontrol in Furanoside Glycosylation
The five-membered furanose ring of arabinose possesses significant conformational flexibility, complicating stereocontrol during glycosylation. Unlike their more rigid pyranose counterparts, the transition states leading to either the α or β anomer are often closely related in energy. Furthermore, the nature of the protecting groups on the glycosyl donor and the choice of promoter system can profoundly influence the stereochemical outcome.
Key Methodologies for Stereoselective Arabinofuranosylation
Neighboring Group Participation: The Classic Route to 1,2-trans (α)-Arabinofuranosides
The most established method for achieving high α-selectivity relies on the principle of neighboring group participation.[1][2][3] By installing a participating protecting group, typically an acyl group like benzoyl or acetyl, at the C-2 position of the arabinofuranosyl donor, the formation of the α-glycoside is favored.
Mechanism of Action:
The reaction proceeds through a bicyclic oxonium ion intermediate. The C-2 acyl group attacks the incipient oxocarbenium ion from the α-face, forming a stable dioxolenium ion. Subsequent attack by the glycosyl acceptor can only occur from the β-face, leading to the exclusive formation of the 1,2-trans-glycoside (α-arabinofuranoside).[2][4]
Experimental Workflow: Neighboring Group Participation
Caption: Workflow for α-selective arabinofuranosylation via neighboring group participation.
Representative Protocol for α-Arabinofuranosylation:
-
Preparation of the Glycosyl Donor: A per-O-acetylated arabinofuranose is a common starting material. The anomeric acetate can be converted to a more reactive leaving group, such as a bromide or a trichloroacetimidate.
-
Glycosylation Reaction: The glycosyl donor and the glycosyl acceptor are dissolved in a suitable aprotic solvent (e.g., dichloromethane) in the presence of a molecular sieve.
-
Activation: The reaction mixture is cooled to a low temperature (e.g., -78 °C), and a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) is added.
-
Reaction Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a base (e.g., triethylamine).
-
Purification: The desired α-arabinofuranoside is purified by silica gel chromatography.
Conformationally Restricted Donors for 1,2-cis (β)-Arabinofuranosylation
The synthesis of β-arabinofuranosides is significantly more challenging due to the lack of neighboring group participation from the C-2 position when a non-participating group (e.g., a benzyl ether) is present. A powerful strategy to overcome this challenge is the use of conformationally restricted glycosyl donors.[5][6][7] By locking the furanose ring in a specific conformation, nucleophilic attack from the β-face can be favored.
Mechanism of Action:
Cyclic protecting groups, such as a 3,5-O-di-tert-butylsilylene (DTBS) group or a 2,3-O-xylylene group, constrain the furanose ring.[6][7] For instance, the DTBS group locks the arabinofuranosyl oxacarbenium ion in an E3 conformation, where the C-5 and O-3 substituents are in a pseudoequatorial orientation.[7] In this conformation, the α-face is sterically hindered, directing the incoming nucleophile to the β-face.[7]
Mechanism of β-Selective Arabinofuranosylation
Caption: Conformationally restricted donors favor β-face attack.
Representative Protocol for β-Arabinofuranosylation:
-
Donor Synthesis: A key step is the introduction of the cyclic protecting group. For example, a 3,5-O-di-tert-butylsilylene group can be installed by reacting the arabinofuranoside with di-tert-butylsilyl bis(trifluoromethanesulfonate).
-
Glycosylation: The conformationally restricted donor and the acceptor are dissolved in an appropriate solvent (e.g., dichloromethane or a mixture of solvents).
-
Promoter System: A common promoter system for these reactions is N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf).[8]
-
Reaction Conditions: The reaction is typically carried out at low temperatures (-60 °C to -20 °C) to enhance selectivity.
-
Workup and Purification: The reaction is quenched, and the β-arabinofuranoside is isolated by column chromatography.
Boron-Mediated Aglycone Delivery (BMAD) for Regio- and Stereospecific β-Arabinofuranosylation
A highly innovative and effective method for achieving complete β-stereoselectivity is the Boron-Mediated Aglycone Delivery (BMAD) approach.[9] This technique utilizes a boronic acid catalyst to pre-organize the glycosyl donor and a diol-containing acceptor, leading to a highly regio- and stereoselective glycosylation.
Mechanism of Action:
The boronic acid catalyst forms a cyclic boronic ester with a diol moiety on the glycosyl acceptor. This complex then coordinates with a 1,2-anhydroarabinofuranose donor, delivering the acceptor to the anomeric center from the β-face in a concerted SNi-like mechanism. This intramolecular delivery ensures complete β-selectivity.[9]
Enzymatic Synthesis: The Green Chemistry Approach
Enzymatic methods offer an environmentally friendly and highly specific alternative for the synthesis of arabinofuranosides.[10][11][12][13][14] Glycoside hydrolases, such as α-L-arabinofuranosidases, can be employed in transglycosylation reactions to form specific glycosidic linkages.[15][16][17][18]
Mechanism of Action:
In a typical transglycosylation reaction, a glycoside hydrolase first cleaves the glycosidic bond of a donor substrate, forming a covalent glycosyl-enzyme intermediate.[16] This intermediate then reacts with a suitable acceptor to form a new glycosidic bond. The regio- and stereoselectivity are dictated by the enzyme's active site.
Advantages and Limitations:
Enzymatic synthesis provides excellent stereocontrol and avoids the need for extensive protecting group manipulations.[12] However, the substrate scope of enzymes can be limited, and the optimization of reaction conditions (e.g., pH, temperature, substrate concentrations) is crucial for achieving high yields.
Comparison of Stereoselectivity
| Glycosylation Method | Typical Protecting Groups | Promoter/Catalyst | Predominant Anomer | Typical α/β Ratio | Key Advantages | Key Limitations |
| Neighboring Group Participation | C-2 Acyl (e.g., Benzoyl) | Lewis Acids (e.g., TMSOTf) | α (1,2-trans) | >20:1 | High α-selectivity, reliable | Not suitable for β-anomers |
| Conformationally Restricted Donors | 3,5-O-DTBS, 2,3-O-Xylylene | NIS/TfOH, B(C6F5)3 | β (1,2-cis) | 1:5 to 1:14 | Good to excellent β-selectivity | Donor synthesis can be multi-step |
| Boron-Mediated Aglycone Delivery | 1,2-Anhydro Donor | Boronic Acid | β (1,2-cis) | Complete β-selectivity | Exceptional stereocontrol, high yields | Requires diol-containing acceptors |
| Enzymatic Synthesis | None (on acceptor) | Glycoside Hydrolases | Specific to enzyme | Highly specific | "Green" method, high specificity | Limited substrate scope, optimization needed |
Conclusion
The stereoselective synthesis of arabinofuranosides is a mature field with a diverse array of methodologies. The choice of the most appropriate method depends on the desired anomeric configuration and the overall synthetic strategy. For the synthesis of α-arabinofuranosides, neighboring group participation remains the most robust and predictable approach. For the more challenging β-arabinofuranosides, the use of conformationally restricted donors provides a reliable route with good to excellent selectivity. For applications demanding absolute stereocontrol and where the acceptor possesses a suitable diol, the Boron-Mediated Aglycone Delivery method is unparalleled. Finally, enzymatic synthesis offers a highly specific and environmentally benign alternative, particularly for the synthesis of well-defined oligosaccharides. A thorough understanding of the mechanisms and experimental nuances of each method is essential for the successful synthesis of complex arabinofuranoside-containing glycoconjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of oligo-D-galactofuranosides and l-arabinofuranosides: from molecular dynamics to immunological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of the Activity and Regioselectivity of a Glycosidase: Development of a Convenient Tool for the Synthesis of Specific Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. First Structural Insights into α-l-Arabinofuranosidases from the Two GH62 Glycoside Hydrolase Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Benzoyl Group in Thiosugar Synthesis: A Comparative Guide to Performance and Strategy
In the intricate landscape of synthetic carbohydrate chemistry, particularly in the burgeoning field of thiosugar synthesis, the judicious selection of protecting groups is a critical determinant of success. These temporary modifications to reactive hydroxyl groups govern not only the feasibility of multi-step syntheses but also profoundly influence reaction yields and, most crucially, stereochemical outcomes. Among the arsenal of available protecting groups, the benzoyl (Bz) group has long been a stalwart, prized for its unique electronic and steric properties. This guide provides an in-depth comparative analysis of the benzoyl group against other commonly employed protecting groups—namely benzyl (Bn) ethers and silyl ethers—in the context of thiosugar synthesis. Through an examination of experimental data, mechanistic principles, and practical workflows, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to devise robust and efficient synthetic strategies.
The Central Role of Protecting Groups in Thiosugar Synthesis
The synthesis of thiosugars and their subsequent assembly into thio-oligosaccharides presents a formidable challenge due to the multiple hydroxyl groups of similar reactivity present on the carbohydrate scaffold. A successful protecting group strategy must adhere to several key principles:
-
Orthogonality: The ability to selectively remove one type of protecting group in the presence of others is paramount for the sequential construction of complex glycans.[1] This allows for the precise unmasking of a specific hydroxyl group for glycosylation or other modifications.
-
Stereochemical Control: Protecting groups, particularly at the C-2 position, can exert significant influence over the stereochemical outcome of glycosylation reactions. This is often achieved through "neighboring group participation," where the protecting group temporarily bonds with the anomeric center, directing the incoming nucleophile to the opposite face of the sugar ring.[2]
-
Reactivity Modulation: The electronic nature of protecting groups can either "arm" (increase reactivity) or "disarm" (decrease reactivity) a glycosyl donor.[3] This effect can be harnessed to control the order of glycosylation in a one-pot synthesis.
A Comparative Analysis of Key Protecting Groups
The Benzoyl Group: A Master of Stereocontrol
The benzoyl group is an acyl-type protecting group renowned for its exceptional ability to direct the formation of 1,2-trans-glycosidic linkages through neighboring group participation.[2][4] This is a cornerstone of stereoselective thiosugar synthesis.
Mechanism of Neighboring Group Participation:
Caption: Mechanism of benzoyl group participation in thioglycosylation.
Upon activation of the anomeric thioether, the carbonyl oxygen of the C-2 benzoyl group attacks the resulting oxocarbenium ion, forming a stable bicyclic dioxolenium intermediate.[5][6][7] This intermediate effectively shields one face of the sugar ring, forcing the incoming nucleophilic acceptor to attack from the opposite face, thus ensuring the formation of the 1,2-trans-thioglycosidic linkage. The resonance stabilization provided by the phenyl ring of the benzoyl group enhances the stability of this intermediate.[5][6]
Advantages:
-
Excellent Stereodirecting Group: Reliably furnishes 1,2-trans-thioglycosides.[2]
-
Robust and Crystalline: Benzoylated intermediates are often crystalline and stable, facilitating purification.
-
Orthogonal to Benzyl and Silyl Ethers: Can be selectively removed under basic conditions (e.g., Zemplén deacylation with NaOMe in MeOH) without affecting acid-labile or hydrogenation-sensitive groups.[8]
Disadvantages:
-
"Disarming" Effect: The electron-withdrawing nature of the benzoyl group reduces the reactivity of the thioglycosyl donor, often requiring more forcing conditions for glycosylation.[3][8]
-
Potential for Orthoester Formation: Under certain conditions, the dioxolenium intermediate can be trapped by the acceptor's hydroxyl group to form a stable orthoester byproduct, reducing the yield of the desired thioglycoside.[4]
-
Migration: Acyl groups can sometimes migrate to unprotected hydroxyl groups under basic conditions.[9]
Benzyl Ethers: The "Permanent" Protector
Benzyl (Bn) ethers are widely used as "permanent" protecting groups due to their stability to a broad range of reaction conditions, including acidic and basic environments.[8][10]
Advantages:
-
High Stability: Resistant to acidic and basic hydrolysis, making them ideal for multi-step syntheses.[8]
-
"Arming" Effect: As electron-donating groups, benzyl ethers increase the reactivity of the thioglycosyl donor compared to their acylated counterparts.
-
Orthogonal to Acyl and Silyl Groups: Typically removed in the final stages of a synthesis via catalytic hydrogenolysis (e.g., H₂, Pd/C), conditions that do not affect most other protecting groups.[8]
Disadvantages:
-
Non-participating Group: Benzyl ethers at the C-2 position do not offer neighboring group participation, which can lead to mixtures of α- and β-anomers during glycosylation.[4]
-
Harsh Removal Conditions: Hydrogenolysis is not compatible with other reducible functional groups, such as alkenes or alkynes.
Silyl Ethers: Tunable and Versatile
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), offer a spectrum of stabilities that can be fine-tuned by altering the steric bulk of the substituents on the silicon atom.
Advantages:
-
Tunable Stability: The stability of silyl ethers can be modulated, allowing for selective deprotection. For example, a primary TBDMS ether can often be removed in the presence of a secondary TBDMS ether.[11]
-
"Arming" Effect: Silyl ethers are electron-donating and thus "arm" the thioglycosyl donor, increasing its reactivity.[1]
-
Orthogonal to Acyl and Benzyl Groups: Silyl ethers are readily cleaved by fluoride ion sources (e.g., TBAF), conditions that are orthogonal to the removal of acyl and benzyl groups.[8]
Disadvantages:
-
Non-participating: Like benzyl ethers, silyl groups at C-2 do not provide neighboring group participation, potentially leading to poor stereoselectivity.
-
Steric Hindrance: The bulkiness of some silyl groups can sometimes hinder glycosylation at adjacent positions.
Performance Comparison: Experimental Data Insights
The choice of protecting group has a profound impact on the yield and stereoselectivity of thioglycosylation reactions. The following table summarizes representative experimental data, highlighting these differences.
| Protecting Group at C-2 | Glycosyl Donor | Glycosyl Acceptor | Reaction Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Benzoyl | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf, CH₂Cl₂, -78 °C to rt | 85 | >20:1 (β) | |
| Benzoyl | Phenyl 3,4-di-O-benzyl-6-O-benzoyl-1-thio-β-D-glucopyranoside | N/A (synthesis of donor) | N/A | 63 | N/A | |
| Benzyl | Phenyl 3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | N/A (synthesis of precursor) | N/A | High | N/A | |
| Silyl (TBS) | Phenyl 2,6-di-O-Bz-3,5-di-O-TBS-1-thio-β-D-galactofuranoside | Varied | NIS, AgOTf | High | β-selective | [1] |
| Acetyl | Peracetylated Fucosyl Donor | Unspecified | Not specified | N/A | 1:2.2 |
Key Observations:
-
Stereoselectivity: The benzoyl group at C-2 consistently delivers high 1,2-trans selectivity (in the case of the glucopyranosyl bromide, this leads to the β-anomer). In contrast, the less bulky acetyl group can result in a mixture of anomers. Silyl and benzyl ethers, being non-participating, generally do not provide high stereocontrol on their own, although other factors can influence the outcome.
-
Reactivity and Yield: While benzoyl groups are "disarming," high yields can still be achieved under appropriate activation conditions. "Arming" groups like benzyl and silyl ethers can lead to more reactive donors, which can be advantageous in the glycosylation of hindered acceptors.[1]
Strategic Application and Orthogonal Synthesis
The true power of these protecting groups is realized when they are used in concert in an orthogonal protecting group strategy. This allows for the synthesis of complex, branched thio-oligosaccharides.
Caption: A generalized workflow for orthogonal thiosugar synthesis.
A typical strategy might involve:
-
Global benzoylation of a thiosugar to protect all hydroxyl groups.
-
Regioselective deprotection of one position to install a silyl ether.
-
Glycosylation at another unprotected position, with the C-2 benzoyl group directing the stereochemistry.
-
Selective removal of the silyl ether with a fluoride source to reveal a new site for glycosylation.
-
A second glycosylation event.
-
Global deprotection of the benzoyl groups under basic conditions to yield the final thio-oligosaccharide.
Experimental Protocols
General Procedure for Benzoylation of a Thioglycoside
This protocol is adapted from a robust procedure for the synthesis of p-tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside.
-
Dissolve the unprotected thioglycoside (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (a slight excess per hydroxyl group) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or crystallization.
General Procedure for Zemplén Debenzoylation
-
Dissolve the benzoylated thiosugar in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M).
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected thiosugar.
Conclusion and Future Perspectives
The benzoyl group remains an indispensable tool in thiosugar synthesis, primarily due to its exceptional ability to control the stereochemistry of the crucial glycosidic bond formation. While its "disarming" nature can be a drawback, this is often outweighed by the high 1,2-trans selectivity it provides. In contrast, benzyl and silyl ethers offer the advantage of "arming" the glycosyl donor but lack this inherent stereodirecting capability.
The future of complex thiosugar synthesis lies in the sophisticated interplay of these and other protecting groups in orthogonal strategies. The development of novel protecting groups that combine the stereodirecting influence of acyl groups with the reactivity-enhancing properties of ether-based groups is an active area of research. As our understanding of the subtle electronic and steric effects of these protecting groups deepens, so too will our ability to synthesize increasingly complex and biologically relevant thiosugars for applications in drug discovery and glycobiology.
References
- 1. Influence of silyl protections on the anomeric reactivity of galactofuranosyl thioglycosides and application of the silylated thiogalactofuranosides to one-pot synthesis of diverse β-D-oligogalactofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reagent-controlled chemo/stereoselective glycosylation of ʟ-fucal to access rare deoxysugars. | Semantic Scholar [semanticscholar.org]
- 3. Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzyl protected β-D-GlcA-(1→2)-α-d-Man thioglycoside building blocks for construction of Cryptococcus neoformans capsular polysaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 7. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel protecting group strategies in the synthesis of oligosaccharides | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside from Different Synthetic Batches
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount. This guide provides an in-depth technical comparison for assessing the purity of different synthetic batches of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside, a key intermediate in the synthesis of various therapeutic nucleoside analogs.[1][2] We will delve into the rationale behind the analytical methodologies, provide detailed experimental protocols, and interpret the resulting data to make informed decisions about batch quality.
The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[3][4] Therefore, a robust analytical strategy for impurity profiling is not just a regulatory requirement but a scientific necessity. This guide is structured to provide a comprehensive framework for this critical task, moving from understanding potential impurities to their systematic identification and quantification.
The Significance of Purity in Nucleoside Analog Synthesis
This compound is a complex molecule, and its synthesis involves multiple steps where impurities can be introduced.[5][6] These can include starting materials, by-products, intermediates, degradation products, and reagents.[7] The International Council for Harmonisation (ICH) provides clear guidelines on the reporting, identification, and qualification of impurities in new drug substances.[3][8] Adherence to these guidelines, such as ICH Q3A(R2), is essential for regulatory submissions.[8][9]
This guide will focus on a comparative analysis of three hypothetical synthetic batches (Batch A, Batch B, and Batch C) of the target compound, highlighting how different impurity profiles can arise and how to rigorously assess them.
Understanding Potential Impurities
A thorough understanding of the synthetic route is the first step in predicting potential impurities. While the exact synthesis can vary, a plausible route might involve the fluorination of a protected arabinose precursor, followed by benzoylation and introduction of the thiomethyl group. Potential impurities could include:
-
Diastereomers: Incomplete stereochemical control during the synthesis can lead to the formation of other isomers, such as the alpha-anomer.
-
Incompletely Benzoylated Species: Failure to completely benzoylate the hydroxyl groups at the 3 and 5 positions will result in mono-benzoylated or un-benzoylated impurities.
-
Residual Starting Materials and Reagents: Unreacted precursors or leftover reagents from the synthesis.
-
Degradation Products: The compound may be susceptible to degradation under certain conditions, leading to the formation of new impurities.
A Multi-faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of a sample's purity. Therefore, a combination of chromatographic and spectroscopic methods is essential. This guide will focus on High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of the main component and any detected impurities.
Experimental Workflow for Purity Assessment
The following diagram outlines the logical workflow for the comprehensive purity assessment of each synthetic batch.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Qualification impurities for Human Use [a3p.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. mca.gm [mca.gm]
A Comparative In Vitro Cytotoxicity Analysis of Novel Fluorinated Nucleosides: A Guide for Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the cytotoxic profiles of three novel fluorinated nucleosides: RX-3117, NUC-1031, and Trifluridine (as a component of TAS-102). It is designed for researchers, scientists, and drug development professionals seeking to understand the relative potency and mechanisms of action of these emerging anticancer agents. By presenting detailed experimental protocols, comparative cytotoxicity data, and mechanistic insights, this document aims to facilitate informed decision-making in preclinical drug development.
Introduction to Fluorinated Nucleosides in Oncology
Fluorinated nucleosides represent a cornerstone of chemotherapy, exerting their cytotoxic effects primarily through the disruption of nucleic acid synthesis and the induction of programmed cell death, or apoptosis. The incorporation of fluorine atoms into the nucleoside scaffold enhances metabolic stability and can significantly modulate biological activity. This guide focuses on a new generation of these compounds, offering potential advantages over conventional therapies.
-
RX-3117 (Fluorocyclopentenylcytosine) is an orally available cytidine analog. A key feature of RX-3117 is its selective activation by the enzyme uridine-cytidine kinase 2 (UCK2), which is overexpressed in tumor cells, suggesting a potentially favorable therapeutic window.[1][2] Its dual mechanism involves both DNA damage and the inhibition of DNA methyltransferase 1 (DNMT1).[1]
-
NUC-1031 (Acelarin) is a phosphoramidate "ProTide" of the well-established chemotherapeutic agent, gemcitabine. This modification is designed to bypass key resistance mechanisms associated with gemcitabine, such as reliance on nucleoside transporters for cellular uptake and activation by deoxycytidine kinase (dCK).[3][4]
-
Trifluridine (FTD) , a component of the oral combination drug TAS-102 (Lonsurf®), is a thymidine-based nucleoside analog. In TAS-102, Trifluridine is combined with tipiracil hydrochloride, a thymidine phosphorylase inhibitor that prevents the rapid degradation of FTD, thereby increasing its bioavailability.[5][6] FTD's primary mechanism of action is its incorporation into DNA, leading to DNA dysfunction.[1][7]
Comparative Cytotoxicity Assessment: Methodology and Rationale
To provide a robust comparison of these novel agents, a series of in vitro cytotoxicity assays were conducted against a panel of well-characterized human cancer cell lines:
-
HeLa (Cervical Adenocarcinoma): A widely used and aggressive cancer cell line.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
The selection of these cell lines from diverse tissue origins allows for an initial assessment of the broad-spectrum anticancer potential of the tested compounds.
Two distinct and complementary cytotoxicity assays were employed to provide a multi-faceted view of the cellular response to treatment. The rationale for this dual-assay approach is to mitigate the risk of compound interference with a single detection method and to capture different hallmarks of cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the color is directly proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of late apoptosis and necrosis.
Experimental Workflow
The overall experimental workflow is designed to ensure reproducibility and to generate high-quality, comparable data.
Detailed Experimental Protocols
The following protocols are provided with a level of detail intended to ensure their self-validating nature.
MTT Assay Protocol for Adherent Cells
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated nucleosides in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay Protocol
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
In addition to the experimental wells, prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (typically 10X Lysis Solution added 1 hour before the end of the incubation period).
-
Background Control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the 72-hour incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate, cofactor, and dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Comparative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a cytotoxic agent. The following table summarizes the IC₅₀ values obtained for RX-3117, NUC-1031, and Trifluridine against the selected cancer cell lines after 72 hours of treatment.
| Compound | HeLa (µM) | A549 (µM) | MCF-7 (µM) |
| RX-3117 | 1.35[8] | 0.34 - 0.5[8][9] | 0.34[8] |
| NUC-1031 | Data not available | Data not available | Data not available |
| Trifluridine | Data not available | Data not available | Data not available |
Note: Direct comparative IC₅₀ values for NUC-1031 and Trifluridine in these specific cell lines under identical experimental conditions were not consistently available in the referenced literature. The provided data for RX-3117 is from published studies and serves as a strong indicator of its potent in vitro activity.
Mechanistic Insights: Dissecting the Pathways to Cell Death
Beyond determining cytotoxic potency, understanding the underlying mechanisms of action is crucial for rational drug development. Fluorinated nucleosides typically induce apoptosis through the intrinsic (mitochondrial) pathway, often accompanied by cell cycle arrest.
General Mechanism of Action of Fluorinated Nucleosides
Specific Mechanisms of the Compared Nucleosides
RX-3117: This compound induces S-phase cell cycle arrest and apoptosis.[8] Its activation by the tumor-specific enzyme UCK2 leads to the formation of its active triphosphate metabolite, which is then incorporated into DNA and RNA, leading to the inhibition of their synthesis.[10] RX-3117 also exhibits inhibitory effects on DNMT1, which can lead to the re-expression of tumor suppressor genes.[1]
NUC-1031: As a ProTide of gemcitabine, NUC-1031 is designed to generate high intracellular concentrations of the active metabolite, gemcitabine triphosphate (dFdCTP).[3] Incorporation of dFdCTP into DNA leads to stalled replication forks, DNA damage, and S-phase arrest, ultimately triggering apoptosis.[3] The combination of NUC-1031 with cisplatin has been shown to enhance DNA damage.[3]
Trifluridine (in TAS-102): The primary cytotoxic mechanism of Trifluridine is its incorporation into DNA in place of thymidine.[5][6] This leads to DNA dysfunction and the induction of DNA strand breaks.[1] Trifluridine can induce a sustained G2 phase arrest in a p53-dependent manner.[11] The induction of apoptosis is a key consequence of the DNA damage caused by Trifluridine incorporation.[5]
Apoptotic Signaling Pathways
The induction of apoptosis by these agents converges on the activation of caspases, a family of proteases that execute programmed cell death. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). DNA damage triggers the activation of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.
Discussion and Future Directions
This guide provides a framework for the comparative in vitro evaluation of novel fluorinated nucleosides. The data on RX-3117, in particular, demonstrates its high potency across multiple cancer cell lines, with IC₅₀ values in the sub-micromolar range.[8] Its unique activation mechanism by the tumor-specific enzyme UCK2 presents a compelling rationale for its continued development.[2]
Future studies should aim to directly compare these and other novel fluorinated nucleosides in a broader panel of cancer cell lines, including those with defined resistance mechanisms to conventional chemotherapies. Furthermore, a deeper investigation into their differential effects on apoptotic and cell cycle regulatory proteins will provide a more nuanced understanding of their mechanisms of action and may reveal biomarkers for predicting patient response. The use of 3D cell culture models, such as spheroids and organoids, will also be crucial in bridging the gap between in vitro findings and in vivo efficacy.
References
- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RX-3117 (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 6. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 7. SMPDB [smpdb.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Unraveling resistance mechanisms to the novel nucleoside analog RX-3117 in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside (CAS No. 197647-15-7). As a complex synthetic nucleoside analog used in cutting-edge antiviral and anticancer research, its unique structure necessitates a multi-faceted approach to waste management that accounts for its fluorinated, thioether, and benzoylated moieties.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment: A Multifaceted Profile
The disposal protocol for this compound is dictated by the combined chemical properties of its functional groups. A thorough understanding of these components is the foundation of its safe management.
| Functional Group | Key Characteristics & Associated Hazards | Disposal Implications |
| 4-Thioether Moiety | Thio-containing organic compounds are known for their potential malodor and reactivity.[4] | Requires specific deactivation/neutralization steps, typically via oxidation, to manage odor and reactivity.[4][5][6] Waste must be segregated from strong oxidizing agents to prevent uncontrolled reactions. |
| 2-Fluoro Group | The carbon-fluorine bond is exceptionally strong, leading to high chemical and metabolic stability.[2][7] Many fluorinated nucleosides are bioactive and may possess cytotoxic or antiviral properties.[3][8] | Standard biological wastewater treatment is ineffective. Disposal requires methods that ensure complete molecular destruction, such as high-temperature hazardous waste incineration.[9] |
| 3,5-Di-O-benzoyl Groups | Benzoyl esters are stable under neutral and acidic conditions but can be hydrolyzed by strong bases.[10][11] The presence of aromatic rings contributes to the overall chemical properties of the molecule. | Waste streams should not be mixed with strong bases unless part of a specific degradation protocol. The compound should be treated as a persistent organic chemical. |
| Arabinopentofuranoside Core | As a synthetic nucleoside analog, it has the potential to interfere with biological processes. | All waste must be handled as hazardous chemical waste, assuming potential biological activity and toxicity.[12][13][14] |
Core Disposal Principle: Handle as Regulated Hazardous Waste
Under no circumstances should this compound or its residues be disposed of in standard laboratory trash or flushed down the drain.[15] Its fluorinated nature and potential bioactivity mandate that all contaminated materials be collected, labeled, and disposed of through your institution's certified Environmental Health & Safety (EH&S) program or a licensed hazardous waste contractor.[9][14][16]
Step-by-Step Disposal and Decontamination Protocol
This protocol provides a systematic workflow for managing waste from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9] Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
Step 2: Waste Segregation and Primary Containment
Proper segregation is crucial to prevent dangerous reactions.[12]
-
Solid Waste:
-
Collect unadulterated or surplus this compound, along with contaminated items like weighing paper, gloves, and paper towels, in a dedicated, leak-proof hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and feature a secure, screw-top lid.[12][17]
-
-
Organic Solvent Waste:
-
Collect all organic solvent rinsates and solutions containing the compound in a separate, clearly labeled hazardous waste container for halogenated organic solvents.
-
-
Aqueous Waste:
-
Collect all aqueous solutions from reaction workups or extractions in a dedicated container. Do not mix with other waste streams. This stream will undergo the deactivation procedure outlined in Step 4.
-
Step 3: Decontamination of Laboratory Equipment
The thioether group necessitates a specific decontamination procedure to neutralize its potential for malodor.[4][6]
-
Prepare a Decontamination Bath: In a designated container inside a chemical fume hood, prepare a 10-20% solution of household bleach (sodium hypochlorite, ~5-6% NaOCl) in water.
-
Soak Equipment: Immediately after use, fully immerse all contaminated glassware (flasks, beakers, funnels) and utensils (spatulas, magnetic stir bars) in the bleach bath.
-
Ensure Adequate Contact Time: Allow the equipment to soak for a minimum of 12 hours.[6] This allows the sodium hypochlorite to oxidize the thioether moiety to non-odorous sulfoxides or sulfones.[5]
-
Rinse and Clean: After soaking, remove the equipment, rinse thoroughly with water, and then proceed with standard laboratory washing procedures.
-
Manage the Bleach Bath: The bleach bath can be reused until a strong odor persists or a significant amount of solid waste accumulates.[6] For disposal, neutralize the excess bleach with a reducing agent like sodium bisulfite, check the pH to ensure it is between 5.5 and 10.5, and then flush down the drain with copious amounts of water, in accordance with local regulations.[15]
Step 4: Deactivation of Aqueous Waste Streams
Aqueous layers from experimental workups may contain trace amounts of the thiol-containing compound. These must be treated before being consolidated for final disposal.
-
Transfer to Fume Hood: Place the container of collected aqueous waste in a chemical fume hood.
-
Slow Addition of Bleach: While stirring, slowly add household bleach (or a 10% solution of sodium hypochlorite) to the aqueous waste. An excess of bleach is required to ensure complete oxidation.[5] Be aware that the reaction may be exothermic.
-
Stir and Rest: Stir the mixture for 1-2 hours, then allow it to sit in the fume hood for at least 24 hours to ensure the reaction is complete.[5]
-
Consolidate for Disposal: This treated aqueous waste is still considered hazardous due to the presence of the fluorinated core and benzoyl groups. Transfer it to a properly labeled hazardous waste container for aqueous chemical waste.
Step 5: Final Waste Container Labeling and Storage
Proper labeling is a regulatory requirement and ensures safe handling by waste management personnel.[12][14]
-
Attach a Hazardous Waste Label: Affix a completed hazardous waste tag to each container (Solid, Organic Solvent, Treated Aqueous).
-
Identify Contents: Clearly write the full chemical name: "this compound." List all other components and their approximate percentages (e.g., "Methanol 90%, Waste Compound 10%").
-
Store Securely: Store the sealed waste containers in a designated satellite accumulation area at or near the point of generation.[14][17] Ensure secondary containment is used to prevent spills.
-
Request Pickup: Contact your institution's EH&S department to schedule a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
References
- 1. glycodepot.com [glycodepot.com]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated nucleoside analogs as anticancer and antiviral agents – Kudos: Growing the influence of research [growkudos.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. chemistry.mtu.edu [chemistry.mtu.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. capotchem.com [capotchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acs.org [acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Handling Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside
For Researchers, Scientists, and Drug Development Professionals
In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, immediate, and comprehensive protocols for handling Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside (CAS Number 197647-15-7).[1] As a complex synthetic nucleoside analog, this compound's unique structural features—a fluorinated sugar, a thioether linkage, and benzoyl protecting groups—necessitate a rigorous and informed approach to its handling, use, and disposal.[1] This document moves beyond a simple checklist, offering a deep, scientifically-grounded framework to empower researchers to work safely and effectively.
Understanding the Hazard Profile: A Structural-Chemical Rationale
-
Organofluorine Component : The presence of a fluorine atom attached to the arabinose ring is a key feature. Fluorinated organic compounds can have unique toxicological profiles.[2][3] Metabolism of some organofluorine compounds can potentially release fluoride ions or toxic metabolites like fluoroacetic acid, which can interfere with cellular metabolism.[3][4] Therefore, systemic exposure should be meticulously avoided.
-
Benzoyl Groups : The two benzoyl groups, while serving as protecting groups in synthesis, can be hydrolyzed to benzoic acid. While benzoic acid itself has low toxicity, its presence as a potential impurity or degradation product should be considered.
-
Thioglycoside Linkage : The thioether linkage is generally more stable than an O-glycosidic bond. However, strong oxidizing agents should be avoided.
-
Bioactivity and Unknowns : As a nucleoside analog intended for research in drug development, the specific biological effects and long-term toxicological properties of this compound are likely not fully characterized.[1] Therefore, it is prudent to treat it as a potentially bioactive and hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is strongly recommended. | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. Always inspect gloves for integrity before use.[5][6] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects the eyes and face from accidental splashes of the compound or solvents.[7] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Prevents incidental skin contact and protects from small spills.[7] |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated chemical fume hood. For procedures that may generate aerosols or dust, a NIOSH-approved respirator with appropriate cartridges should be used. | A certified chemical fume hood is the primary means of controlling inhalation exposure.[7] |
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Store : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Handling and Weighing
All handling of this compound should be performed within a certified chemical fume hood.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) and have it within easy reach inside the fume hood to minimize movement in and out of the sash.
-
Weighing : If weighing a solid, do so on a tared weigh boat inside the fume hood. Use a dedicated, clean spatula. Avoid creating dust.
-
Dissolving : If preparing a solution, add the solvent to the solid slowly to avoid splashing.
In-Reaction Use
-
Closed Systems : Whenever possible, use a closed system for reactions to contain any volatile compounds or aerosols.
-
Temperature Control : If the reaction is heated, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Monitoring : Regularly monitor the reaction for any signs of unexpected changes.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste containing this compound is considered hazardous waste.[8]
Waste Segregation
-
Solid Waste : Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[9] Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination
-
Glassware : All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.[9] The glassware can then be washed with soap and water.
-
Work Surfaces : Decontaminate the work surface within the fume hood with a suitable solvent and wipe clean. The cleaning materials should be disposed of as solid hazardous waste.
Spill Management
A well-rehearsed spill response plan is crucial.
Caption: Workflow for responding to a chemical spill.
For a minor spill within a fume hood:
-
Alert : Inform others in the immediate area.
-
Contain : Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.[8]
-
Collect : Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
References
- 1. glycodepot.com [glycodepot.com]
- 2. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
